Trimethylolpropane trioleate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGRPUPMPLZNT-PGEUSFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028044 | |
| Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57675-44-2 | |
| Record name | Trimethylolpropane trioleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57675-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane trioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057675442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE TRIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S448BZW2BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trimethylolpropane Trioleate from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane trioleate (TMPTO), a biodegradable and environmentally friendly biolubricant base stock. The synthesis primarily involves the esterification of trimethylolpropane (TMP) with oleic acid. This document details the various catalytic systems, reaction conditions, and experimental protocols to achieve high yields of TMPTO.
Core Synthesis and Experimental Data
The synthesis of this compound from oleic acid is typically achieved through direct esterification, a condensation reaction where water is removed to drive the reaction towards the product. The choice of catalyst and reaction conditions significantly influences the reaction rate and final yield. A summary of various synthetic approaches is presented in the table below.
| Catalyst | Oleic Acid:TMP Molar Ratio | Temperature (°C) | Reaction Time (h) | Vacuum (MPa) | Yield/Conversion Rate (%) | Reference |
| Benzenesulfonic acid | 3.2:1 | 180 | 3 | 0.095 | 92.8 (TMP conversion) | [1][2][3] |
| Sulfuric acid | 3.9:1 | 150 | 5 | Not specified | 91.2 (Ester TMP) | [4] |
| Sulfuric acid | Not specified | 150 | 5 | Not specified | 98 (TMP trioleate) | [4] |
| Nano-MoS₂ | Not specified | Not specified | Not specified | Not specified | ~83 (Esterification rate) | [5] |
| Lipoprime 50T (Lipase) | 3.5:1 | 60 | 72 | Ambient Pressure | ~62 (TMPTO yield) | [6] |
| Vinylimidazole acidic ionic liquids | Not specified | Not specified | Not specified | Not specified | 95.82 - 97.88 (Esterification rate) | [7] |
| N-alkylpyrrolidone group methylphosphoric acid ionic liquid | 3:1 | 110-130 | 3-5 | Normal Pressure | High esterification rate | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of TMPTO are crucial for reproducibility. Below are representative experimental protocols based on the cited literature.
Protocol 1: Synthesis using Sulfuric Acid Catalyst
This protocol is based on the work described by Qiao et al. (2017).[1][2][3]
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus for water removal, add trimethylolpropane (TMP) and oleic acid in a molar ratio of 1:3.2.
-
Catalyst Addition: Add sulfuric acid (1.5% by weight of the reactants) to the mixture.
-
Azeotropic Distillation: Introduce toluene as an azeotropic agent to facilitate the removal of water produced during the esterification.
-
Reaction: Heat the mixture to 150°C and maintain this temperature for 5 hours with continuous stirring. The water-toluene azeotrope will be collected in the Dean-Stark trap.
-
Product Isolation: After the reaction is complete, cool the mixture. The final product can be extracted using a non-polar solvent and washed with a brine solution.
-
Purification: Dry the organic layer with anhydrous sodium sulfate and remove the excess solvent using a vacuum evaporator to obtain the final product, this compound.
Protocol 2: Enzymatic Synthesis using Lipase Catalyst
This protocol is based on the research by Adnadjevic et al.[6]
-
Reaction Setup: In a suitable reaction vessel, combine trimethylolpropane and oleic acid at a molar ratio of 1:3.5.
-
Enzyme and Water Addition: Add Lipoprime 50T lipase as the catalyst and 15% (w/w) water to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature at 60°C for 72 hours under ambient pressure with constant stirring.
-
Analysis: Monitor the progress of the reaction and the composition of the reaction mixture using thin-layer chromatography (TLC).
-
Product Recovery: Upon completion, the enzyme can be separated by filtration, and the product can be purified from the remaining reactants.
Synthesis Workflow and Logical Relationships
The general workflow for the chemical synthesis of this compound from oleic acid via esterification is depicted in the following diagram.
Caption: Chemical synthesis workflow for this compound.
Signaling Pathways
The primary application of this compound discussed in the reviewed literature is as a biolubricant.[1][5][9] Its excellent lubricity, high viscosity index, and biodegradability make it a suitable environmentally friendly alternative to mineral oil-based lubricants.[1][3] The provided research does not indicate its use in drug development or interaction with specific signaling pathways within a biological context. The focus remains on its chemical synthesis and physical properties as a lubricant.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. libcatalog.usc.edu [libcatalog.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. emerald.com [emerald.com]
- 6. Synthesis of trimethylolpropane esters of oleic acid by Lipoprime 50T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Trimethylolpropane Trioleate (TMPTO): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane Trioleate, commonly abbreviated as TMPTO, is a synthetic ester prized for its excellent lubricating properties, high viscosity index, and biodegradability.[1][2] It is synthesized through the esterification of trimethylolpropane (TMP) and oleic acid (OA).[3][4][5][6] Chemically, it is a triester with the molecular formula CH₃CH₂C(CH₂OOCC₁₇H₃₃)₃.[1][7] TMPTO serves as a high-performance base oil in a variety of industrial applications, including fire-resistant hydraulic fluids, metalworking fluids, and environmentally acceptable lubricants.[1][2][7][8] Its favorable characteristics, such as high thermal stability, low volatility, and good hydrolytic stability, make it a subject of interest in advanced lubricant development.[2][8]
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are summarized below. These properties underscore its suitability for high-performance lubrication applications.
Quantitative Data Summary
| Property | Value | Units | Notes / Reference |
| Identifier | |||
| CAS Number | 57675-44-2 or 11138-60-6 | - | [1][9] Note: Multiple CAS numbers may be used in literature. |
| Molecular Formula | C₆₀H₁₁₀O₆ | - | [9] |
| Molecular Weight | ~927.5 | g/mol | [9] |
| Physical Properties | |||
| Appearance | Colorless or yellow clear liquid | - | [1][7] |
| Kinematic Viscosity @ 40°C | 45 - 55 | mm²/s (cSt) | [1][10] |
| Kinematic Viscosity @ 100°C | 9 - 10 | mm²/s (cSt) | [1] |
| Viscosity Index | 180 - 183 | - | [1] |
| Density / Specific Gravity @ 20°C | 0.913 - 0.928 | g/cm³ | [11] |
| Flash Point (Open Cup) | >290 | °C | [1] |
| Pour Point | -30 to -47 | °C | [1][11] |
| Chemical Properties | |||
| Acid Value | < 2.0 | mg KOH/g | [1][11] |
| Saponification Value | 180 - 200 | mg KOH/g | [1][11] |
| Hydroxyl Value | < 10 | mg KOH/g | [1][11] |
Experimental Protocols
The determination of the physicochemical properties of TMPTO follows standardized testing methods, primarily those established by ASTM International. Below are detailed methodologies for key experiments.
Kinematic Viscosity Determination (ASTM D445)
This method determines a fluid's resistance to flow under gravity at a controlled temperature.
-
Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, a thermometer, and a timer.
-
Procedure:
-
A fixed volume of the TMPTO sample is introduced into the viscometer tube.[2]
-
The viscometer is placed in a temperature-controlled bath (typically at 40°C or 100°C) until the sample reaches thermal equilibrium.[2][8]
-
The oil is drawn up into the tube by suction to a point above the timing marks.
-
The time taken for the leading edge of the oil meniscus to pass between two marked points under the influence of gravity is accurately measured.[12][13]
-
The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[13]
-
The process is repeated, and the average of two acceptable determinations is reported as the final result.[13]
-
Flash Point Determination (ASTM D92)
This method uses the Cleveland Open Cup (COC) tester to determine the temperature at which vapors from the sample will ignite.[11]
-
Apparatus: Cleveland Open Cup apparatus, heating plate, thermometer, and a small test flame applicator.[10]
-
Procedure:
-
The test cup is filled with the TMPTO sample to a specified filling mark.[11]
-
The sample is heated at a controlled, steady rate, causing flammable vapors to form above the liquid surface.[11][14]
-
A small test flame is passed across the top of the cup at regular temperature intervals.[11][14]
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the sample to ignite in a brief flash.[11][14]
-
Pour Point Determination (ASTM D97)
This method determines the lowest temperature at which a liquid petroleum product will continue to flow.
-
Apparatus: Test jar, thermometer, cooling bath, and jacket.
-
Procedure:
-
The TMPTO sample is poured into a test jar.
-
The sample is first heated to ensure all wax crystals are dissolved and then cooled at a specified rate inside a cooling bath.[15]
-
Starting at a temperature about 9°C above the expected pour point, the test jar is removed from the bath at every 3°C interval and tilted to observe for any movement of the liquid's surface.[15][16]
-
When the sample no longer flows when the jar is tilted horizontally for 5 seconds, the test is complete.[16]
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[16]
-
Acid Value Determination (ASTM D974)
This method measures the acidic constituents in the oil via color-indicator titration.[9]
-
Apparatus: Burette, flask, titration solvent (toluene and isopropyl alcohol mixture), potassium hydroxide (KOH) titrant, and p-naphtholbenzein indicator.
-
Procedure:
-
A weighed amount of the TMPTO sample is dissolved in the titration solvent.[17]
-
A color indicator is added to the solution.
-
The solution is titrated with a standardized solution of alcoholic potassium hydroxide (KOH).[9][17]
-
The endpoint is reached when a distinct color change persists for at least 15 seconds.
-
The acid value, expressed in mg of KOH per gram of sample, is calculated from the volume of titrant used and the weight of the sample.[17]
-
Saponification Value Determination (ASTM D94 / ISO 3657)
This value represents the amount of base required to saponify a fat or oil.
-
Apparatus: Reflux condenser, flask, heating bath, hydrochloric acid (HCl) titrant, and phenolphthalein indicator.
-
Procedure:
-
A weighed sample of TMPTO is mixed with an excess of alcoholic potassium hydroxide (KOH) solution in a flask.
-
The mixture is heated under a reflux condenser for a set period to ensure complete saponification (hydrolysis of the ester).
-
After cooling, the solution is titrated with a standardized hydrochloric acid (HCl) solution using phenolphthalein as an indicator to determine the amount of unreacted (excess) KOH.[18]
-
A "blank" titration is performed without the oil sample.
-
The saponification value is calculated from the difference between the blank and sample titrations.[18]
-
Synthesis of this compound
TMPTO is synthesized via the direct esterification of Trimethylolpropane (TMP) with Oleic Acid (OA).[3][4]
-
Apparatus: Three-necked glass reactor, magnetic stirrer, heating mantle, and a vacuum or distillation setup.[19]
-
Procedure:
-
A specific molar ratio of Oleic Acid and Trimethylolpropane are added to the reactor.[3][19] For example, 55.2 g of OA and 8.2 g of TMP.[3]
-
A catalyst, such as sulfuric acid or benzenesulfonic acid, is added to facilitate the reaction.[6][7]
-
The reaction is a reversible dehydration condensation.[3] To drive the reaction forward, the water produced is continuously removed, either by vacuum distillation or azeotropic distillation using a solvent like toluene.[3][6][19]
-
The reaction progress is monitored by periodically measuring the acid value of the mixture.[3]
-
Once the desired conversion rate is achieved (e.g., >92%), the mixture is cooled, and the final product is purified.[7]
-
Visualizations
As an industrial lubricant, TMPTO is not involved in biological signaling pathways. The following diagram illustrates a logical workflow for its chemical synthesis.
References
- 1. store.astm.org [store.astm.org]
- 2. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. ASTM D445 - eralytics [eralytics.com]
- 9. store.astm.org [store.astm.org]
- 10. bossgoo.com [bossgoo.com]
- 11. youtube.com [youtube.com]
- 12. Kinematic Viscosity Explained | Machinery Lubrication [machinerylubrication.com]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Saponification value - Wikipedia [en.wikipedia.org]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to Trimethylolpropane Trioleate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane trioleate (TMPTO) is a synthetic triester with growing interest in the pharmaceutical industry. Its favorable physicochemical properties, including high stability and lipophilicity, position it as a versatile excipient in various drug delivery systems. This technical guide provides a comprehensive overview of TMPTO, focusing on its chemical identity, synthesis, and available safety information. While extensive data on its biological interactions and metabolic fate are still emerging, this document consolidates the current knowledge to support further research and development in pharmaceutical formulations.
Core Chemical and Physical Properties
This compound is the triester of trimethylolpropane and oleic acid. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 57675-44-2 | [1] |
| Molecular Formula | C60H110O6 | [2] |
| Molecular Weight | 927.5 g/mol | [2] |
| Appearance | Light yellow to amber liquid with a mild odor | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | [1] |
| Density | 0.93 g/cm³ at 25°C | [1] |
| Boiling Point | 360°C | [1] |
| Flash Point | 200°C | [1] |
Synthesis of this compound
The primary method for synthesizing TMPTO is through the esterification of trimethylolpropane with oleic acid. Both chemical and enzymatic catalysis methods have been reported, with enzymatic synthesis offering a "greener" alternative that is often preferred for pharmaceutical applications due to milder reaction conditions and higher purity of the final product.
Chemical Synthesis Protocol
A common method for chemical synthesis involves the direct esterification of trimethylolpropane and oleic acid.
Materials:
-
Trimethylolpropane (TMP)
-
Oleic Acid (OA)
-
Sulfuric Acid (catalyst)
-
Toluene (azeotropic agent)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Mix trimethylolpropane and oleic acid in a 3-neck glass reactor equipped with a magnetic stirrer.[3]
-
Add sulfuric acid (1.5% by weight of reactants) to the mixture as a catalyst.[3]
-
Add toluene to the mixture to act as an azeotroping agent for the removal of water produced during the reaction.[3]
-
Heat the mixture to 150°C for 5 hours. Use a Dean-Stark apparatus to collect the water-toluene azeotrope.[3]
-
After the reaction is complete, extract the product using ethyl acetate.[3]
-
Wash the organic layer with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain the final product, this compound.[3]
Enzymatic Synthesis Protocol
Lipase-catalyzed synthesis provides a milder and more specific alternative to chemical synthesis. Immobilized Candida antarctica lipase B (Novozym® 435) is a commonly used catalyst.
Materials:
-
Trimethylolpropane (TMP)
-
Oleic Acid
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
2-Propanol (for catalyst washing)
Procedure:
-
Combine trimethylolpropane and oleic acid in a solvent-free medium.
-
Add Novozym® 435 to the mixture.
-
Conduct the reaction at 70°C for 24 hours.[4]
-
Monitor the reaction progress by measuring the consumption of oleic acid.
-
Upon completion, the enzyme can be recovered by filtration for potential reuse.
-
The biocatalyst can be washed with 2-propanol between batches to improve its half-life.[4]
-
The final product is obtained after removal of the enzyme.
Caption: Synthesis workflow for this compound.
Safety and Toxicology
Based on available information, this compound is considered to have a low toxicity profile, making it suitable for use in pharmaceutical applications as an excipient. It is reported to be non-toxic and non-irritating to the skin and eyes.[1] It is also not considered to be a sensitizer.[1]
However, it is important to note that comprehensive toxicological studies specifically on TMPTO, particularly regarding oral administration, genotoxicity, and carcinogenicity, are not widely available in the public domain. The majority of the available safety data is from industrial applications. For pharmaceutical use, further specific toxicological assessments would be required to meet regulatory standards.
| Safety Parameter | Observation | Reference |
| Acute Oral Toxicity | Expected to be of low toxicity. | |
| Skin Irritation | Expected to be slightly irritating. Prolonged or repeated contact may cause dryness or cracking. | |
| Eye Irritation | May cause mild eye irritation. | [5] |
| Sensitization | Not considered to be a sensitizer. | [1] |
| Genotoxicity | No data available for TMPTO. Studies on a related compound, trimethylolpropane triacrylate (TMPTA), have shown mixed results in vitro, but it is considered not genotoxic in vivo. However, these results are not directly applicable to TMPTO. |
Pharmaceutical Applications
This compound's primary role in pharmaceuticals is as an excipient. Its lipophilic nature makes it a suitable candidate for use as a solubilizing agent and emulsifier in the formulation of various drugs to enhance their solubility and bioavailability.[1] It is also utilized in the development of lipid-based drug delivery systems, such as liposomes and microemulsions.[1]
Signaling Pathways and Biological Interactions
Currently, there is no publicly available research detailing the specific interactions of this compound with biological signaling pathways. Its primary function as a pharmaceutical excipient is considered to be biochemically inert, facilitating drug delivery without exerting a pharmacological effect of its own. Research into its metabolic fate and potential interactions with metabolic enzymes is an area for future investigation.
Caption: Functional role of this compound in pharmaceuticals.
Conclusion and Future Directions
This compound is a promising excipient for pharmaceutical formulations, offering excellent stability and solubilizing properties. While its synthesis is well-established, and initial safety data are favorable, a comprehensive understanding of its biological interactions is lacking. To fully realize its potential in drug development, further research is needed in the following areas:
-
Detailed Toxicological Profiling: Comprehensive studies on oral and dermal toxicity, genotoxicity, and carcinogenicity are necessary to establish a robust safety profile for pharmaceutical use.
-
Metabolism and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of TMPTO is crucial for assessing its safety and potential impact on drug co-administration.
-
Biological Interactions: Investigations into any potential interactions with cellular pathways or drug-metabolizing enzymes would provide a more complete picture of its in vivo behavior.
As the demand for novel and effective drug delivery systems grows, a deeper understanding of excipients like this compound will be essential for the development of safe and efficacious medicines.
References
In-Depth Technical Guide to the Thermal Stability of Trimethylolpropane Trioleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of trimethylolpropane trioleate (TMPTO), a biodegradable synthetic ester with significant applications as a lubricant base oil. Understanding its thermal and oxidative degradation is crucial for optimizing its performance and lifespan in various applications, including those with stringent stability requirements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of TMPTO is presented in Table 1. These properties are fundamental to its performance as a lubricant and influence its thermal stability.
| Property | Value | Unit |
| Appearance | Colorless or yellow clear liquid | - |
| Viscosity @ 40°C | 45-55 | mm²/s |
| Viscosity @ 100°C | 9-10 | mm²/s |
| Viscosity Index | 180-183 | - |
| Acid Value | ≤ 1 | mg KOH/g |
| Flash Point (open cup) | ≥ 290 | °C |
| Pour Point | ≤ -30 | °C |
| Saponification Value | 185-190 | mg KOH/g |
| Hydroxy Value | ≤ 10 | mg KOH/g |
Thermal Decomposition Analysis
The thermal stability of TMPTO is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Quantitative Data from Thermogravimetric Analysis (TGA)
The onset of thermal degradation for TMPTO is a critical parameter indicating its stability at elevated temperatures.
| Parameter | Value | Reference |
| Onset Thermal Degradation Temperature | 427.8 °C |
Experimental Protocol: Thermogravimetric Analysis (TGA)
A typical experimental setup for determining the thermal decomposition of TMPTO using TGA is as follows:
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: Approximately 5-10 mg of TMPTO is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen (for thermal decomposition) or air (for thermo-oxidative decomposition), at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
Oxidative Stability Assessment
The oxidative stability of TMPTO is a measure of its resistance to degradation in the presence of oxygen, which is a common operational stressor. This is often evaluated using techniques such as the Rotating Pressure Vessel Oxidation Test (RPVOT) and Differential Scanning Calorimetry (DSC).
Quantitative Data from Oxidation Stability Tests
The oxidative stability of TMPTO can be enhanced with the addition of antioxidants. The following table summarizes the activation energies of TMPTO with different antioxidant additives, indicating their effectiveness in improving thermal oxidation resistance.
| Sample | Activation Energy (Ea) - TG/DTA | Activation Energy (Ea) - DSC |
| TMPTO Base Oil (A) | 46.32 kJ·mol⁻¹ | 66.02 kJ·mol⁻¹ |
| + Butyloctyl-diphenylamine (B) | 58.41 kJ·mol⁻¹ | 97.187 kJ·mol⁻¹ |
| + Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (C) | 93.732 kJ·mol⁻¹ | 110.05 kJ·mol⁻¹ |
| + Amine-phenol combination (D) | 88.71 kJ·mol⁻¹ | 144.385 kJ·mol⁻¹ |
Data sourced from a study evaluating the thermal oxidative degradation of TMPTO with various antioxidants.
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT)
The RPVOT is a standard method (ASTM D2272) to assess the oxidation stability of lubricants.
-
Apparatus: A rotating pressure vessel equipped with a pressure gauge and placed in a high-temperature bath.
-
Sample Preparation: A specified amount of TMPTO (typically 50g) is placed in a glass container with 5g of distilled water and a polished copper coil, which acts as a catalyst.
-
Test Conditions: The vessel is sealed, pressurized with pure oxygen to 90 psi (620 kPa), and placed in a bath maintained at 150°C. The vessel is then rotated at a constant speed (e.g., 100 rpm).
-
Endpoint: The test concludes when there is a pressure drop of 25 psi (175 kPa) from the maximum pressure reached. The time taken to reach this point is reported as the oxidation induction time in minutes.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
DSC is another powerful technique to determine the oxidative stability of lubricants.
-
Instrument: A Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of TMPTO (typically 2-3 mg) is placed in an open aluminum pan.
-
Test Conditions: The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.
-
Data Analysis: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidation Induction Time (OIT).
Thermal Degradation Pathway
The thermal degradation of this compound, particularly in the presence of oxygen, proceeds through a free-radical chain reaction mechanism. The primary sites for oxidative attack are the carbon-carbon double bonds and the allylic hydrogens in the oleic acid chains.
Caption: Oxidative degradation pathway of TMPTO.
Experimental Workflow for Thermal Stability Analysis
The logical flow for a comprehensive thermal stability analysis of this compound is depicted below.
Caption: Workflow for TMPTO thermal stability analysis.
Trimethylolpropane Trioleate (TMPTO): A Comprehensive Technical Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane Trioleate (TMPTO) is a high-performance synthetic ester that is gaining significant attention across various industrial sectors due to its exceptional physicochemical properties. As a polyol ester, TMPTO offers a unique combination of excellent lubricity, high thermal and oxidative stability, inherent biodegradability, and a high viscosity index. These characteristics make it a superior alternative to conventional mineral oils and other synthetic base fluids in demanding applications. This technical guide provides an in-depth analysis of the core characteristics of TMPTO, detailed experimental protocols for its evaluation, and a visual representation of the interplay between its properties and industrial uses.
Core Characteristics of this compound
The performance of TMPTO in industrial applications is a direct result of its unique molecular structure and the resulting physical and chemical properties. A summary of these key characteristics is presented in the table below, followed by a detailed discussion of their implications.
Quantitative Data Summary
| Property | Typical Value | Unit | Test Method |
| Kinematic Viscosity @ 40°C | 45-55 | mm²/s | ASTM D445 |
| Kinematic Viscosity @ 100°C | 9-10 | mm²/s | ASTM D445 |
| Viscosity Index | 180-183 | - | ASTM D2270 |
| Flash Point (Open Cup) | >290 | °C | ASTM D92 |
| Pour Point | <-30 | °C | ASTM D97 |
| Density @ 20°C | 0.91-0.93 | g/cm³ | ASTM D1298 |
| Acid Value | <1.0 | mg KOH/g | ASTM D974 |
| Saponification Value | 185-190 | mg KOH/g | ASTM D94 |
| Hydroxyl Value | <10 | mg KOH/g | ASTM D1957 |
Key Performance Attributes and Industrial Significance
1. Superior Lubricity: TMPTO's long, branched ester molecules form a durable lubricating film on metal surfaces, significantly reducing friction and wear. This inherent oiliness makes it an excellent choice for applications involving high loads and pressures, such as in metalworking fluids and gear oils.
2. High Viscosity Index (VI): With a VI typically exceeding 180, TMPTO exhibits minimal change in viscosity over a wide temperature range. This ensures consistent performance and reliable lubrication in both high-temperature and low-temperature environments, a critical factor for hydraulic fluids and engine oils.
3. Excellent Thermal and Oxidative Stability: The saturated ester structure of TMPTO imparts high resistance to thermal breakdown and oxidation. This translates to longer fluid life, reduced sludge and deposit formation, and extended drain intervals in applications like high-temperature chain lubrication and compressor oils.
4. Inherent Biodegradability: As an ester-based fluid, TMPTO is readily biodegradable, making it an environmentally friendly alternative to mineral oil-based lubricants. This is a crucial advantage in applications where fluid loss to the environment is a concern, such as in hydraulic systems for mobile equipment and marine applications.
5. High Flash Point: The high flash point of TMPTO indicates low volatility and enhanced safety in high-temperature applications, reducing the risk of fire.[1] This is particularly important for its use in fire-resistant hydraulic fluids.
6. Good Hydrolytic Stability: While esters can be susceptible to hydrolysis, TMPTO is formulated to exhibit good resistance to breakdown in the presence of water. This is essential for maintaining fluid integrity in humid environments or where water contamination is possible.
Experimental Protocols
The following sections detail the standard methodologies for determining the key properties of this compound.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.
-
Procedure:
-
The viscometer is charged with the TMPTO sample.
-
The viscometer is placed in a constant temperature bath set to the desired temperature (40°C or 100°C) and allowed to equilibrate.
-
The sample is drawn up into the timing bulb of the viscometer.
-
The time taken for the sample to flow between two marked points on the viscometer is measured.
-
-
Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.
Flash Point (ASTM D92)
This method determines the flash point of petroleum products using a Cleveland open-cup apparatus. The flash point is the lowest temperature at which the vapors of the substance will ignite momentarily upon application of an ignition source.
-
Apparatus: Cleveland open-cup apparatus (cup, heating plate, test flame applicator), thermometer.
-
Procedure:
-
The test cup is filled with the TMPTO sample to a specified level.
-
The sample is heated at a controlled rate.
-
A small test flame is passed across the surface of the liquid at regular temperature intervals.
-
The flash point is the temperature at which a brief flash is observed.
-
Pour Point (ASTM D97)
This test method is used to determine the lowest temperature at which a petroleum product will continue to flow.
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
The TMPTO sample is poured into a test jar.
-
The sample is first heated to ensure it is completely liquid and then cooled at a specified rate in a cooling bath.
-
At intervals of 3°C, the jar is removed and tilted to observe for any movement of the oil.
-
The pour point is the lowest temperature at which the oil is observed to flow.
-
Density (ASTM D1298)
This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.
-
Apparatus: Hydrometer, hydrometer cylinder, constant temperature bath, thermometer.
-
Procedure:
-
The TMPTO sample is brought to a specified temperature in a constant temperature bath.
-
The hydrometer is gently lowered into the sample in a hydrometer cylinder.
-
The reading on the hydrometer scale at the point where the surface of the liquid cuts the scale is recorded.
-
Temperature corrections are applied to obtain the density at the reference temperature (20°C).
-
Acid Value (ASTM D974)
This test method determines the acidic constituents in petroleum products and lubricants by titration with a standard base.
-
Apparatus: Burette, flask, titration solvent, potassium hydroxide (KOH) solution, color indicator.
-
Procedure:
-
A known weight of the TMPTO sample is dissolved in a titration solvent.
-
A color indicator is added to the solution.
-
The solution is titrated with a standardized potassium hydroxide (KOH) solution until a color change indicates the endpoint.
-
-
Calculation: The acid value is calculated as the milligrams of KOH required to neutralize one gram of the sample.
Saponification Value (ASTM D94)
This test method determines the amount of constituents in petroleum products that will saponify under the test conditions. For esters like TMPTO, it is a measure of the free and combined acids.
-
Apparatus: Flask, reflux condenser, heating mantle, burette, alcoholic potassium hydroxide (KOH) solution, hydrochloric acid (HCl) solution.
-
Procedure:
-
A known weight of the TMPTO sample is refluxed with a known excess of alcoholic potassium hydroxide solution.
-
The unreacted KOH is then titrated with a standard solution of hydrochloric acid.
-
A blank titration is also performed without the sample.
-
-
Calculation: The saponification value is calculated from the difference between the blank and the sample titrations and is expressed as milligrams of KOH per gram of sample.
Hydroxyl Value (ASTM D1957)
This test method determines the hydroxyl content of fatty oils and their derivatives.
-
Apparatus: Flasks, reflux condensers, heating mantle, burette, pyridine-acetic anhydride reagent, potassium hydroxide (KOH) solution.
-
Procedure:
-
A known weight of the TMPTO sample is acetylated by refluxing with a pyridine-acetic anhydride reagent.
-
The excess reagent is hydrolyzed with water.
-
The resulting acetic acid is titrated with a standardized potassium hydroxide solution.
-
-
Calculation: The hydroxyl value is calculated from the titration results and is expressed as milligrams of KOH equivalent to the hydroxyl content of one gram of the sample.
Relationship between Properties and Industrial Applications
The unique combination of TMPTO's properties makes it a versatile fluid for a wide range of demanding industrial applications. The following diagram illustrates the logical flow from its core characteristics to its primary uses.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Trimethylolpropane Trioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane trioleate (TMPTO) is a biodegradable and high-performance biolubricant base stock with applications in hydraulic fluids, metalworking fluids, and engine oils.[1][2] The enzymatic synthesis of TMPTO offers a green and sustainable alternative to traditional chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable byproducts.[3][4] Lipases, particularly immobilized forms, are effective biocatalysts for the esterification of trimethylolpropane (TMP) with oleic acid or its esters.[1][3] This document provides detailed application notes and protocols for the enzymatic synthesis of TMPTO, focusing on the use of commercial immobilized lipases.
Principle of the Reaction
The enzymatic synthesis of this compound involves the esterification of one molecule of trimethylolpropane with three molecules of oleic acid. The reaction is catalyzed by a lipase, which facilitates the formation of ester bonds and the removal of water. The reaction can be represented as follows:
Trimethylolpropane + 3 Oleic Acid ⇌ this compound + 3 Water
To drive the equilibrium towards the product side, water is typically removed from the reaction mixture, often by applying a vacuum.
Experimental Protocols
Materials and Reagents
-
Trimethylolpropane (TMP)
-
Oleic acid (or high oleic fatty acid/methyl ester)
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B, or Lipozyme TL IM from Thermomyces lanuginosus)[1]
-
2-Propanol (for enzyme washing)
-
Solvents for analysis (e.g., hexane, isopropanol)
-
Nitrogen gas
Equipment
-
Jacketed glass reactor with a magnetic stirrer or mechanical overhead stirrer
-
Temperature controller/water bath
-
Vacuum pump and controller
-
Dean-Stark apparatus (optional, for water removal)
-
Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), Fourier Transform Infrared Spectrometer (FTIR)
Synthesis Protocol
-
Substrate Preparation:
-
Enzyme Addition:
-
Add the immobilized lipase to the reactor. Enzyme loading can vary, with effective amounts ranging from 1% to 15% (w/w) based on the total substrate weight.[5]
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature, typically between 45°C and 70°C.[3]
-
Begin stirring at a moderate speed (e.g., 200-500 rpm) to ensure proper mixing without damaging the immobilized enzyme.
-
Apply a vacuum (e.g., 6.7 kPa or 0.095 MPa) to remove the water produced during the reaction and drive the synthesis towards completion.[2][5]
-
The reaction time can range from 3 to 96 hours, depending on the specific conditions and desired conversion.[2]
-
-
Monitoring the Reaction:
-
Periodically take small samples from the reaction mixture to monitor the progress.
-
Analyze the samples using GC or HPLC to determine the conversion of reactants and the formation of mono-, di-, and trioleate products.
-
-
Product Recovery and Purification:
-
Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering out the immobilized enzyme.
-
The enzyme can be washed with a solvent like 2-propanol and dried for potential reuse.[3]
-
The crude product can be purified to remove any unreacted substrates and byproducts. This may involve techniques such as vacuum distillation or column chromatography.
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized this compound using FTIR and GC/HPLC.
-
Evaluate the physicochemical properties of the final product, such as kinematic viscosity, viscosity index, pour point, and flash point, to assess its suitability as a lubricant base oil.[1]
-
Data Presentation
The following tables summarize typical reaction parameters and the resulting product characteristics from various studies on the enzymatic synthesis of this compound.
| Parameter | Novozym® 435 | Lipozyme TL IM | Immobilized T. lanuginosus Lipase |
| Substrates | TMP & Oleic Acid / FAME | TMP & FAME | TMP & High Oleic Fatty Acid |
| Molar Ratio (Fatty Acid:TMP) | 3:1 to 3.2:1 | 3:1 | Not Specified |
| Enzyme Loading (% w/w) | 1% | 5% | 15% |
| Temperature (°C) | 45 - 70 | 45 | 60 |
| Reaction Time (h) | 24 | 96 | 9 |
| Vacuum | Not specified | Not specified | 6.7 kPa |
| Conversion/Yield | Up to 99% FAME conversion | 83% FAME conversion | Up to 95% conversion |
| Reference | [3] | [5] |
Table 1: Comparison of Reaction Conditions for Different Lipases.
| Property | Enzymatically Synthesized TMPTO |
| Kinematic Viscosity @ 40°C (cSt) | 33 - 48 |
| Kinematic Viscosity @ 100°C (cSt) | 7.68 - 10.03 |
| Viscosity Index | 170 |
| Pour Point (°C) | -14 to -18 |
| Flash Point (°C) | 229 |
| Reference | [1] |
Table 2: Typical Physicochemical Properties of Enzymatically Synthesized this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Logical Relationship Diagram
Caption: Logical relationship of components in TMPTO synthesis.
References
Application Notes and Protocols for the Analytical Characterization of Trimethylolpropane Trioleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of trimethylolpropane trioleate (TMPTO), a synthetic ester widely used as a biolubricant base oil, in metalworking fluids, and as a hydraulic fluid.[1][2]
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of TMPTO and confirming its identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of TMPTO is characterized by the prominent ester carbonyl stretch and the olefinic C-H stretch of the oleate chains.
-
Sample Preparation: For a viscous liquid like TMPTO, the Attenuated Total Reflectance (ATR) method is most convenient as it requires minimal sample preparation.[3][4] Place a small drop of the TMPTO sample directly onto the ATR crystal.[3][4] Alternatively, for transmission analysis, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]
-
Instrument Setup:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans are co-added to improve the signal-to-noise ratio.[5]
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal or salt plates. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in TMPTO.
| Peak Position (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3007 | =C-H (Olefinic) | Stretching |
| ~2924 | -CH₂- (Aliphatic) | Asymmetric Stretching |
| ~2854 | -CH₂- (Aliphatic) | Symmetric Stretching |
| ~1742 | C=O (Ester) | Stretching |
| ~1465 | -CH₂- | Bending (Scissoring) |
| ~1377 | -CH₃ | Bending (Umbrella) |
| ~1160 | C-O (Ester) | Stretching |
| ~723 | -(CH₂)n- (n≥4) | Rocking |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the TMPTO molecule, including the confirmation of the ester linkages and the structure of the fatty acid chains. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.
-
Sample Preparation: Dissolve approximately 20-50 mg of the TMPTO sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the TMPTO structure.
¹H NMR (CDCl₃)
| Chemical Shift (ppm) | Assignment | Multiplicity |
| ~5.34 | -CH=CH- | m |
| ~4.05 | -CH ₂-O-C=O | s |
| ~2.29 | -CH₂-C=O | t |
| ~2.01 | -CH₂-CH=CH- | m |
| ~1.60 | -CH₂-CH₂-C=O | m |
| ~1.28 | -(CH₂)n- | m |
| ~0.88 | -CH₃ | t |
| ~0.85 | CH ₃-CH₂-C(CH₂O)₃ | t |
¹³C NMR (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173.3 | C =O (Ester) |
| ~130.0, ~129.7 | -C H=C H- |
| ~63.8 | -C H₂-O-C=O |
| ~41.5 | C (CH₂O)₃ |
| ~34.1 | -C H₂-C=O |
| ~31.9 - ~22.7 | -(C H₂)n- |
| ~23.1 | C H₃-C H₂-C(CH₂O)₃ |
| ~14.1 | -C H₃ |
| ~7.6 | C H₃-CH₂-C(CH₂O)₃ |
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of TMPTO and to quantify any impurities, such as unreacted starting materials or by-products from synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis of non-volatile, high-molecular-weight compounds like TMPTO. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used as TMPTO lacks a strong UV chromophore.[7][8]
-
Sample Preparation: Prepare a stock solution of TMPTO in a suitable solvent such as a mixture of acetonitrile and methylene chloride or isopropanol.[1][8] A typical concentration is around 10 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Column: A C18 reversed-phase column is commonly used for the separation of triglycerides and esters.[8]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and isopropanol or a mixture of methanol, ethanol, and a buffer.[1][6]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6]
-
Detector: ELSD or CAD. For ELSD, typical nebulizer and evaporator temperatures are around 40°C with a gas flow rate of 1.6 SLM.[6]
-
-
Data Acquisition: Inject a small volume (e.g., 10-20 µL) of the sample solution into the HPLC system and run the gradient program.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main TMPTO peak and identify any impurity peaks. Quantification can be performed by creating a calibration curve with standards of known concentrations.
Gas Chromatography (GC)
For the analysis of high-molecular-weight esters like TMPTO, high-temperature GC is required due to the low volatility of the compound. Often, the fatty acid composition of TMPTO is determined by transesterification to their more volatile fatty acid methyl esters (FAMEs) followed by GC analysis.
-
Sample Preparation (Transesterification): a. To a known amount of TMPTO (e.g., 100 mg), add 2 mL of a 0.5 M solution of sodium methoxide in methanol. b. Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking. c. After cooling, add 2 mL of hexane and 2 mL of saturated sodium chloride solution. d. Shake vigorously and allow the layers to separate. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Instrument Setup:
-
Column: A polar capillary column, such as a FAMEWAX or Rt-2560 column, is suitable for the separation of FAMEs.[9]
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 15 minutes.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
Data Analysis: Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. The relative peak areas can be used to determine the fatty acid composition of the original TMPTO.
Physicochemical and Thermal Properties
The performance of TMPTO as a lubricant is largely determined by its physicochemical and thermal properties. Standardized test methods are used to ensure consistency and comparability of data.
Viscosity
Viscosity is a critical property of lubricants, and its variation with temperature is described by the Viscosity Index (VI).
-
Kinematic Viscosity: Determined according to ASTM D445 . The time for a fixed volume of the liquid to flow under gravity through a calibrated viscometer at a controlled temperature is measured. Measurements are typically made at 40°C and 100°C.
-
Viscosity Index (VI): Calculated from the kinematic viscosities at 40°C and 100°C according to ASTM D2270 . A higher VI indicates a smaller change in viscosity with temperature.[10][11]
Acid Value
The acid value represents the amount of acidic substances in the oil, which can indicate the degree of degradation.
Determined by potentiometric titration according to ASTM D664 .[12][13] The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) in isopropanol. The endpoint is determined potentiometrically. The acid value is expressed in mg KOH per gram of sample.
Saponification Value
The saponification value is a measure of the amount of ester groups in the sample.
Determined according to ASTM D94 . The sample is refluxed with a known excess of alcoholic potassium hydroxide solution. The unreacted KOH is then titrated with a standard acid solution. The saponification value is the amount of KOH, in milligrams, consumed by one gram of the sample.
Low-Temperature Properties
The performance of lubricants at low temperatures is crucial. The pour point is a key indicator of low-temperature fluidity.
Determined according to ASTM D97 . The sample is cooled at a specified rate and examined at intervals of 3°C for flow. The pour point is the lowest temperature at which the oil will still flow.[12][14]
Flash Point
The flash point is the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is applied. It is a measure of the fire hazard of the material.
Determined using a Pensky-Martens closed-cup tester according to ASTM D93 .[14][15] The sample is heated at a constant rate in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the temperature at which a flash is observed.
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal and oxidative stability of TMPTO.
-
TGA: A small sample of TMPTO is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. This provides information on the decomposition temperature and thermal stability of the material.[16][17]
-
DSC: A small sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can be used to determine melting points, crystallization temperatures, and glass transition temperatures.[16][18]
| Property | Typical Value | ASTM Method |
| Kinematic Viscosity @ 40°C (cSt) | 45 - 55 | D445 |
| Kinematic Viscosity @ 100°C (cSt) | 9 - 10 | D445 |
| Viscosity Index | 180 - 195 | D2270 |
| Acid Value (mg KOH/g) | < 1.0 | D664 |
| Saponification Value (mg KOH/g) | 185 - 195 | D94 |
| Pour Point (°C) | -30 to -45 | D97 |
| Flash Point (°C) | > 290 | D93 |
| Onset of Decomposition (TGA, °C) | > 300 | - |
Note: The exact values can vary depending on the specific grade and purity of the TMPTO.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. High molecular weight compound analysis using GC-ECD - Chromatography Forum [chromforum.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Tribological Performance Testing of Trimethylolpropane Trioleate (TMPTO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation for evaluating the tribological performance of trimethylolpropane trioleate (TMPTO), a biodegradable and high-performance biolubricant base stock. The protocols outlined below are based on standardized testing methods to ensure reproducibility and comparability of results.
Introduction to this compound (TMPTO)
This compound (TMPTO) is a synthetic ester derived from renewable resources, exhibiting excellent lubricating properties, a high viscosity index, and good thermal stability. Its biodegradability makes it an environmentally friendly alternative to conventional mineral oil-based lubricants. These characteristics have led to its investigation for a wide range of applications, including hydraulic fluids, metalworking fluids, and as a base oil for greases.
The tribological performance of TMPTO can be further enhanced by the addition of various additives, such as nanoparticles (e.g., hexagonal boron nitride, titanium dioxide, graphene) and ionic liquids. These additives can improve its anti-wear, anti-friction, and extreme pressure properties.
Key Tribological Performance Tests
The following are standard methods for assessing the tribological characteristics of TMPTO-based lubricants.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive properties of a lubricant under boundary lubrication conditions. It involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant.
Pin-on-Disk Test (ASTM G99)
This method assesses the friction and wear characteristics of materials and lubricants. It involves sliding a pin or ball against a rotating disk with the lubricant applied to the contact area.
Quantitative Data Summary
The following tables summarize the tribological performance of neat TMPTO and its blends with various additives, as determined by Four-Ball and Pin-on-Disk tests.
Table 1: Four-Ball Wear Test Data for TMPTO and Blends
| Lubricant | Additive Concentration (wt%) | Load (N) | Speed (rpm) | Temperature (°C) | Test Duration (min) | Average Wear Scar Diameter (mm) | Coefficient of Friction (CoF) |
| Neat TMPTO | - | 147 | 1200 | 75 | 60 | 0.55 - 0.65 | 0.08 - 0.1 |
| TMPTO + h-BN | 0.5 | 147 | 1200 | 75 | 60 | 0.48 | 0.07 |
| TMPTO + h-BN | 1.0 | 147 | 1200 | 75 | 60 | 0.45 | 0.065 |
| TMPTO + TiO2 | 0.5 | 392 | 1200 | 75 | 60 | 0.52 | 0.09 |
| TMPTO + TiO2 | 1.0 | 392 | 1200 | 75 | 60 | 0.49 | 0.085 |
| TMPTO + Graphene | 0.05 | 147 | 1200 | 75 | 60 | 0.42 | 0.06 |
Table 2: Pin-on-Disk Test Data for TMPTO and Blends
| Lubricant | Additive Concentration (wt%) | Load (N) | Sliding Speed (m/s) | Test Duration (min) | Wear Rate (10⁻⁵ mm³/Nm) | Coefficient of Friction (CoF) |
| Neat TMPTO | - | 10 | 0.1 | 30 | 2.5 | 0.12 |
| TMPTO + h-BN | 0.75 | 10 | 0.1 | 30 | 1.8 | 0.09 |
| TMPTO + Graphene | 0.1 | 10 | 0.1 | 30 | 1.5 | 0.08 |
| TMPTO + Ionic Liquid | 1.0 | 15 | 0.05 | 60 | 1.2 | 0.07 |
Experimental Protocols
Protocol for Four-Ball Wear Test (based on ASTM D4172)
4.1.1. Apparatus:
-
Four-Ball Wear Tester
-
Microscope for wear scar measurement (with 0.01 mm accuracy)
-
Solvents for cleaning (e.g., heptane, acetone)
-
Lint-free cloth
4.1.2. Materials:
-
Test lubricant (TMPTO or its blend)
-
AISI E-52100 steel balls (12.7 mm diameter, Grade 25)
4.1.3. Procedure:
-
Thoroughly clean the steel balls and the test cup with solvents and dry them.
-
Place three clean balls in the test cup and lock them in place.
-
Pour the test lubricant into the cup to a level that covers the balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the machine platform.
-
Apply the desired load (e.g., 147 N or 392 N).
-
Set the test temperature (typically 75°C) and allow the lubricant to reach it.
-
Start the motor and run the test at the specified speed (typically 1200 rpm) for the set duration (usually 60 minutes).
-
After the test, turn off the motor, remove the load, and disassemble the test cup.
-
Clean the three stationary balls with solvent.
-
Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of rotation) using the microscope.
-
Calculate the average wear scar diameter.
Protocol for Pin-on-Disk Test (based on ASTM G99)
4.2.1. Apparatus:
-
Pin-on-Disk Tribometer
-
Data acquisition system to record friction force and normal load
-
Profilometer or microscope for wear track analysis
-
Solvents for cleaning (e.g., acetone, ethanol)
-
Ultrasonic bath
4.2.2. Materials:
-
Test lubricant (TMPTO or its blend)
-
Disk specimen (e.g., steel, ceramic)
-
Pin or ball specimen (e.g., steel, ceramic)
4.2.3. Procedure:
-
Clean the pin/ball and disk specimens thoroughly with solvents in an ultrasonic bath and dry them.
-
Mount the disk onto the rotating stage of the tribometer.
-
Mount the pin/ball into the holder on the stationary arm.
-
Apply a small amount of the test lubricant to the surface of the disk.
-
Bring the pin/ball into contact with the disk surface.
-
Apply the desired normal load.
-
Set the rotational speed to achieve the desired sliding velocity.
-
Start the test and the data acquisition system.
-
Run the test for the specified duration or sliding distance.
-
After the test, stop the rotation, remove the load, and separate the pin/ball from the disk.
-
Clean the specimens and analyze the wear track on the disk and the wear scar on the pin/ball using a profilometer or microscope to determine the wear volume and wear rate.
-
The coefficient of friction is calculated from the recorded friction force and the applied normal load.
Visualizations
The following diagrams illustrate the experimental workflow for tribological testing and a conceptual representation of the lubrication mechanism.
Caption: Experimental workflow for tribological testing of TMPTO.
Caption: Conceptual lubrication mechanism of TMPTO with additives.
Application Note: Determination of Kinematic Viscosity of Trimethylolpropane Trioleate
Introduction
Trimethylolpropane trioleate (TMPTO) is a synthetic ester increasingly utilized as a biolubricant base stock in various applications, including fire-resistant hydraulic fluids, metalworking fluids, and engine oils. Its favorable characteristics include high lubricity, a high viscosity index, good thermal stability, and biodegradability. The viscosity of a lubricant is a critical parameter that dictates its performance, influencing film thickness, load-bearing capacity, and fluid friction. Accurate and standardized measurement of viscosity is therefore essential for quality control, formulation development, and ensuring the suitability of TMPTO for specific applications.
This document provides detailed protocols for determining the kinematic viscosity of this compound using two standard ASTM methods: ASTM D445 and ASTM D7042. These methods are the industry standards for measuring the kinematic viscosity of transparent and opaque liquids.
Relevant ASTM Methods
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
This is the classical and widely referenced method for determining kinematic viscosity. It involves measuring the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.
ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity)
This is a more modern and automated method that measures dynamic viscosity and density simultaneously using a Stabinger viscometer. The kinematic viscosity is then automatically calculated from these two parameters. This method offers advantages in terms of speed, sample volume, and reduced solvent usage for cleaning.
Quantitative Data Summary
The kinematic viscosity of this compound is typically measured at 40°C and 100°C to determine its viscosity index (VI), which indicates the effect of temperature on the fluid's viscosity. A higher VI signifies a smaller change in viscosity with temperature.
| Property | Typical Value Range | Unit | ASTM Method |
| Kinematic Viscosity @ 40°C | 41 - 55 | mm²/s (cSt) | D445 / D7042 |
| Kinematic Viscosity @ 100°C | 8 - 10 | mm²/s (cSt) | D445 / D7042 |
| Viscosity Index (VI) | ~169 - 183 | - | D2270 |
| Density @ 20°C | 0.91 - 0.93 | g/cm³ | - |
Note: The Viscosity Index is calculated according to ASTM D2270 using the kinematic viscosity values obtained at 40°C and 100°C.
Experimental Protocols
Protocol for ASTM D445: Kinematic Viscosity using a Glass Capillary Viscometer
4.1.1. Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with a stability of ±0.02°C
-
Temperature measuring device (calibrated thermometer or digital probe)
-
Stopwatch with a resolution of 0.1 seconds
-
Viscometer holders
-
Pipettes and suction bulb
-
Solvents for cleaning (e.g., heptane, acetone)
-
Filtered, dry air source
4.1.2. Procedure:
-
Viscometer Selection: Choose a calibrated viscometer where the expected flow time is not less than 200 seconds.
-
Sample Preparation: Ensure the this compound sample is homogeneous and free of any solid particles or air bubbles. If necessary, filter the sample through a fine-mesh screen.
-
Charging the Viscometer:
-
Charge the viscometer with the TMPTO sample in the manner prescribed for the specific viscometer type.
-
Ensure the liquid level is between the filling marks.
-
-
Temperature Equilibration:
-
Mount the charged viscometer vertically in the constant temperature bath.
-
Allow the viscometer to equilibrate for at least 30 minutes to ensure the sample reaches the test temperature.[1]
-
-
Viscosity Measurement:
-
Using suction, draw the liquid up through the capillary to slightly above the upper timing mark.
-
Release the suction and allow the liquid to flow freely back down the capillary under gravity.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
Record the flow time to the nearest 0.1 second.
-
-
Repeat Measurement: Perform a second measurement of the flow time. The two flow times should agree within the viscometer's specified repeatability. If they do not, repeat the measurement after thoroughly cleaning and drying the viscometer.
-
Calculation: Calculate the kinematic viscosity (ν) in mm²/s using the following equation: ν = C × t Where:
-
C is the calibration constant of the viscometer (in mm²/s²).
-
t is the average flow time (in seconds).
-
-
Cleaning: Thoroughly clean the viscometer between samples by rinsing with appropriate solvents and drying with filtered air.
Protocol for ASTM D7042: Kinematic Viscosity using a Stabinger Viscometer
4.2.1. Apparatus:
-
Stabinger Viscometer (e.g., Anton Paar SVM series)
-
Syringes for sample injection
-
Waste container
4.2.2. Procedure:
-
Instrument Setup:
-
Turn on the instrument and allow it to initialize and reach the set measurement temperature (e.g., 40°C or 100°C).
-
Ensure the instrument is properly calibrated according to the manufacturer's instructions.
-
-
Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles.
-
Sample Injection:
-
Draw the TMPTO sample into a clean syringe, avoiding the introduction of air bubbles.
-
Connect the syringe to the sample inlet port of the viscometer.
-
Inject the sample into the measuring cell. The instrument will typically indicate when a sufficient volume has been introduced.
-
-
Measurement:
-
Enter the sample identification information into the instrument's software.
-
Start the measurement sequence. The instrument will automatically measure the dynamic viscosity and density at the set temperature.
-
The instrument's software will then calculate and display the kinematic viscosity.
-
-
Data Recording: Record the kinematic viscosity value.
-
Cleaning: The instrument will typically have an automated or semi-automated cleaning cycle. Flush the measuring cell with appropriate cleaning solvents as recommended by the manufacturer until it is clean and dry.
Diagrams
Caption: Workflow for ASTM D445 Viscosity Test.
Caption: Comparison of ASTM D445 and D7042 Methods.
References
Application Notes and Protocols for Trimethylolpropane Trioleate in Metalworking Fluid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane trioleate (TMPTO) is a synthetic ester that is gaining significant attention as a high-performance, environmentally friendly base oil and additive for metalworking fluid formulations. Its inherent properties, such as high lubricity, excellent thermal and oxidative stability, and biodegradability, make it a compelling alternative to traditional mineral oils.[1][2][3] These application notes provide a comprehensive overview of the use of TMPTO in metalworking fluids, including its key performance characteristics, formulation guidelines, and detailed experimental protocols for evaluation.
Key Properties and Advantages of TMPTO
TMPTO offers a unique combination of properties that contribute to its effectiveness in metalworking applications:
-
Excellent Lubricity: The polar ester structure of TMPTO provides strong adhesion to metal surfaces, forming a durable lubricating film that reduces friction and wear, particularly in boundary lubrication regimes.[4]
-
High Thermal and Oxidative Stability: TMPTO exhibits superior stability at high temperatures compared to many vegetable and mineral oils, which is crucial in demanding machining operations that generate significant heat.[1][3]
-
High Viscosity Index: This property indicates that the viscosity of TMPTO changes less with temperature fluctuations, ensuring consistent performance across a wide operating range.[4][5]
-
Biodegradability: TMPTO is readily biodegradable, offering a more environmentally sustainable option compared to petroleum-based lubricants and reducing the ecological impact of fluid disposal.[1][2][6]
-
Good Hydrolytic Stability: It resists breakdown in the presence of water, which is a critical attribute for water-miscible metalworking fluids.
-
Non-Toxic: TMPTO is considered to have a low health and safety risk for users.[1]
Application in Metalworking Fluid Formulations
TMPTO can be utilized as both a primary base oil and a performance-enhancing additive in various types of metalworking fluids:
-
Neat Oils (Straight Oils): In neat oil formulations, TMPTO can be used as the sole base fluid or in combination with other synthetic esters or highly refined mineral oils.[7] These formulations are ideal for heavy-duty operations requiring high levels of lubricity, such as broaching, deep drawing, and gear hobbing. The high flash point of TMPTO also enhances safety in these applications.[8]
-
Soluble Oils: As a component in the oil phase of soluble oils, TMPTO improves the lubricating and extreme pressure (EP) properties of the emulsion. Its high polarity can also aid in the emulsification process.
-
Semi-Synthetics: In semi-synthetic fluids, TMPTO can be incorporated to boost lubricity and improve the fluid's performance in a wide range of cutting and grinding operations.
-
Synthetics: While less common, TMPTO can be used in certain synthetic formulations to provide boundary lubrication, a property often lacking in purely water-soluble synthetic fluids.
Quantitative Data Summary
The following tables summarize the typical physical and performance properties of this compound.
Table 1: Typical Physical and Chemical Properties of TMPTO
| Property | Value | Test Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Kinematic Viscosity @ 40°C, cSt | 45 - 55 | ASTM D445 |
| Kinematic Viscosity @ 100°C, cSt | 9 - 10.5 | ASTM D445 |
| Viscosity Index | 180 - 190 | ASTM D2270 |
| Flash Point (Open Cup), °C | > 280 | ASTM D92 |
| Pour Point, °C | -30 to -40 | ASTM D97 |
| Acid Value, mg KOH/g | < 1.0 | ASTM D664 |
| Saponification Value, mg KOH/g | 185 - 190 | ASTM D94 |
Note: Values are typical and may vary depending on the specific grade and manufacturer.
Table 2: Performance Characteristics of TMPTO as a Lubricant Additive
| Performance Metric | Base Oil | TMPTO Concentration | Improvement |
| Friction Reduction | PAO | 5 vol% | Up to 6.09% reduction in friction power |
| Wear Reduction | PAO | 5 vol% | Up to 39.65% reduction in wear scar diameter |
| Friction Coefficient Reduction | Neat Oil | 0.75 wt% (with h-BN) | 25% reduction |
| Wear Scar Width Reduction | Neat Oil | 0.75 wt% (with h-BN) | 9% reduction |
| Wear Scar Depth Reduction | Neat Oil | 0.75 wt% (with h-BN) | 14% reduction |
Data compiled from studies evaluating TMPTO as an additive in different base oils.[9][10]
Experimental Protocols
The following are detailed protocols for evaluating the performance of metalworking fluid formulations containing TMPTO.
Protocol 1: Evaluation of Extreme Pressure (EP) Properties
Objective: To determine the load-carrying capacity of a metalworking fluid containing TMPTO using the Four-Ball EP Test based on the ASTM D2783 standard.[4][6][9][10]
Apparatus:
-
Four-Ball Extreme-Pressure Tester
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope with a calibrated measuring scale (readable to 0.01 mm)
-
Timer
Procedure:
-
Sample Preparation: Prepare a series of metalworking fluid formulations with varying concentrations of TMPTO (e.g., 5%, 10%, 20% by weight in a suitable base oil, and a 100% TMPTO sample). Also, prepare a control sample of the base oil without TMPTO.
-
Apparatus Setup:
-
Thoroughly clean the test cup and four new steel balls with a suitable solvent and allow them to dry.
-
Place three balls in the test cup and lock them in place.
-
Pour the test fluid into the cup to a level that covers the three stationary balls.
-
Secure the fourth ball in the chuck of the motor-driven spindle.
-
-
Test Execution:
-
Bring the rotating ball into contact with the three stationary balls.
-
Apply an initial load and start the motor, which rotates the top ball at 1760 ± 60 rpm.
-
The test consists of a series of 10-second runs at incrementally increasing loads.
-
After each run, measure the wear scar diameters on the three stationary balls and calculate the average.
-
-
Determination of Weld Point: Continue increasing the load for each 10-second run until the rotating ball welds to the stationary balls. The weld point is the lowest applied load at which welding occurs.[10]
-
Calculation of Load-Wear Index (LWI): The LWI is a measure of the lubricant's ability to prevent wear at high loads. It is calculated from the wear scar diameters obtained at the loads leading up to the weld point using the formula specified in ASTM D2783.
-
Data Analysis: Compare the weld points and LWI of the formulations containing TMPTO to the control. Higher values indicate superior extreme pressure properties.
Protocol 2: Evaluation of Wear Preventive Characteristics
Objective: To assess the ability of a metalworking fluid with TMPTO to protect against wear under controlled conditions, based on the principles of the ASTM D4172 four-ball wear test.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (as in Protocol 1)
-
Microscope with a calibrated measuring scale
Procedure:
-
Sample Preparation: Prepare test fluids as described in Protocol 1.
-
Apparatus Setup: The setup is similar to the Four-Ball EP test.
-
Test Execution:
-
The test is run at a constant load (e.g., 15 kgf or 40 kgf) and a constant speed (e.g., 1200 or 1800 rpm) for a specified duration (e.g., 60 minutes). The test temperature is also controlled (e.g., 75°C).
-
At the end of the test, stop the motor and remove the test cup.
-
-
Measurement:
-
Clean the three stationary balls and measure the wear scar diameters in two perpendicular directions for each ball.
-
Calculate the average wear scar diameter for all three balls.
-
-
Data Analysis: Compare the average wear scar diameters of the TMPTO-containing formulations with the control. Smaller wear scars indicate better anti-wear performance.
Protocol 3: Evaluation of Rust-Preventing Characteristics
Objective: To evaluate the effectiveness of a TMPTO-based metalworking fluid in preventing the rusting of ferrous parts in the presence of water, based on the ASTM D665 standard.[1]
Apparatus:
-
Oil bath with a stirrer, capable of maintaining a temperature of 60°C.
-
Test beaker
-
Steel test specimen (cylindrical, polished)
-
Specimen holder
Procedure:
-
Sample Preparation: Prepare the metalworking fluid formulation to be tested. For soluble oils and semi-synthetics, prepare the emulsion at the desired concentration.
-
Test Setup:
-
Place 300 mL of the test fluid in a beaker.
-
Place the beaker in the oil bath and allow it to reach 60°C.
-
Insert the polished steel specimen into the fluid.
-
-
Test Execution:
-
Stir the fluid at a constant rate (e.g., 1000 rpm).
-
After 30 minutes, add 30 mL of distilled water (for Procedure A) or synthetic seawater (for Procedure B) to the beaker.
-
Continue stirring for a specified period, typically 24 hours.
-
-
Evaluation:
-
At the end of the test, remove the steel specimen, wash it with a solvent, and visually inspect it for any signs of rust.
-
The fluid passes the test if the specimen shows no more than a few isolated rust spots.
-
-
Data Analysis: Compare the performance of formulations with and without TMPTO, and with different corrosion inhibitor packages.
Protocol 4: Evaluation of Foaming Characteristics
Objective: To determine the foaming tendency and stability of a metalworking fluid containing TMPTO, based on the ASTM D892 standard.[11][12]
Apparatus:
-
Foaming test apparatus, consisting of a graduated cylinder, an air-inlet tube with a diffuser stone, and a temperature-controlled bath.
-
Air supply with a flow meter.
Procedure:
-
Sample Preparation: Prepare the metalworking fluid formulation.
-
Test Execution (Sequence I):
-
Pour a measured volume of the sample into the graduated cylinder and place it in a bath maintained at 24°C.
-
Insert the air-inlet tube and pass air through the diffuser stone at a specified rate (e.g., 94 mL/min) for 5 minutes.
-
At the end of the 5-minute aeration period, record the volume of foam. This is the "foaming tendency."
-
Allow the sample to stand for a 10-minute settling period and record the final foam volume. This indicates the "foam stability."
-
-
Test Execution (Sequence II & III):
-
Sequence II is conducted on a fresh sample at 93.5°C.
-
Sequence III is conducted on the sample from Sequence II after it has cooled to 24°C.
-
-
Data Analysis: Compare the foaming tendency and stability of the TMPTO-containing fluids. Lower foam volumes and faster foam collapse are desirable.
Visualization of Workflows and Relationships
Experimental Workflow for Metalworking Fluid Evaluation
Caption: Experimental workflow for evaluating TMPTO in metalworking fluids.
Logical Relationships in Metalworking Fluid Formulation
Caption: Logical relationships in formulating with TMPTO.
Conclusion
This compound is a versatile and high-performing component for modern metalworking fluids. Its favorable combination of lubricity, stability, and environmental properties addresses many of the challenges faced by formulators and end-users. By following the detailed protocols outlined in these application notes, researchers and scientists can effectively evaluate and optimize metalworking fluid formulations incorporating TMPTO to achieve superior performance in a wide range of machining applications.
References
- 1. store.astm.org [store.astm.org]
- 2. TRIMETHYLPROPANE TRIOLEATE [wilmar-international.com]
- 3. Vicchem [vicchem.com]
- 4. store.astm.org [store.astm.org]
- 5. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]
- 6. ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids - Rtec Instruments [rtec-instruments.com]
- 7. lubecogreenfluids.com [lubecogreenfluids.com]
- 8. shxf17.com [shxf17.com]
- 9. ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) - Savant Labs [savantlab.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Trimethylolpropane Trioleate as a Lubricant Additive for Engine Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane trioleate (TMPTO) is a synthetic ester that has garnered significant attention as a high-performance, biodegradable lubricant additive for engine oils.[1][2] Synthesized from trimethylolpropane and oleic acid, TMPTO's molecular structure imparts exceptional lubricating properties, a high viscosity index, and excellent thermal and oxidative stability.[1][2] These characteristics make it a promising candidate for enhancing the performance and longevity of engine components by reducing friction and wear.[2][3] Furthermore, its biodegradability presents an environmentally friendlier alternative to traditional mineral oil-based additives.[2]
These application notes provide a comprehensive overview of the use of TMPTO as a lubricant additive, including its performance benefits, relevant experimental protocols for its evaluation, and a summary of key performance data.
Performance Benefits
The addition of this compound to base oils, such as polyalphaolefin (PAO), has been shown to yield significant improvements in tribological and physical properties. Key benefits include:
-
Reduced Friction and Wear: TMPTO forms a protective boundary film on metal surfaces, which helps to reduce direct metal-to-metal contact, thereby lowering friction and minimizing wear.[2][3] Studies have shown that blending TMPTO with PAO can reduce the wear scar diameter by as much as 39.65%.[2][3]
-
Enhanced Viscosity Index: TMPTO can significantly improve the viscosity index of engine oils. This means the oil's viscosity changes less with temperature fluctuations, ensuring consistent performance across a wide operating range.[1][2][3] The addition of 5% TMPTO by volume to PAO has been shown to cause a notable increase in the viscosity index.[2][3]
-
Improved Thermal and Oxidative Stability: TMPTO exhibits high thermal and oxidative stability, which is crucial for lubricants used in high-temperature engine environments. This stability helps to prolong the life of the lubricant and reduce the formation of harmful deposits.[1][4]
-
Biodegradability: As a synthetic ester derived from natural fatty acids, TMPTO is readily biodegradable, offering a more sustainable lubricant additive option.[1]
Data Presentation
The following tables summarize the quantitative data on the performance of TMPTO as a lubricant additive based on various studies.
Table 1: Tribological Performance of TMPTO in PAO Base Oil
| Parameter | Base Oil (PAO) | PAO + 5 vol% TMPTO | Improvement |
| Friction Power Reduction | - | Up to 6.09% | 6.09% |
| Wear Scar Diameter Reduction | - | Up to 39.65% | 39.65% |
Data sourced from studies conducting pin-on-disk tribometer tests.[2][3]
Table 2: Physical Properties of Lubricant Blends
| Property | Base Oil (PAO) | PAO + 5 vol% TMPTO |
| Viscosity Index (VI) | Baseline | Significantly Increased |
| Pour Point (°C) | Specific to base oil | No significant adverse effect reported |
| Thermal Stability (Onset of Decomposition) | Base oil dependent | Generally high, with grease formulations showing stability up to 324.4 °C |
Data compiled from various sources evaluating the physicochemical properties of TMPTO blends.[2][3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established ASTM standards and common practices in tribological research.
Protocol 1: Evaluation of Wear Preventive Characteristics using a Four-Ball Tribometer
Objective: To determine the anti-wear properties of engine oil formulations containing TMPTO under boundary lubrication conditions. This protocol is based on the ASTM D4172 standard.
Materials and Equipment:
-
Four-Ball Tribometer
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Test lubricant blends (e.g., PAO with varying concentrations of TMPTO)
-
Heater and temperature controller
-
Microscope for wear scar measurement
-
Solvents for cleaning (e.g., heptane, isopropanol)
Procedure:
-
Preparation of Lubricant Blends: Prepare the test lubricants by blending TMPTO at desired concentrations (e.g., 1%, 2.5%, 5% by volume) with the base oil (e.g., PAO). Ensure thorough mixing.
-
Cleaning: Thoroughly clean the steel balls and the test cup with solvents to remove any contaminants.
-
Assembly: Clamp three steel balls securely in the test cup. Pour the test lubricant into the cup to a level that covers the three balls. Place the fourth ball in the chuck of the motor-driven spindle.
-
Test Conditions:
-
Load: 392 N (40 kgf)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2 °C
-
Duration: 60 ± 1 min
-
-
Execution:
-
Assemble the test cup into the tribometer.
-
Apply the specified load.
-
Heat the lubricant to the test temperature and maintain it.
-
Start the motor and run the test for the specified duration.
-
-
Measurement and Analysis:
-
After the test, disassemble the apparatus and clean the three lower balls.
-
Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.
-
Calculate the average wear scar diameter for each test.
-
Compare the average wear scar diameters of the different lubricant formulations. A smaller wear scar indicates better anti-wear performance.
-
Protocol 2: Determination of Kinematic Viscosity and Viscosity Index
Objective: To measure the kinematic viscosity of the lubricant blends at two different temperatures and calculate the viscosity index (VI). This protocol is based on ASTM D445 and ASTM D2270.
Materials and Equipment:
-
Calibrated glass capillary viscometers (e.g., Cannon-Fenske or Ubbelohde)
-
Constant temperature baths (set at 40 °C and 100 °C)
-
Timer
-
Test lubricant blends
Procedure:
-
Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity of the lubricant.
-
Sample Preparation: Ensure the lubricant sample is free of air bubbles and particulates.
-
Measurement at 40 °C:
-
Place the viscometer in the 40 °C bath and allow it to reach thermal equilibrium.
-
Introduce the lubricant sample into the viscometer.
-
Allow the sample to reach thermal equilibrium.
-
Draw the lubricant up through the capillary to a point above the upper timing mark.
-
Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure repeatability.
-
-
Measurement at 100 °C: Repeat the procedure described in step 3 using a constant temperature bath set at 100 °C.
-
Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) at each temperature using the formula: ν = C * t where C is the calibration constant of the viscometer and t is the measured flow time in seconds.
-
Calculation of Viscosity Index: Use the kinematic viscosity values at 40 °C and 100 °C to calculate the Viscosity Index according to the procedures outlined in ASTM D2270.
Protocol 3: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the lubricant blends by determining the temperature at which they begin to decompose.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
Inert gas supply (e.g., nitrogen)
-
Oxidizing gas supply (e.g., air or oxygen)
-
Test lubricant blends
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the lubricant sample (typically 5-10 mg) into the TGA sample pan.
-
TGA Program:
-
Initial Purge: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Ramp: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Gas Switching (Optional for Oxidative Stability): At a specific temperature (e.g., 200 °C), the purge gas can be switched from inert to an oxidizing gas to evaluate oxidative stability.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often determined by the intersection of the baseline and the tangent of the decomposition curve.
-
Compare the onset temperatures of different lubricant formulations. A higher onset temperature indicates greater thermal stability.
-
Visualizations
Mechanism of Action
Caption: Boundary lubrication mechanism of TMPTO.
Experimental Workflow
Caption: Workflow for evaluating TMPTO in engine oil.
Logical Relationships
Caption: Properties and benefits of TMPTO.
References
Application Notes and Protocols for the Spectroscopic Analysis of Trimethylolpropane Trioleate (TMPTO) Purity
Introduction
Trimethylolpropane trioleate (TMPTO) is a synthetic ester widely utilized as a lubricant base stock, hydraulic fluid, and in various industrial applications. Its performance is intrinsically linked to its purity, as the presence of impurities can significantly impact its physicochemical properties, such as viscosity, thermal stability, and lubricity. This document provides detailed application notes and protocols for the spectroscopic analysis of TMPTO purity, primarily focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These techniques offer rapid, reliable, and non-destructive methods for the qualitative and quantitative assessment of TMPTO and its common impurities. These guidelines are intended for researchers, scientists, and quality control professionals in relevant industries.
Common Impurities in this compound
The primary impurities in TMPTO typically arise from incomplete esterification reactions or the presence of residual starting materials. The most common impurities include:
-
Trimethylolpropane (TMP): Unreacted starting polyol.
-
Oleic Acid: Unreacted fatty acid.
-
Trimethylolpropane Monooleate: Partially esterified intermediate.
-
Trimethylolpropane Dioleate: Partially esterified intermediate.
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of TMPTO. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to determine the relative amounts of the main component and its impurities.
3.1.1. ¹H NMR Spectroscopy
¹H NMR is particularly useful for quantitative analysis due to the direct proportionality between signal integral and the number of protons.
Experimental Protocol: Quantitative ¹H NMR of TMPTO
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the TMPTO sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene or dimethyl terephthalate). The internal standard should have a resonance that does not overlap with the analyte signals.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of all protons for accurate integration).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic signals of TMPTO and the internal standard.
-
The purity of TMPTO can be calculated using the following formula:
Where:
-
Integral_TMPTO is the integral of a characteristic TMPTO signal.
-
N_protons_TMPTO is the number of protons corresponding to the integrated TMPTO signal.
-
Integral_IS is the integral of the internal standard signal.
-
N_protons_IS is the number of protons corresponding to the integrated internal standard signal.
-
MW_TMPTO is the molecular weight of TMPTO (~927.5 g/mol ).[1]
-
MW_IS is the molecular weight of the internal standard.
-
Weight_IS is the weight of the internal standard.
-
Weight_Sample is the weight of the TMPTO sample.
-
3.1.2. ¹³C NMR Spectroscopy
¹³C NMR provides detailed information about the carbon skeleton of the molecule and is excellent for identifying the presence of impurities through their unique carbon signals.
Experimental Protocol: ¹³C NMR of TMPTO
-
Sample Preparation:
-
Dissolve approximately 50-100 mg of the TMPTO sample in 0.6 mL of CDCl₃ in an NMR tube.
-
-
Instrument Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Analysis:
-
The presence of impurities can be detected by comparing the sample spectrum with the reference spectrum of pure TMPTO. The appearance of additional signals will indicate the presence of impurities.
-
Data Presentation: NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (ppm, CDCl₃) | ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| This compound (TMPTO) | ~5.3 (m, -CH=CH-), ~4.0 (s, -CH ₂-O-C=O), ~2.3 (t, -CH ₂-C=O), ~2.0 (m, -CH ₂-CH=), ~1.6 (m, -CH₂-CH ₂-C=O), ~1.3 (m, -(-CH₂)n-), ~0.9 (t, -CH₃) | ~173.3 (C=O), ~130.0 (-CH=CH-), ~63.0 (-C H₂-O-C=O), ~41.0 (-C (CH₂O)₃-), ~34.0 (-C H₂-C=O), ~29.0-30.0 (-(CH₂)n-), ~25.0 (-CH₂-C H₂-C=O), ~22.7 (-C H₂-CH₃), ~14.1 (-CH₃), ~7.0 (CH₃-C H₂-C)[1] |
| Oleic Acid | ~11.5 (br s, -COOH), ~5.3 (m, -CH=CH-), ~2.3 (t, -CH ₂-COOH), ~2.0 (m, -CH ₂-CH=), ~1.6 (m, -CH₂-CH ₂-COOH), ~1.3 (m, -(-CH₂)n-), ~0.9 (t, -CH₃) | ~180.0 (C=O), ~130.0 (-CH=CH-), ~34.0 (-C H₂-COOH), ~29.0-30.0 (-(CH₂)n-), ~24.7 (-CH₂-C H₂-COOH), ~22.7 (-C H₂-CH₃), ~14.1 (-CH₃) |
| Trimethylolpropane (TMP) | ~3.5 (s, -CH ₂-OH), ~1.3 (q, -CH ₂-CH₃), ~0.9 (t, -CH ₃) | ~64.0 (-C H₂-OH), ~43.0 (-C (CH₂OH)₃-), ~23.0 (-C H₂-CH₃), ~7.5 (-C H₃) |
| Trimethylolpropane Monooleate | Expected signals similar to TMPTO and TMP, with characteristic signals for both esterified and free hydroxyl groups. | Expected signals for both esterified and unesterified carbons of the TMP backbone, in addition to the oleate chain signals. |
| Trimethylolpropane Dioleate | Expected signals similar to TMPTO and TMP, with a higher ratio of esterified to free hydroxyl group signals compared to the monooleate. | Expected signals for both esterified and unesterified carbons of the TMP backbone, with a higher proportion of esterified carbon signals compared to the monooleate. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique for verifying the functional groups present in a sample and can be used to detect the presence of hydroxyl and carboxylic acid impurities in TMPTO.
Experimental Protocol: ATR-FT-IR of TMPTO
-
Sample Preparation:
-
Place a small drop of the TMPTO sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
The presence of unreacted oleic acid will be indicated by a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid).
-
The presence of unreacted trimethylolpropane or the mono/di-oleate intermediates will be indicated by a broad absorption band around 3400 cm⁻¹ (O-H stretch of the alcohol).
-
The purity can be qualitatively assessed by the absence or minimal intensity of these hydroxyl and carboxylic acid bands.
-
Data Presentation: FT-IR Spectroscopic Data
| Compound | Characteristic FT-IR Absorption Bands (cm⁻¹) |
| This compound (TMPTO) | ~2924 (asymmetric C-H stretch), ~2854 (symmetric C-H stretch), ~1740 (C=O ester stretch), ~1465 (C-H bend), ~1160 (C-O stretch). The absence of a broad O-H band indicates high purity. |
| Oleic Acid | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2924 (asymmetric C-H stretch), ~2854 (symmetric C-H stretch), ~1710 (C=O stretch of carboxylic acid). |
| Trimethylolpropane (TMP) | ~3350 (broad, O-H stretch of alcohol), ~2960 and ~2880 (C-H stretch). |
| Trimethylolpropane Monooleate | Expected to show a combination of TMPTO and TMP bands, specifically a C=O ester stretch (~1740 cm⁻¹) and a broad O-H stretch from the remaining hydroxyl groups (~3400 cm⁻¹). |
| Trimethylolpropane Dioleate | Similar to the monooleate but with a relatively weaker O-H stretch compared to the C=O ester stretch, indicating a higher degree of esterification. |
Complementary Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
For a more detailed impurity profile, especially for volatile and semi-volatile impurities, GC-MS is a highly effective technique. It separates the components of the mixture and provides mass spectra for their identification.
Experimental Protocol: GC-MS of TMPTO
-
Sample Preparation:
-
Dilute the TMPTO sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters (Example):
-
GC Column: A high-temperature capillary column (e.g., DB-5ht).
-
Injector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 350 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-1000 m/z.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to TMPTO and any impurities.
-
Compare the mass spectra of the impurity peaks with a library of known spectra (e.g., NIST) for identification.
-
Visualization of Workflows
Experimental Workflow for TMPTO Purity Analysis
Caption: Workflow for TMPTO purity assessment.
Logical Relationship of Spectroscopic Data and Impurity Identification
Caption: Logic for impurity identification.
References
Application Notes and Protocols for the Chromatographic Separation of Trimethylolpropane Trioleate (TMPTO) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane trioleate (TMPTO) is a synthetic ester with broad applications, notably as a biolubricant and in industrial formulations.[1][2][3] TMPTO is synthesized from trimethylolpropane and oleic acid. Commercial oleic acid is typically a mixture of the cis (oleic) and trans (elaidic) isomers. Consequently, the resulting TMPTO is a complex mixture of geometric isomers, containing various combinations of cis and trans oleate moieties (e.g., ccc-TMPTO, cct-TMPTO, ctt-TMPTO, and ttt-TMPTO). The isomeric composition of TMPTO can significantly influence its physicochemical properties, such as viscosity, thermal stability, and lubricity. Therefore, accurate and robust analytical methods for the separation and quantification of these isomers are crucial for quality control, product development, and performance characterization.
These application notes provide detailed protocols for the separation of TMPTO isomers using three primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Data Presentation
Table 1: Summary of Chromatographic Methods for TMPTO Isomer Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Separation Principle | Primary Application |
| RP-HPLC | C18 (e.g., COSMOSIL Cholester, TSKgel ODS-100Z)[4] | Acetonitrile/Methanol | UV (205 nm), ELSD, MS | Separation based on polarity and molecular shape. Trans isomers are generally more retained than cis isomers.[5] | Quantification of cis/trans isomer groups. |
| GC | Highly Polar Cyanopropyl (e.g., HP-88)[6] | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation based on volatility and polarity. Allows for separation of mono-, di-, and tri-oleate esters and some geometric isomers.[6][7] | Purity analysis and quantification of ester distribution. |
| SFC | Chiral or C18 | Supercritical CO2 with co-solvents (e.g., Methanol, Acetonitrile) | UV, ELSD, MS | High-efficiency separation based on polarity and stereochemistry, with reduced analysis time and solvent consumption.[8][9] | High-resolution separation of complex isomer mixtures. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for the separation of fatty acid methyl ester (FAME) isomers and is a robust starting point for TMPTO analysis.[4]
Objective: To separate and quantify groups of TMPTO isomers based on the number of cis and trans oleate moieties.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)
-
Data acquisition and processing software
Materials:
-
Column: COSMOSIL Cholester C18 (4.6 mm I.D. x 250 mm) or equivalent C18 column.[4]
-
Mobile Phase: Acetonitrile (HPLC grade).[4]
-
Sample Solvent: 2-Propanol/Hexane (5:4, v/v).
-
Sample: TMPTO, accurately weighed and dissolved in the sample solvent to a concentration of 1-5 mg/mL.
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the UV detector wavelength to 205 nm (for ester bond detection). If using ELSD, optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.
-
-
Sample Injection:
-
Inject 10-20 µL of the prepared TMPTO sample.
-
-
Chromatographic Run:
-
Run the analysis isocratically with 100% acetonitrile for a total run time of 40-60 minutes, or until all peaks have eluted.[4]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different isomer groups. Elution order is expected to be from the all-cis isomer to the all-trans isomer, with mixed isomers eluting in between.
-
Quantify the relative percentage of each isomer group by area normalization.
-
Expected Results: This method should provide a group separation of TMPTO isomers. For instance, a peak for the all-cis isomer, followed by peaks for isomers with one, two, and three trans moieties. The resolution will depend on the specific column and conditions used.
Protocol 2: Gas Chromatography (GC-FID)
This protocol is designed for the analysis of the overall purity of TMPTO and to differentiate between mono-, di-, and tri-oleate species. With a highly polar column, separation of geometric isomers can also be achieved.[6][7]
Objective: To determine the purity of TMPTO and to separate its geometric isomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Split/splitless injector
-
Capillary column
-
Data acquisition and processing software
Materials:
-
Column: HP-88 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent highly polar cyanopropyl siloxane column.[6]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injector Temperature: 300°C.
-
Detector Temperature: 320°C.
-
Sample Solvent: Hexane or isooctane.
-
Sample: TMPTO, diluted in the sample solvent to approximately 10 mg/mL.
Procedure:
-
System Preparation:
-
Install the column and condition it according to the manufacturer's instructions.
-
Set the carrier gas flow rate (e.g., 1.0 mL/min for Helium).
-
Set the injector and detector temperatures.
-
-
Temperature Program:
-
Initial oven temperature: 180°C, hold for 5 minutes.
-
Ramp 1: Increase to 220°C at a rate of 3°C/min.
-
Hold at 220°C for 15 minutes.
-
Ramp 2: Increase to 250°C at a rate of 5°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Sample Injection:
-
Inject 1 µL of the sample with a split ratio of 50:1.
-
-
Data Analysis:
-
Identify peaks corresponding to residual starting materials (oleic acid, trimethylolpropane), mono- and di-oleate esters, and the TMPTO tri-oleate isomers.
-
The highly polar stationary phase should provide separation of the cis and trans isomers, with trans isomers typically eluting before cis isomers.[6]
-
Calculate the relative peak areas to determine the purity and isomer distribution.
-
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC offers a high-efficiency, green alternative for the separation of complex lipid isomers.[8] This protocol provides a general framework for developing an SFC method for TMPTO isomers, based on successful separations of triacylglycerol isomers.[9]
Objective: To achieve high-resolution separation of all TMPTO geometric isomers.
Instrumentation:
-
SFC system with a CO2 pump and a co-solvent pump
-
Autosampler
-
Back-pressure regulator
-
Column thermostat
-
UV-Vis Detector, ELSD, or Mass Spectrometer (MS)
Materials:
-
Column: Chiral stationary phase (e.g., CHIRALPAK series) or a C18 column designed for SFC.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol or Acetonitrile.
-
Sample Solvent: Chloroform/Methanol (1:1, v/v).
-
Sample: TMPTO, dissolved in the sample solvent to a concentration of 1 mg/mL.
Procedure:
-
System Preparation:
-
Equilibrate the system with the initial mobile phase composition (e.g., 5% co-solvent) at a flow rate of 2-3 mL/min.
-
Set the back-pressure to 15 MPa and the column temperature to 40°C.
-
-
Gradient Elution:
-
Inject 1-5 µL of the sample.
-
Start with a low percentage of co-solvent (e.g., 5% Methanol).
-
Linearly increase the co-solvent percentage to 30-50% over 20-30 minutes.
-
Hold at the final co-solvent percentage for 5-10 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks. SFC is expected to provide high resolution, potentially separating all four major geometric isomers (ccc, cct, ctt, ttt).
-
Develop a quantitative method using external or internal standards.
-
Visualizations
Caption: RP-HPLC workflow for TMPTO isomer analysis.
Caption: GC-FID workflow for TMPTO purity and isomer analysis.
Caption: SFC workflow for high-resolution TMPTO isomer separation.
References
- 1. Analyzing the efficacy of this compound oil for predicting cutting power and surface roughness in high-speed drilling of Al-6061 through machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.utm.my [eprints.utm.my]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethylolpropane Trioleate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trimethylolpropane trioleate (TMPTO).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this compound synthesis?
A1: The key factors influencing the yield of TMPTO are reaction temperature, reaction time, molar ratio of oleic acid to trimethylolpropane (TMP), catalyst type and concentration, and the efficiency of water removal.[1][2][3][4] Optimizing these parameters is crucial for maximizing the conversion of reactants to the desired triester.
Q2: What is the optimal temperature range for the synthesis?
A2: The optimal temperature for TMPTO synthesis typically ranges from 180°C to 230°C.[1][2][4] Temperatures below this range can lead to slow reaction rates, while excessively high temperatures may cause side reactions, such as the polymerization of oleic acid, leading to a decrease in yield and discoloration of the product.[3]
Q3: Which type of catalyst is most effective for this synthesis?
A3: A variety of catalysts can be used, including acidic catalysts like sulfuric acid, p-toluenesulfonic acid, and benzenesulfonic acid.[2][5][6] Organometallic catalysts, such as Sn bis(2-ethylhexanoate), have also been shown to be highly effective, leading to high yields of the triester.[4] The choice of catalyst will influence the optimal reaction temperature and time. For instance, enzymatic catalysts like immobilized lipases can also be used, offering high yields under milder conditions.[2][7]
Q4: How can I effectively remove water during the reaction to drive the equilibrium towards product formation?
A4: The removal of water, a byproduct of the esterification reaction, is essential for achieving high yields. This can be accomplished through methods such as azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or by conducting the reaction under a vacuum.[1][2][5] A vacuum degree of around 0.095 MPa has been reported to be effective.[1][2][3]
Q5: What are common side reactions to be aware of during the synthesis?
A5: At elevated temperatures and prolonged reaction times, side reactions can occur. These primarily include the polymerization of oleic acid, which can lead to a darkened product and reduced yield.[3] The formation of partial esters (monooleate and dioleate of TMP) is also a consideration, and minimizing these is important for the final product's properties.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield/Conversion Rate | - Sub-optimal reaction temperature.- Inefficient water removal.- Inappropriate molar ratio of reactants.- Insufficient catalyst concentration or inactive catalyst. | - Optimize the reaction temperature, typically between 180°C and 230°C.[1][2][4]- Ensure efficient water removal by using a Dean-Stark trap or applying a vacuum.[1][2][5]- Use a slight excess of oleic acid. A molar ratio of oleic acid to TMP of 3.2:1 has been shown to be effective.[1][2][3]- Adjust the catalyst concentration. For example, a catalyst concentration of 2% (w/w) of TMP has been used successfully.[1][2] |
| Dark Product Color | - Reaction temperature is too high.- Prolonged reaction time. | - Reduce the reaction temperature to the lower end of the optimal range.- Decrease the reaction time. A reaction time of 3 hours has been found to be optimal in some studies to avoid side reactions.[1][2][3] |
| High Acid Value in Final Product | - Incomplete reaction.- Inadequate purification. | - Extend the reaction time or increase the temperature within the optimal range to drive the reaction to completion.- After the reaction, neutralize the remaining acid with a base solution, followed by washing with water until a neutral pH is achieved.[4] |
| Presence of Mono- and Di-esters | - Incorrect molar ratio of reactants.- Insufficient reaction time. | - Ensure a slight excess of oleic acid is used to favor the formation of the triester.- Increase the reaction time to allow for complete esterification. |
| Product Emulsifies During Washing | - Presence of unreacted starting materials or partial esters. | - Ensure the reaction has gone to completion.- Use a brine solution (saturated NaCl) for the initial washes to help break the emulsion. |
Experimental Protocols
Synthesis of this compound using an Acid Catalyst
This protocol is based on optimized conditions reported in the literature.[1][2][3]
Materials:
-
Trimethylolpropane (TMP)
-
Oleic acid (OA)
-
Benzenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water, if not using vacuum)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus (or a connection to a vacuum pump), add trimethylolpropane and oleic acid in a molar ratio of 1:3.2.
-
Add the benzenesulfonic acid catalyst, corresponding to 2% of the weight of the trimethylolpropane.
-
Heat the reaction mixture to 180°C with constant stirring.
-
If using a Dean-Stark apparatus, add toluene to the flask to facilitate the azeotropic removal of water.
-
If using a vacuum, maintain a vacuum of 0.095 MPa.
-
Maintain the reaction at 180°C for 3 hours. Monitor the progress of the reaction by measuring the acid value of the mixture at regular intervals.
-
After the reaction is complete (indicated by a stable and low acid value), cool the mixture to room temperature.
-
Purify the crude product by washing with a dilute sodium carbonate solution to neutralize the catalyst and any remaining oleic acid, followed by several washes with distilled water until the washings are neutral.
-
Dry the final product under reduced pressure to remove any residual water.
Data Presentation
Table 1: Effect of Reaction Parameters on TMP Conversion Rate [1][3]
| Parameter | Value | TMP Conversion Rate (%) |
| Catalyst Amount (% w/w of TMP) | 1.0 | 88.5 |
| 1.5 | 90.2 | |
| 2.0 | 92.8 | |
| 2.5 | 91.5 | |
| Oleic Acid/TMP Molar Ratio | 3.0:1 | 85.6 |
| 3.2:1 | 92.8 | |
| 3.4:1 | 91.7 | |
| 3.6:1 | 90.1 | |
| Reaction Temperature (°C) | 120 | 87.7 |
| 140 | 90.1 | |
| 160 | 91.8 | |
| 180 | 92.8 | |
| Reaction Time (hours) | 1 | 82.3 |
| 2 | 88.9 | |
| 3 | 92.8 | |
| 4 | 92.1 | |
| 5 | 91.5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in TMPTO synthesis.
References
- 1. libcatalog.usc.edu [libcatalog.usc.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. ocl-journal.org [ocl-journal.org]
Technical Support Center: Esterification of Trimethylolpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of trimethylolpropane (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of trimethylolpropane?
A1: The most prevalent side reactions in TMP esterification include:
-
Incomplete Esterification: Formation of monoesters and diesters of TMP is a common issue, resulting from the incomplete reaction of the three hydroxyl groups. The presence of these partial esters can affect the final product's properties, such as viscosity and thermal stability.[1]
-
Thermal Degradation: At elevated temperatures, typically above 150°C, thermal degradation of the TMP ester can occur. This can lead to the formation of colored byproducts and a decrease in the overall yield and purity of the desired triester. Undesirable side reactions such as destruction, oxidation, and dehydration can lead to the darkening of the reaction mixture.[2]
-
Ether Formation: Intermolecular dehydration between two TMP molecules or intramolecular cyclization can lead to the formation of ether byproducts. This is more prominent at higher reaction temperatures and in the presence of strong acid catalysts.
-
Catalyst-Related Side Reactions: The choice of catalyst can influence the side reaction profile. Strong acid catalysts, while effective in promoting esterification, can also catalyze side reactions like dehydration and oxidation, leading to product discoloration.[2]
Q2: How can I minimize the formation of mono- and di-esters?
A2: To favor the formation of the desired triester and minimize partial esterification, consider the following strategies:
-
Molar Ratio: Employ a slight excess of the fatty acid (typically a molar ratio of 3.5:1 to 4:1 of fatty acid to TMP).[1] This stoichiometric excess helps drive the reaction towards the fully esterified product.
-
Effective Water Removal: Water is a byproduct of the esterification reaction. Its efficient and continuous removal is crucial to shift the reaction equilibrium towards the product side. Techniques such as azeotropic distillation (using a solvent like toluene) or applying a vacuum are commonly used.
-
Reaction Time and Temperature: Ensure adequate reaction time and an appropriate temperature to allow the reaction to proceed to completion. The optimal conditions will depend on the specific fatty acid and catalyst used.
Q3: My final product has a dark color. What is the cause and how can I fix it?
A3: A dark-colored product is a common issue in polyol ester synthesis and is often attributed to:
-
High Reaction Temperatures: Exceeding the optimal reaction temperature can lead to thermal degradation of the reactants or products, resulting in colored impurities. Increasing the temperature to 150°C can increase the possibility of undesirable side reactions, such as dehydration, destruction, and oxidation, leading to a darkening of the reaction mixture.[1]
-
Strong Acid Catalysts: Catalysts like sulfuric acid can cause charring and other side reactions that produce colored species.[2]
-
Oxygen Presence: Oxidation of the reactants or products, especially at high temperatures, can lead to the formation of colored byproducts.
Troubleshooting dark color formation:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature to minimize thermal stress on the components.
-
Catalyst Selection: Consider using a milder catalyst, such as p-toluenesulfonic acid (p-TSA), or a solid acid catalyst, which can be more selective and produce lighter-colored products.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification: If a colored product is obtained, purification steps such as treatment with activated carbon or bleaching clays can be employed to remove colored impurities. A patented method involves treating the crude polyol ester with peroxidic compounds followed by steam treatment to lighten the color.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Triester | 1. Incomplete reaction. 2. Inefficient water removal. 3. Sub-optimal molar ratio of reactants. | 1. Increase reaction time or temperature (while monitoring for color change). 2. Improve the efficiency of the Dean-Stark trap or increase the vacuum. 3. Increase the molar ratio of fatty acid to TMP. |
| Product is Hazy or Cloudy | 1. Presence of water. 2. Insoluble impurities. 3. Catalyst residues. | 1. Ensure complete removal of water during workup (e.g., drying over anhydrous sodium sulfate). 2. Filter the product. 3. Neutralize and wash out the catalyst thoroughly. |
| High Acid Value in Final Product | 1. Incomplete conversion of fatty acids. 2. Hydrolysis of the ester product during workup. | 1. Drive the esterification to completion by optimizing reaction conditions. 2. Ensure all water is removed before high-temperature purification steps. |
| Gel Formation in the Reactor | 1. Excessive temperature leading to polymerization side reactions. 2. High concentration of a highly reactive catalyst. | 1. Reduce the reaction temperature. 2. Decrease the catalyst loading. |
Experimental Protocols
Protocol 1: Synthesis of Trimethylolpropane Trioleate
This protocol describes the synthesis of this compound using sulfuric acid as a catalyst and toluene for azeotropic water removal.
-
Materials:
-
Trimethylolpropane (TMP)
-
Oleic Acid
-
Sulfuric Acid (98%)
-
Toluene
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add TMP (1 mole equivalent) and oleic acid (3.5 mole equivalents).
-
Add toluene to the flask (approximately 50% of the total volume of reactants).
-
Slowly add sulfuric acid (1-2% by weight of the reactants) to the mixture while stirring.
-
Heat the reaction mixture to the reflux temperature of toluene (approximately 110-120°C).
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by analyzing the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a desired level.
-
After cooling to room temperature, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene and any unreacted oleic acid under reduced pressure to obtain the crude this compound.
-
Data Presentation
Table 1: Influence of Catalyst on Triester Yield in TMP Esterification with Palm Kernel Free Fatty Acids.
| Catalyst (1% w/w) | Reaction Time (h) | Reaction Temperature (°C) | Triester Yield (%) | Reference |
| Sulfuric Acid | 5 | 150 | 68 | [1] |
Visualizations
Diagram 1: General Workflow for Trimethylolpropane Esterification
Caption: A simplified workflow for the synthesis of trimethylolpropane triesters.
Diagram 2: Key Side Reactions in TMP Esterification
Caption: Major reaction pathways in TMP esterification, including desired and side reactions.
References
Technical Support Center: Catalyst Deactivation in Trimethylolpropane Trioleate (TMPTO) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of trimethylolpropane trioleate (TMPTO). The information is intended for researchers, scientists, and professionals involved in the development and optimization of this process.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for TMPTO synthesis?
A1: A variety of catalysts can be employed for the esterification of trimethylolpropane (TMP) with oleic acid to produce TMPTO. These can be broadly categorized as:
-
Homogeneous Acid Catalysts: These include Brønsted acids like sulfuric acid and p-toluenesulfonic acid (PTSA), which are effective but can be corrosive and difficult to separate from the product.[1][2][3]
-
Heterogeneous Solid Acid Catalysts: Examples include sulfonated amorphous carbons and metal oxides.[4] These catalysts are easier to separate and reuse but may have lower activity than homogeneous catalysts.
-
Organometallic Catalysts: Tin (II) chloride (SnCl₂·2H₂O) is a commonly used organometallic catalyst.[5]
-
Alkoxide Catalysts: Sodium methoxide is utilized in the transesterification route to produce TMPTO from fatty acid methyl esters.[5]
-
Enzymatic Catalysts (Lipases): Immobilized lipases such as Novozyme 435 and Lipozyme TL IM offer high selectivity and mild reaction conditions, minimizing by-product formation.
-
Ionic Liquids: N-alkylpyrrolidone-based ionic liquids have been explored as reusable catalysts.[2]
Q2: What are the primary indicators of catalyst deactivation?
A2: Catalyst deactivation during TMPTO synthesis can be identified by several key observations:
-
Decreased Reaction Rate: A noticeable increase in the time required to achieve the desired conversion of reactants.
-
Lower Product Yield: A reduction in the amount of TMPTO produced under standard reaction conditions.
-
Incomplete Conversion: Failure to reach the expected level of reactant conversion, even with extended reaction times.
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Changes in Product Selectivity: An increase in the formation of undesirable by-products such as monoesters and diesters of TMP.
-
Visual Changes in the Catalyst: For heterogeneous catalysts, changes in color, texture, or the presence of deposits can indicate deactivation.
Q3: Can a deactivated catalyst be regenerated?
A3: The possibility of regeneration depends on the type of catalyst and the deactivation mechanism.
-
Heterogeneous Catalysts: Solid acid catalysts that are deactivated by coking (carbonaceous deposits) can often be regenerated by calcination (heating in the presence of air or an inert gas) to burn off the deposits. Catalysts deactivated by poisoning may sometimes be regenerated by washing with appropriate solvents. For example, sulfonated amorphous carbons have been shown to be reusable for multiple cycles without significant loss of activity.[4] A continuous regeneration process for adsorbents used in TMPTO purification involves washing with a low-carbon alcohol, followed by purging with an inert gas and vacuum drying.[6]
-
Enzymatic Catalysts: Immobilized lipases can be deactivated by inhibitors present in the feedstock or by extreme temperatures and pH. Regeneration may involve washing with solvents to remove inhibitors.
-
Homogeneous Catalysts: Regeneration is generally not feasible for homogeneous catalysts as they are consumed or chemically altered during the reaction and are difficult to separate from the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during TMPTO synthesis due to catalyst deactivation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of oleic acid despite using a previously effective catalyst. | Catalyst Poisoning: The active sites of the catalyst may be blocked by impurities in the reactants (e.g., sulfur compounds, water). | 1. Analyze Reactant Purity: Ensure the oleic acid and TMP are of high purity and low water content. 2. Catalyst Washing: For heterogeneous catalysts, attempt to wash with a suitable solvent to remove adsorbed impurities. |
| Reaction starts efficiently but slows down significantly over time. | Coking/Fouling: At high reaction temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the surface of heterogeneous catalysts, blocking active sites. | 1. Optimize Reaction Temperature: Lower the reaction temperature if possible without compromising the reaction rate significantly. 2. Catalyst Regeneration: For solid catalysts, perform calcination to remove coke deposits. |
| Decreased selectivity towards TMPTO, with an increase in mono- and di-esters. | Active Site Modification: The nature of the catalyst's active sites may have changed, favoring the formation of partial esters. This can be due to partial poisoning or structural changes. | 1. Characterize the Catalyst: Use techniques like XRD, FT-IR, or TGA to analyze the physical and chemical properties of the used catalyst and compare it to the fresh catalyst. 2. Re-evaluate Catalyst Choice: If the issue persists, consider using a more selective catalyst, such as an immobilized lipase. |
| Loss of solid catalyst during recovery and reuse. | Mechanical Attrition/Leaching: The catalyst support may be breaking down, or the active species may be leaching into the reaction medium. | 1. Gentle Handling: Ensure gentle stirring and handling of the catalyst to minimize mechanical stress. 2. Test for Leaching: Analyze the product mixture for traces of the catalyst's active components. If leaching is confirmed, a more stable catalyst support may be needed. |
Quantitative Data on Catalyst Performance
The following tables summarize key quantitative data from various studies on TMPTO synthesis.
Table 1: Performance of Different Catalysts in TMPTO Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| SnCl₂·2H₂O | 2% | 170 | 2 | 91.65% (ester value) | [5] |
| Sulfuric Acid | 1.5% | 150 | 5 | Not specified | [1] |
| p-Toluenesulfonic acid (PTSA) | 1% | 150 | 3 | >95% (esterification rate) | [3] |
| Benzenesulfonic acid | 2% w/w (of TMP) | 180 | 3 | 92.8% (TMP conversion) | [7] |
| Novozyme 435 | 1% | 45 | 48-72 | 99% (FAME conversion) | |
| Lipozyme TL IM | 5% | 45 | 48-72 | 83% (FAME conversion) | |
| Sulfonated Amorphous Carbon | Not specified | Not specified | 3 | >93% (yield) | [4] |
| N-alkylpyrrolidone ionic liquid | Not specified | 110-130 | 3-5 | High esterification rate | [2] |
Table 2: Influence of Reaction Parameters on TMPTO Synthesis
| Parameter | Investigated Range | Optimal Condition | Effect on Reaction | Reference |
| Molar Ratio (Oleic Acid:TMP) | 3.1:1 to 3.2:1 | 3.1:1 or 3.2:1 | A slight excess of oleic acid can drive the reaction towards the triester product. | [5][7] |
| Temperature | 80°C to 220°C | 150-180°C | Higher temperatures increase the reaction rate but can also lead to side reactions and catalyst deactivation. | [1][3][5][7] |
| Catalyst Concentration | 1% to 5% | 1-2% | Increasing catalyst concentration generally increases the reaction rate, but can also lead to higher costs and more difficult purification. | [3][5][7] |
Experimental Protocols
Protocol 1: General Procedure for TMPTO Synthesis using an Acid Catalyst
-
Reactant Charging: Charge trimethylolpropane (TMP) and oleic acid into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser. The typical molar ratio of oleic acid to TMP is between 3.1:1 and 3.2:1.[5][7]
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1% by weight of total reactants) to the flask.[3]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 150°C) with continuous stirring.[3] Water produced during the esterification will be removed azeotropically with a solvent like toluene or by applying a vacuum.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a certain target (e.g., < 5 mg KOH/g).
-
Product Purification: After the reaction, neutralize the acidic catalyst with a base solution. Wash the organic layer with water to remove any remaining salts and unreacted TMP. Dry the product over an anhydrous drying agent (e.g., sodium sulfate) and filter.
-
Solvent Removal: Remove the solvent (if used) and any remaining volatile components by vacuum distillation to obtain the final TMPTO product.
Protocol 2: Testing for Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)
-
Initial Reaction: Perform the TMPTO synthesis as described in Protocol 1 using a fresh heterogeneous catalyst.
-
Catalyst Recovery: After the first reaction cycle, separate the catalyst from the product mixture by filtration or centrifugation.
-
Catalyst Washing: Wash the recovered catalyst with a solvent (e.g., hexane or ethanol) to remove any adsorbed organic residues.
-
Catalyst Drying: Dry the washed catalyst in an oven at a suitable temperature to remove the solvent.
-
Reuse: Use the recovered and dried catalyst for a subsequent reaction cycle under the same conditions as the initial reaction.
-
Activity Comparison: Compare the conversion and product yield of the subsequent cycles with the initial cycle. A significant drop in performance indicates catalyst deactivation.
-
Characterization: Characterize the fresh and used catalyst using techniques like TGA (to check for coking), FT-IR (to check for changes in functional groups), and SEM (to observe morphological changes) to understand the deactivation mechanism.
Visualizations
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104387271A - Continuous regeneration adsorption purification process of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Trimethylolpropane Trioleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude trimethylolpropane trioleate (TMPTO).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound (TMPTO), typically synthesized through the esterification of trimethylolpropane (TMP) and oleic acid, can contain several impurities. These include:
-
Unreacted Raw Materials: Residual trimethylolpropane and oleic acid.
-
Intermediate Products: Trimethylolpropane monooleate and trimethylolpropane dioleate. The presence of these can affect the final product's viscosity[1].
-
Catalyst Residues: Depending on the synthesis method, catalysts such as sulfuric acid or organometallic compounds may remain.
-
Water: Formed as a byproduct during the esterification reaction.
-
Solvents: If a solvent is used as an azeotroping agent (e.g., toluene) to remove water, traces may remain[2].
-
Color Bodies: These can be formed due to side reactions at elevated temperatures, especially in the presence of certain catalysts[3].
Q2: Why is the acid value of my purified TMPTO still high?
A2: A high acid value in the final product is typically due to the presence of unreacted oleic acid or residual acidic catalyst. Incomplete neutralization or insufficient washing during the purification process can lead to this issue. It is crucial to monitor the pH during washing and ensure complete removal of acidic components.
Q3: My final TMPTO product has a yellow or brownish color. How can I remove it?
A3: The color of synthetic esters like TMPTO can be due to impurities formed during the synthesis, particularly at high temperatures[4]. Decolorization can be achieved through treatment with adsorbents. Activated carbon and activated clay are effective in removing color bodies[3][5]. The process typically involves heating the ester with the adsorbent, followed by filtration[3].
Q4: What analytical techniques are recommended for assessing the purity of TMPTO?
A4: Several analytical techniques can be employed to determine the purity of this compound:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester functional group and the absence of carboxylic acid hydroxyl groups[2].
-
Gas Chromatography (GC): To determine the content of TMPTO and quantify impurities like residual oleic acid and intermediate esters.
-
Acid Value Titration: To quantify the amount of residual free fatty acids.
-
Viscosity Measurement: To ensure the product meets required specifications, as viscosity is affected by the purity and composition of the ester mixture[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural confirmation of the synthesized ester[2].
Troubleshooting Guides
Issue 1: High Acid Value in Final Product
| Symptom | Possible Cause | Suggested Solution |
| Acid value > 0.5 mg KOH/g | Incomplete removal of unreacted oleic acid. | 1. Alkali Washing: Wash the crude product with a dilute aqueous solution of sodium carbonate or sodium hydroxide to neutralize the free fatty acids. 2. Water Washing: Follow the alkali wash with several washes with deionized water until the aqueous layer is neutral. 3. Vacuum Distillation: If the acid value is still high, consider vacuum distillation to remove the more volatile oleic acid, although this is less common for TMPTO due to its high boiling point. |
| Residual acidic catalyst (e.g., sulfuric acid). | 1. Neutralization: Ensure thorough neutralization with a base after the reaction. 2. Water Washing: Repeatedly wash with hot deionized water to remove any residual salts and catalyst. |
Issue 2: Product Discoloration (Yellow to Brown Hue)
| Symptom | Possible Cause | Suggested Solution |
| Yellow or brown color in the final product. | Formation of color bodies at high reaction temperatures. | 1. Adsorbent Treatment: Treat the TMPTO with activated carbon or activated clay. A typical procedure involves adding 1-5% (w/w) of the adsorbent to the ester, heating to 80-100°C with stirring for 1-2 hours, followed by filtration. 2. Optimize Reaction Conditions: In subsequent syntheses, consider lowering the reaction temperature or using a less aggressive catalyst to minimize the formation of color impurities. |
| Presence of oxidized impurities. | 1. Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 3: Presence of Particulate Matter in Final Product
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible particles in the purified TMPTO. | Incomplete removal of adsorbent (activated carbon/clay). | 1. Filtration: Use a finer filter medium (e.g., a 0.5 µm filter) for the final filtration step. 2. Centrifugation: Centrifuge the product before filtration to pellet the majority of the particulate matter. |
| Precipitation of salts from washing steps. | 1. Thorough Washing: Ensure complete removal of salts by washing with deionized water until the conductivity of the wastewater is low. 2. Drying: Ensure the product is completely dry before final filtration, as residual water can cause salts to precipitate. |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude TMPTO
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Transfer the crude TMPTO from the reaction vessel to a separatory funnel.
-
Add a 5% (w/v) aqueous solution of sodium carbonate to the separatory funnel. The volume of the sodium carbonate solution should be approximately 20-30% of the volume of the crude ester.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
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Allow the layers to separate. The upper layer is the ester, and the lower aqueous layer contains the neutralized acids and catalyst.
-
Drain the lower aqueous layer.
-
Add an equal volume of deionized water to the separatory funnel, shake for 2 minutes, and drain the aqueous layer.
-
Repeat the water wash (step 6) until the pH of the drained water is neutral (pH ~7).
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Transfer the washed ester to a flask and dry it over anhydrous sodium sulfate or by heating under vacuum.
Protocol 2: Decolorization using Activated Carbon
-
In a round-bottom flask, add the washed and dried crude TMPTO.
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Add 2% (w/w) of activated carbon to the flask.
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Heat the mixture to 90°C with constant stirring under a nitrogen atmosphere.
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Maintain the temperature and stirring for 1 hour.
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Cool the mixture to room temperature.
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Filter the mixture through a pad of celite or a suitable filter paper to remove the activated carbon. For a finer purification, a pressure filter with a filter aid can be used.
-
The resulting filtrate should be a clear, decolorized TMPTO.
Quantitative Data Summary
Table 1: Typical Properties of Crude and Purified this compound
| Property | Crude TMPTO | Purified TMPTO | Test Method |
| Appearance | Yellow to brown liquid | Colorless to pale yellow liquid | Visual |
| Acid Value (mg KOH/g) | > 5.0 | < 0.5 | ASTM D974 |
| Kinematic Viscosity @ 40°C (cSt) | Variable | 45-55 | ASTM D445 |
| Water Content (%) | > 0.5 | < 0.05 | ASTM D6304 |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues of TMPTO.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Decolorization process in synthetic ester production procedures - Eureka | Patsnap [eureka.patsnap.com]
- 4. US2647868A - Color removal from esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Enhancing the oxidative stability of trimethylolpropane trioleate with additives
An essential aspect of utilizing trimethylolpropane trioleate (TMPTO) in research and development is ensuring its oxidative stability, particularly in applications where it is subjected to high temperatures and oxidative stress. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively enhancing the oxidative stability of TMPTO with additives.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving the oxidative stability of TMPTO.
Question: Why am I seeing inconsistent Oxidation Induction Time (OIT) results in my Pressure Differential Scanning Calorimetry (PDSC) or Rotary Bomb Oxidation Test (RBOT) experiments?
Answer: Inconsistent OIT results can stem from several factors:
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Sample Preparation: Ensure the additive is completely dissolved and homogeneously mixed with the TMPTO. Incomplete dissolution can lead to localized concentrations of the antioxidant, resulting in variable OITs. Consider using gentle heating or a vortex mixer to ensure a uniform blend.
-
Sample Mass: The amount of sample used in each experiment must be consistent. Variations in sample mass will affect the heat flow and pressure drop measurements, leading to scattered data.[1]
-
Instrument Calibration: Calibrate the PDSC or RBOT instrument regularly according to the manufacturer's specifications. Temperature and pressure accuracy are critical for reproducible results.
-
Oxygen Purity and Flow Rate: The purity of the oxygen and the consistency of its flow rate are crucial. Impurities or fluctuations in the gas supply can alter the oxidation kinetics.[2]
-
Crucible/Bomb Contamination: Ensure the sample pans (for PDSC) or the bomb (for RBOT) are thoroughly cleaned before each experiment to remove any residual contaminants that could catalyze or inhibit oxidation.
Question: My TMPTO sample is degrading even with the addition of a primary antioxidant. What could be the cause?
Answer: If degradation persists despite the presence of a primary antioxidant (e.g., a hindered phenol or an aromatic amine), consider the following:
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Antioxidant Depletion: At high temperatures, the primary antioxidant may be consumed rapidly. The concentration of the additive might be insufficient for the duration of the thermal stress.
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Synergistic Effects: Primary antioxidants, which are typically radical scavengers, may not be effective against all oxidation pathways.[3] Consider adding a secondary antioxidant, such as a peroxide decomposer (e.g., a sulfur-containing compound like dilauryl thiodipropionate - DLTDP), to work synergistically with the primary antioxidant.[3] This combination can provide more comprehensive protection.[3]
-
Pro-oxidant Contaminants: The TMPTO or the additive itself may contain pro-oxidant impurities, such as trace metals (e.g., iron), which can accelerate oxidation.[4] Ensure high-purity reagents are used.
-
Incorrect Antioxidant Type: The chosen antioxidant may not be suitable for the operating temperature range. Some antioxidants can become less effective or even pro-oxidant at very high temperatures.
Question: The viscosity of my TMPTO formulation is increasing significantly after thermal aging, even with antioxidants. How can I mitigate this?
Answer: A significant increase in viscosity is a common indicator of oxidative degradation and polymerization.
-
Optimize Antioxidant Package: As mentioned above, a combination of primary and secondary antioxidants is often more effective at preventing the formation of high-molecular-weight oxidation products that increase viscosity.
-
Evaluate Additive Concentration: The concentration of the antioxidant(s) may need to be optimized. A higher concentration might be necessary to inhibit polymerization reactions effectively.
-
Consider Alternative Additives: Certain additives, while improving oxidative stability, might not be as effective in controlling viscosity increase. It may be necessary to screen different types of antioxidants or consider additives specifically designed to maintain viscosity stability. For instance, the addition of Methyl Laurate has been shown to improve viscosity-temperature relations.[5][6]
Frequently Asked Questions (FAQs)
What are the most common types of additives used to enhance the oxidative stability of TMPTO?
The most common additives are antioxidants, which can be broadly categorized into:
-
Primary Antioxidants (Radical Scavengers): These donate a hydrogen atom to quench free radicals, thus terminating the oxidation chain reaction. Examples include:
-
Secondary Antioxidants (Peroxide Decomposers): These decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals. Examples include:
-
Organosulfur Compounds: Such as dilauryl thiodipropionate (DLTDP).[3]
-
Organophosphorus Compounds.
-
How do I choose the right antioxidant for my application?
The choice of antioxidant depends on several factors:
-
Operating Temperature: Aromatic amines are generally more effective at higher temperatures than hindered phenols.[3]
-
Expected Service Life: For long-term stability, a synergistic blend of primary and secondary antioxidants is often recommended.[3]
-
Compatibility: The antioxidant must be soluble and compatible with the TMPTO base stock and any other additives present.
-
Regulatory Requirements: For applications in sensitive areas such as pharmaceuticals or food-grade lubricants, the toxicity and regulatory approval of the additive are critical.
What is the typical mechanism of action for antioxidants in TMPTO?
Antioxidants interrupt the auto-oxidation cycle of TMPTO. The process begins with the formation of free radicals, which react with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from a TMPTO molecule, creating a hydroperoxide and another free radical, thus propagating the chain reaction.
-
Radical Scavengers donate a hydrogen atom to the peroxy radical, neutralizing it and stopping the chain reaction.
-
Peroxide Decomposers convert the unstable hydroperoxides into stable alcohols, preventing them from decomposing into more radicals.
What are the key experimental techniques to evaluate oxidative stability?
Several standard methods are used to assess the oxidative stability of lubricants:
-
Pressure Differential Scanning Calorimetry (PDSC): This technique measures the Oxidation Induction Time (OIT), which is the time until the onset of a rapid exothermic oxidation reaction under controlled temperature and oxygen pressure.[2][8][9] It is a relatively fast and reproducible method requiring a small sample size.[8][9]
-
Rotary Bomb Oxidation Test (RBOT): This method also determines the OIT by measuring the time it takes for a specified pressure drop in a sealed, rotating vessel containing the sample, water, and a copper catalyst under oxygen pressure.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][10][11] It can be used to determine the onset temperature of oxidation by observing weight gain (due to oxygen uptake) or weight loss (due to volatilization of degradation products).[11]
-
Rancimat Method: This method accelerates the oxidation of the sample by passing a stream of air through it at a high temperature.[12][13][14][15] Volatile oxidation products are collected in water, and the increase in conductivity of the water is measured to determine the induction time.[12][13][14][15]
Quantitative Data on Additive Performance
The following tables summarize the performance of various antioxidants in enhancing the oxidative stability of TMPTO, as determined by different analytical methods.
Table 1: Oxidative Stability of TMPTO with Different Antioxidants by RBOT
| Additive Type | Additive Name | Concentration (wt%) | RBOT Induction Time (min) |
| Phenolic | 2,6-di-tert-butyl phenol (DTBP) | 0.5 | Increased stability noted[7] |
| Phenolic | 2,6-di-tert-butyl phenol (DTBP) | 1.0 | Further increase in stability[7] |
| Aminic | bis(nonylphenyl)amine (BNPA) | 0.5 | No significant effect noted[7] |
Note: Specific induction times were not provided in the source material, but the trend of increased stability with DTBP was reported.[7]
Table 2: Oxidative Stability of TMPTO with Aminic Antioxidants by PDSC and Oven Test
| Additive Name | Concentration (wt%) | PDSC OIT (min) at 210°C |
| N-phenyl-alpha-naphthylamine (Am2) | 1.0 | Superior antioxidant activity reported[3] |
| Am2 + DLTDP (synergistic blend) | 0.9 / 0.1 | Best anti-oxidation result achieved[3] |
Note: The source indicates these additives provided superior performance, with the synergistic blend being the most effective, though specific OIT values were not tabulated in the abstract.[3]
Experimental Protocols
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186[16][17]
-
Sample Preparation: Accurately weigh a small amount of the TMPTO formulation (typically 2-3 mg) into an aluminum sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the PDSC cell.
-
Pressurization and Heating: Seal the cell and pressurize it with pure oxygen to 3.5 MPa (500 psig).[16][17] Heat the sample to the desired isothermal test temperature (e.g., 210°C) at a controlled rate.[16]
-
Data Acquisition: Hold the sample at the test temperature and pressure while monitoring the heat flow.
-
Analysis: The OIT is determined as the time from the start of the isothermal hold to the onset of the exothermic oxidation peak.[16]
Rotary Bomb Oxidation Test (RBOT) - ASTM D2272[7]
-
Sample Preparation: Place a 50 g sample of the TMPTO formulation into the glass container of the RBOT bomb. Add 5 ml of distilled water and a copper catalyst coil.
-
Assembly and Pressurization: Seal the bomb and charge it with oxygen to a pressure of 620 kPa.[7]
-
Testing: Place the bomb in a heating bath maintained at 150°C and rotate it at 100 rpm.[7]
-
Data Acquisition: Continuously monitor the pressure inside the bomb.
-
Analysis: The OIT is the time required for the pressure to drop by 175 kPa from the maximum pressure.[7]
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program: Heat the sample according to a predefined temperature program (e.g., ramp from ambient to 500°C at 10°C/min) under a controlled atmosphere (e.g., air or oxygen).[10]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The oxidative stability can be assessed by the onset temperature of mass gain (oxygen uptake) or mass loss (degradation).[11][18]
Rancimat Method[12][13][14][15]
-
Sample Preparation: Place a specified amount of the TMPTO sample into a reaction vessel.
-
Instrument Setup: Connect the reaction vessel to a measuring vessel containing deionized water and an electrode to measure conductivity.
-
Testing: Heat the reaction vessel to a constant temperature (e.g., 110°C) while passing a continuous stream of purified air through the sample.[14]
-
Data Acquisition: The volatile oxidation products are carried by the air stream into the measuring vessel, where they dissolve and increase the conductivity of the water. This conductivity is monitored over time.
-
Analysis: The induction time is the point at which a rapid increase in conductivity is observed.[12][15]
References
- 1. imim.pl [imim.pl]
- 2. vurup.sk [vurup.sk]
- 3. researchgate.net [researchgate.net]
- 4. Thermal oxidation behavior of this compound base oil when exposed to iron surfaces [ouci.dntb.gov.ua]
- 5. jtse.utm.my [jtse.utm.my]
- 6. jtse.utm.my [jtse.utm.my]
- 7. smarteureka.com [smarteureka.com]
- 8. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Use a TGA Crucible for Accurate Analysis of Oxidation Stability in Oils and Lubricants [redthermo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. btsa.com [btsa.com]
- 13. azom.com [azom.com]
- 14. news-medical.net [news-medical.net]
- 15. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 16. kelid1.ir [kelid1.ir]
- 17. store.astm.org [store.astm.org]
- 18. fcm.ens.uabc.mx [fcm.ens.uabc.mx]
Technical Support Center: Optimizing Low-Temperature Performance of Trimethylolpropane Trioleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the pour point of Trimethylolpropane Trioleate (TMPTO) formulations.
Troubleshooting Guide
Issue 1: Higher than expected pour point in the final TMPTO formulation.
Question: We are observing a higher than expected pour point in our this compound (TMPTO) formulation. What are the potential causes and how can we address this?
Answer: A higher than expected pour point in a TMPTO formulation can stem from several factors, ranging from the purity of the base stock to the choice and concentration of additives. The inherent pour point of TMPTO can range from -35°C to -46°C, so any significant deviation warrants investigation.[1][2]
Potential Causes and Solutions:
-
Purity of TMPTO: The presence of impurities or unreacted raw materials in the TMPTO base stock can negatively impact its low-temperature fluidity.
-
Solution: Ensure the use of high-purity TMPTO. If synthesizing in-house, optimize the reaction and purification steps to minimize residual reactants and byproducts.[3]
-
-
Inadequate Pour Point Depressant (PPD): The selected PPD may not be effective for a synthetic ester base like TMPTO, or the concentration might be suboptimal.
-
Solution:
-
Select an appropriate PPD: Polymethacrylates (PMAs) are commonly recommended for synthetic esters due to their effectiveness in modifying wax crystal formation.[4]
-
Optimize PPD Concentration: The effectiveness of a PPD is highly concentration-dependent. Conduct a dose-response study to determine the optimal concentration. A typical starting point for PMAs is in the range of 0.1% to 2.0% by weight.
-
-
-
Interaction with Other Additives: Other additives in the formulation, such as viscosity index improvers or anti-wear agents, might interfere with the function of the PPD.
-
Solution: Evaluate the compatibility of all additives in the formulation. Test the pour point of binary mixtures of TMPTO and each additive before preparing the full formulation. Some viscosity index improvers can also function as PPDs, so understanding the multifunctional nature of your additives is key.[4]
-
Issue 2: Inconsistent pour point results between batches.
Question: We are experiencing significant batch-to-batch variability in the pour point of our TMPTO formulation. What could be causing this and how can we improve consistency?
Answer: Inconsistent pour point results often point to variations in raw materials or the experimental procedure.
Potential Causes and Solutions:
-
Variability in Raw Materials:
-
TMPTO Base Stock: As mentioned previously, the purity and composition of the TMPTO can vary between suppliers or even production lots.
-
Additives: The activity and composition of additives like PPDs can also differ between batches.
-
Solution: Implement stringent quality control checks for all incoming raw materials. Request certificates of analysis for each batch and, if possible, perform your own characterization.
-
-
Inconsistent Mixing Procedure: The order of addition and the mixing conditions (temperature, time, and shear rate) can affect the dispersion and effectiveness of the PPD.
-
Solution: Standardize the mixing protocol. A recommended approach is to add the PPD to the TMPTO base stock and mix thoroughly at a slightly elevated temperature (e.g., 50-60°C) to ensure complete dissolution before adding other components.
-
-
Deviation from Pour Point Measurement Protocol: The ASTM D97 test method for pour point has specific heating and cooling rate requirements that must be followed precisely for reproducible results.
-
Solution: Strictly adhere to the ASTM D97 protocol for all pour point measurements. Ensure all personnel involved in the testing are properly trained on the procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical pour point of pure this compound (TMPTO)?
A1: The pour point of pure TMPTO is generally low, with typical values ranging from -35°C to -46°C.[1][2] This makes it an excellent base oil for formulations requiring good low-temperature performance.
Q2: How do Pour Point Depressants (PPDs) work to lower the pour point?
A2: Pour point depressants work by interfering with the formation of wax crystals that can solidify the oil at low temperatures.[4] They do not prevent the formation of these crystals altogether, but rather modify their size and shape. The PPD molecules co-crystallize with the wax molecules, inhibiting the growth of large, interlocking crystal networks that would otherwise cause the oil to gel.[4] This allows the formulation to remain fluid at a lower temperature.
Q3: What are the most effective types of Pour Point Depressants for TMPTO?
A3: For synthetic esters like TMPTO, polymethacrylates (PMAs) are a widely used and effective class of PPDs.[4] Their molecular structure can be tailored to interact effectively with the ester molecules and any trace wax components.
Q4: Can adding a Pour Point Depressant affect other properties of my TMPTO formulation?
A4: Yes, while PPDs are primarily used to improve low-temperature performance, they can have secondary effects on other properties. For instance, some PPDs, particularly at higher concentrations, can also act as viscosity index improvers, affecting the formulation's viscosity at different temperatures.[4] It is important to evaluate all critical performance parameters of your formulation after the addition of a PPD.
Q5: Is there a maximum effective concentration for Pour Point Depressants?
A5: Yes, the effectiveness of a PPD does not always increase with concentration. There is typically an optimal concentration range beyond which the pour point may not decrease further and could even increase. This is why a dose-response study is crucial for optimizing your formulation.
Data Presentation
Table 1: Effect of Polymethacrylate (PMA) Pour Point Depressant on the Pour Point of this compound (TMPTO)
| Formulation ID | TMPTO Concentration (wt%) | PMA PPD Concentration (wt%) | Pour Point (°C) |
| TMPTO-Control | 100 | 0.0 | -36 |
| TMPTO-PMA-0.1 | 99.9 | 0.1 | -42 |
| TMPTO-PMA-0.5 | 99.5 | 0.5 | -51 |
| TMPTO-PMA-1.0 | 99.0 | 1.0 | -54 |
| TMPTO-PMA-2.0 | 98.0 | 2.0 | -54 |
Note: The data presented in this table is illustrative and based on typical performance. Actual results may vary depending on the specific TMPTO and PPD used.
Experimental Protocols
Protocol 1: Determination of Pour Point according to ASTM D97
This protocol outlines the manual method for determining the pour point of petroleum products, which is applicable to TMPTO formulations.
1. Apparatus:
-
Test Jar: Cylindrical, flat-bottomed glass jar.
-
Thermometer: Appropriate range for the expected pour point.
-
Cork or Stopper: To hold the thermometer in the test jar.
-
Jacket: Cylindrical metal or glass container to hold the test jar.
-
Disk: Cork or felt disk to support the test jar in the jacket.
-
Gasket: To create a seal between the test jar and the jacket.
-
Cooling Bath: A bath capable of reaching and maintaining the required low temperatures.
2. Procedure:
-
Sample Preparation: Pour the TMPTO formulation into the test jar to the marked level.
-
Heating:
-
For samples with an expected pour point above -33°C, heat the sample to at least 9°C above the expected pour point, but not less than 45°C.
-
For samples with an expected pour point of -33°C and below, heat the sample to 45°C in a bath maintained at 48°C.
-
-
Assembly: Insert the thermometer through the cork so that it is positioned in the center of the test jar. Place the disk in the bottom of the jacket and the gasket around the test jar. Insert the test jar into the jacket.
-
Cooling: Place the jacket containing the test jar into the cooling bath. The cooling rate should be controlled as specified in the ASTM D97 standard.
-
Observation:
-
Begin observations at a temperature at least 9°C above the expected pour point.
-
At every 3°C interval, remove the test jar from the jacket and tilt it just enough to ascertain whether there is movement of the liquid. The entire operation of removal and replacement should not exceed 3 seconds.
-
-
Determining the Pour Point: Continue cooling in 3°C increments. The pour point is the lowest temperature at which movement of the specimen is observed. The reported pour point is 3°C above this solid point temperature.
Mandatory Visualizations
Caption: Experimental workflow for pour point reduction of TMPTO formulations.
Caption: Troubleshooting logic for high pour point in TMPTO formulations.
References
Technical Support Center: Industrial Scale-up of Trimethylolpropane Trioleate (TMPTO) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of Trimethylolpropane Trioleate (TMPTO) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of TMPTO on an industrial scale.
Issue 1: Low Conversion Rate or Reaction Yield
-
Question: Our TMPTO synthesis is resulting in a low conversion rate of trimethylolpropane (TMP). What are the potential causes and how can we improve the yield?
-
Answer: A low conversion rate is a common challenge in scaling up TMPTO synthesis. Several factors could be contributing to this issue. Firstly, review your reaction conditions. Optimal conditions have been reported to significantly increase TMP conversion. For instance, a study found that a TMP conversion rate of up to 92.8% was achieved under optimized conditions which included a specific catalyst-to-TMP molar ratio, oleic acid-to-TMP molar ratio, reaction temperature, and vacuum degree[1][2].
Secondly, the choice of catalyst is crucial. Different catalysts exhibit varying efficiencies in esterification[1][2]. If you are using a catalyst that is not performing well, consider screening other catalysts. For example, benzenesulfonic acid has been used effectively as a catalyst[2].
Lastly, ensure that water, a byproduct of the esterification reaction, is being effectively removed. The presence of water can shift the reaction equilibrium backward, thus reducing the yield. Using a solvent that forms an azeotrope with water, such as toluene or benzene, can facilitate its removal[3][4]. Operating under a vacuum also helps in the removal of water and drives the reaction towards the product side[1][2].
Issue 2: Product Discoloration and Impurities
-
Question: The synthesized TMPTO has an undesirable color and analysis shows the presence of impurities. What are the likely causes and how can we improve the product quality?
-
Answer: Product discoloration and the presence of impurities can often be attributed to side reactions or the degradation of reactants and products at high temperatures. The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the formation of byproducts and color bodies. It is important to find the optimal temperature that balances reaction rate and product quality[1][2].
The purification process is also critical for removing impurities. A continuous regeneration adsorption process can be employed to remove micro solid particles and gelatinous impurities that can affect the oxidation resistance and emulsification resistance of the final product[5]. This process involves passing the crude TMPTO through an adsorption tower and then regenerating the adsorbent using a low-carbon alcohol wash followed by inert gas purging and vacuum drying[5].
Issue 3: Catalyst Deactivation
-
Question: We are observing a decrease in the catalytic activity over time when reusing our catalyst. What could be causing this deactivation and how can we mitigate it?
-
Answer: Catalyst deactivation is a significant concern in industrial processes as it affects the process's economic viability. Deactivation can occur through several mechanisms, including the deposition of carbonaceous materials (coking) on the active sites, physical degradation of the catalyst structure due to high temperatures, or poisoning by impurities in the feed[6].
To mitigate catalyst deactivation, ensure that the reactants are of high purity to avoid introducing poisons. Operating at the lowest possible temperature that still provides a reasonable reaction rate can help reduce thermal degradation and coking[6]. For certain types of deactivation, it may be possible to regenerate the catalyst. For instance, coke deposits can sometimes be burned off in a controlled manner. If the deactivation is irreversible, a catalyst replacement strategy will need to be implemented.
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to control during the industrial scale-up of TMPTO synthesis?
A1: The key process parameters that significantly influence the yield and quality of TMPTO are:
-
Molar ratio of reactants: The ratio of oleic acid to trimethylolpropane (TMP) is critical. An excess of oleic acid can drive the reaction to completion, but a very high excess can dilute the TMP concentration and decrease the reaction rate[7].
-
Catalyst type and concentration: The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts) and its concentration directly impact the reaction rate and yield[3][4][8].
-
Reaction temperature: Temperature affects the reaction kinetics, but excessively high temperatures can lead to side reactions and product degradation. A typical range is 110-180°C[1][2][9].
-
Reaction time: Sufficient reaction time is needed to achieve high conversion. The optimal time depends on the other process parameters.
-
Vacuum/Pressure: Operating under vacuum helps to remove the water byproduct, shifting the equilibrium towards product formation[1][2].
Q2: What are the common methods for purifying crude TMPTO at an industrial scale?
A2: Common purification methods for crude TMPTO include:
-
Washing: The crude product is often washed with a base solution to neutralize and remove the acidic catalyst[4]. This is followed by washing with brine (saltwater) to remove residual base and other water-soluble impurities.
-
Adsorption: The washed product can be passed through an adsorption column containing an adsorbent to remove fine solid particles and other impurities that can affect the product's stability and performance[5].
-
Drying: After washing, the final product is dried to remove any residual water. This can be done using a drying agent like anhydrous calcium chloride or by vacuum drying[5][7].
Q3: What analytical techniques are used to characterize the final TMPTO product?
A3: The final TMPTO product is typically characterized using the following analytical techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester functional group and the disappearance of the hydroxyl groups of the reactants[1][2][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized TMPTO[4].
-
Measurement of Physicochemical Properties: This includes determining the kinematic viscosity, viscosity index, pour point, flash point, and oxidative stability to ensure the product meets the required specifications for its intended application as a lubricant base oil[1][2][4].
Data Presentation
Table 1: Optimized Reaction Conditions for TMPTO Synthesis from Various Studies
| Parameter | Study 1[1][2] | Study 2[9] | Study 3[10] |
| Reactants | Oleic Acid, Trimethylolpropane | Oleic Acid, Trimethylolpropane | Oleic Acid, Trimethylolpropane |
| Catalyst | Benzenesulfonic acid | N-alkylpyrrolidone-based ionic liquid | Sn bis(2-ethylhexanoate) |
| Catalyst Loading | 2% (w/w) of OA/TMP | 0.5% - 0.75% | 0.7 - 0.9 wt% |
| Oleic Acid:TMP Molar Ratio | 3.2:1 | 3:1 | 0.99:1 (COOH:OH) |
| Temperature | 180 °C | 130 °C | 230 °C |
| Reaction Time | 3 hours | 3-4 hours | 6 hours |
| Pressure | 0.095 MPa (vacuum) | Atmospheric | Not specified |
| Conversion/Yield | 92.8% TMP conversion | High esterification degree | >94 wt% triester content |
Experimental Protocols
Protocol: Synthesis of this compound (TMPTO)
This protocol is a general guideline based on common laboratory-scale synthesis procedures that can be adapted for scale-up.
1. Materials and Equipment:
-
Trimethylolpropane (TMP)
-
Oleic Acid (OA)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable azeotropic agent)
-
Sodium bicarbonate solution (for neutralization)
-
Brine solution
-
Anhydrous sodium sulfate (for drying)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
2. Procedure:
-
Charge the reaction vessel with the calculated amounts of trimethylolpropane, oleic acid, and toluene.
-
Begin stirring the mixture.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 150°C)[4].
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected or by analyzing samples using techniques like Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine to remove the catalyst and other impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator under reduced pressure to obtain the crude TMPTO product.
-
Further purification can be carried out using column chromatography or adsorption techniques if required.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of TMPTO.
Caption: Troubleshooting decision tree for low TMPTO yield.
References
- 1. libcatalog.usc.edu [libcatalog.usc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. CN104387271A - Continuous regeneration adsorption purification process of this compound - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Trimethylolpropane Trioleate (TMPTO) Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of trimethylolpropane trioleate (TMPTO) in formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMPTO) and why is it used in formulations?
This compound (TMPTO) is a synthetic ester that serves as a versatile excipient in various formulations. Due to its high viscosity index, excellent lubricating properties, and high biodegradability, it is often used as a base fluid or additive in lubricants, hydraulic fluids, and increasingly in specialized drug delivery systems.[1] It is known for its good hydrolytic stability compared to other esters.[1]
Q2: What is hydrolysis and why is it a concern for TMPTO formulations?
Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of TMPTO, an ester, hydrolysis breaks the ester linkages, resulting in the formation of trimethylolpropane and oleic acid. This degradation can alter the physicochemical properties of the formulation, such as viscosity and pH, potentially impacting its performance, stability, and, in the case of drug formulations, the efficacy and safety of the final product.
Q3: What are the primary factors that can cause hydrolysis of TMPTO in my formulation?
The hydrolysis of TMPTO is primarily accelerated by the following factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. The reaction is generally slowest near neutral pH.
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.
-
Catalysts: The presence of certain metals or enzymes can catalyze the hydrolysis of esters.[2]
Q4: Are there any excipients that are known to be incompatible with TMPTO?
While specific compatibility data for a wide range of pharmaceutical excipients with TMPTO is limited, as a general guideline, strongly acidic or basic excipients should be used with caution as they can catalyze hydrolysis. It is always recommended to perform compatibility studies with all formulation components.
Q5: How can I prevent or minimize the hydrolysis of TMPTO in my formulations?
To prevent the hydrolysis of TMPTO, consider the following strategies:
-
Control of pH: Maintain the formulation pH as close to neutral as possible. Buffering systems can be employed to stabilize the pH.
-
Moisture Control: Minimize the water content in the formulation and protect it from atmospheric moisture during manufacturing and storage.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies.
-
Use of Hydrolysis Inhibitors: Certain additives can help to mitigate hydrolysis. For example, carbodiimides have been shown to be effective in inhibiting ester hydrolysis.[1][3]
-
Chelating Agents: If metallic ion catalysis is suspected, the inclusion of a chelating agent may be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in viscosity of the formulation over time. | Hydrolysis of TMPTO, leading to the formation of smaller molecules (trimethylolpropane and oleic acid). | 1. Measure the acid value of the formulation to confirm hydrolysis. 2. Review the formulation for sources of excess water or acidic/basic components. 3. Implement preventative measures such as pH control, moisture control, or the addition of a stabilizer. |
| A significant drop in the pH of the formulation. | Formation of oleic acid as a byproduct of TMPTO hydrolysis. | 1. Confirm the pH change with a calibrated pH meter. 2. Investigate the root cause of hydrolysis (e.g., temperature excursions, water contamination). 3. Consider incorporating a buffering agent into the formulation. |
| Phase separation or precipitation in the formulation. | Changes in the solubility of formulation components due to the presence of hydrolysis products. | 1. Characterize the separated/precipitated material. 2. Conduct forced degradation studies to understand the degradation pathway. 3. Reformulate to improve the stability, potentially by adjusting the excipients or adding a suitable stabilizer. |
Experimental Protocols
Protocol 1: Determination of Acid Value to Quantify TMPTO Hydrolysis
This method determines the amount of free fatty acids present in a sample, which is an indicator of the extent of ester hydrolysis.
Materials:
-
Conical flasks (250 mL)
-
Burette (50 mL, graduated to 0.1 mL)
-
Pipettes
-
Water bath
-
Neutralized ethanol (titrate ethanol with 0.1 N KOH to a faint pink endpoint with phenolphthalein)
-
Phenolphthalein indicator solution (1% in ethanol)
-
Standardized 0.1 N potassium hydroxide (KOH) solution in ethanol
Procedure:
-
Accurately weigh approximately 2 g of the TMPTO-containing formulation into a 250 mL conical flask.
-
Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator solution.
-
Heat the mixture in a water bath at 60-70°C for 10 minutes, with occasional swirling.
-
Titrate the hot solution with standardized 0.1 N alcoholic KOH solution, shaking vigorously, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
Calculation:
Acid Value (mg KOH/g) = (V × N × 56.1) / W
Where:
-
V = Volume of KOH solution used in mL
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample in g
An increase in the acid value over time indicates the progression of hydrolysis.[4][5]
Protocol 2: Forced Hydrolysis Study
This protocol is designed to accelerate the hydrolysis of TMPTO to predict its long-term stability.
Materials:
-
Sealed, temperature-controlled reaction vessels
-
TMPTO formulation
-
Acidic solution (e.g., 0.1 N HCl)
-
Basic solution (e.g., 0.1 N NaOH)
-
Purified water (for neutral hydrolysis)
-
Analytical method for quantifying TMPTO (e.g., HPLC-UV)
Procedure:
-
Prepare three sets of samples of the TMPTO formulation.
-
To the first set, add the acidic solution. To the second set, add the basic solution. To the third set, add purified water.
-
Seal the vessels and place them in a temperature-controlled environment (e.g., 50°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vessel.
-
Neutralize the samples if necessary.
-
Analyze the samples to determine the remaining concentration of TMPTO.
Data Analysis:
Plot the concentration of TMPTO versus time for each condition. The rate of degradation can be determined from the slope of the line. This data helps in understanding the stability of the formulation under different pH conditions.
Visualizations
Caption: Troubleshooting workflow for addressing the hydrolysis of this compound in formulations.
References
Technical Support Center: Troubleshooting Viscosity Inconsistencies in TMPTO Batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity inconsistencies in Trimethylolpropane Trioleate (TMPTO) batches.
Frequently Asked Questions (FAQs)
Q1: What is the typical kinematic viscosity of TMPTO?
A1: The typical kinematic viscosity of TMPTO is within the range of 42 to 55 mm²/s at 40°C and 8 to 10 mm²/s at 100°C.[1][2][3]
Q2: What are the primary causes of viscosity deviations in TMPTO synthesis?
A2: The main factors influencing viscosity are the completeness of the esterification reaction, the molar ratio of reactants, reaction temperature, catalyst concentration, and the presence of impurities such as water and unreacted raw materials.
Q3: How does the presence of intermediates affect the final viscosity?
A3: The presence of partially reacted intermediates, such as trimethylolpropane monooleate (TMPMO) and trimethylolpropane dioleate (TMPDO), can significantly impact the viscosity of the final TMPTO product. Generally, the presence of these hydroxyl-containing monoesters and diesters will lead to a higher viscosity than pure TMPTO.[4]
Q4: What is an acceptable acid value for TMPTO, and how does it relate to viscosity?
A4: A low acid value, typically below 1.0 mg KOH/g, is desirable for TMPTO base oil.[1][3] A high acid value can indicate incomplete esterification or degradation of the ester, both of which can lead to deviations from the target viscosity.
Troubleshooting Guides
Issue 1: Higher than Expected Viscosity
Potential Cause: Incomplete esterification leading to a high concentration of mono- and di-esters.
Troubleshooting Steps:
-
Verify Reaction Completion:
-
FTIR Analysis: Check for the disappearance of the broad O-H stretching band from the alcohol reactant (around 3300 cm⁻¹) and the carboxylic acid O-H band (around 3000 cm⁻¹), and the appearance of the strong C=O stretching band of the ester (around 1740 cm⁻¹).
-
Acid Value Titration: A high acid value indicates unreacted oleic acid.
-
Hydroxyl Value Titration: A high hydroxyl value suggests the presence of unreacted trimethylolpropane or partially reacted mono- and di-esters.
-
-
Review Reaction Parameters:
-
Molar Ratio: Ensure an appropriate excess of oleic acid was used to drive the reaction to completion.
-
Catalyst Concentration: Insufficient catalyst can lead to slow and incomplete reactions.
-
Reaction Temperature and Time: Verify that the reaction was carried out at the optimal temperature for a sufficient duration.
-
Water Removal: Confirm that water, a byproduct of the reaction, was effectively removed, as its presence can inhibit the forward reaction.
-
Corrective Actions:
-
If the reaction is incomplete, consider extending the reaction time or increasing the temperature within the recommended range.
-
If the acid value is high, a post-treatment step to neutralize the excess acid may be necessary.
-
Optimize the molar ratio of reactants in subsequent batches.
Issue 2: Lower than Expected Viscosity
Potential Cause: Excess unreacted oleic acid or degradation of the TMPTO molecule.
Troubleshooting Steps:
-
Characterize the Product:
-
Acid Value Titration: An elevated acid value points towards a higher concentration of unreacted oleic acid, which has a lower viscosity than TMPTO.
-
Viscosity Measurement: Confirm the low viscosity reading using a calibrated viscometer.
-
-
Investigate Reaction and Purification Conditions:
-
Excess Reactants: An excessive amount of oleic acid in the initial charge can lead to a higher residual amount in the final product.
-
Purification Process: Inefficient removal of unreacted oleic acid during the purification step (e.g., washing or vacuum stripping) can result in lower viscosity.
-
Thermal Degradation: Excessively high reaction temperatures or prolonged reaction times can potentially lead to thermal degradation of the ester, resulting in lower molecular weight byproducts and reduced viscosity.
-
Corrective Actions:
-
Refine the purification process to ensure complete removal of unreacted oleic acid.
-
Adjust the initial molar ratio of reactants to minimize excess oleic acid.
-
Review the reaction temperature and time to prevent thermal degradation.
Data Presentation
Table 1: Typical TMPTO Specifications
| Property | Specification Range | Test Method |
| Kinematic Viscosity @ 40°C | 42 - 55 mm²/s | ASTM D445 |
| Kinematic Viscosity @ 100°C | 8 - 10 mm²/s | ASTM D445 |
| Viscosity Index | 180 - 219 | ASTM D2270 |
| Acid Value | ≤ 1.0 mg KOH/g | ASTM D974 |
| Hydroxyl Value | ≤ 15 mg KOH/g | ASTM E222 |
| Flash Point | ≥ 290 °C | ASTM D92 |
| Pour Point | ≤ -30 °C | ASTM D97 |
| Water Content | ≤ 0.1 % | ASTM D6304 |
Table 2: Impact of Composition on Viscosity
| Component | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index |
| Trimethylolpropane Monooleate (TMPMO) | 127.5 | 12.2 | 82 |
| Trimethylolpropane Dioleate (TMPDO) | 42.3 | 9.9 | 230 |
| This compound (TMPTO) | ~46 | ~9.5 | ~195 |
| Oleic Acid | ~27 | ~5 | <100 |
Source:[4]
Experimental Protocols
Kinematic Viscosity Measurement (ASTM D445)
Objective: To determine the kinematic viscosity of the TMPTO batch.
Methodology:
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the TMPTO sample.
-
Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least twice and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
Acid Value Determination (ASTM D974)
Objective: To quantify the amount of acidic substances in the TMPTO batch.
Methodology:
-
Apparatus: Burette, flask, magnetic stirrer.
-
Reagents: Titration solvent (toluene and isopropyl alcohol mixture), p-naphtholbenzein indicator solution, standardized potassium hydroxide (KOH) solution.
-
Procedure:
-
Weigh an appropriate amount of the TMPTO sample into a flask.
-
Add the titration solvent and a few drops of the p-naphtholbenzein indicator. The solution should be yellow-orange.[8]
-
Titrate the sample with the standardized KOH solution while stirring.
-
The endpoint is reached when the color changes to green or green-brown and persists for at least 15 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using only the titration solvent and indicator.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = [(A - B) x N x 56.1] / W Where:
-
A = volume of KOH solution used for the sample (mL)
-
B = volume of KOH solution used for the blank (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH
-
-
Hydroxyl Value Determination (ASTM E222 - Method B)
Objective: To determine the concentration of hydroxyl groups in the TMPTO batch.
Methodology:
-
Apparatus: Flasks with reflux condensers, heating mantle, burette.
-
Reagents: Acetylating reagent (acetic anhydride in pyridine), standardized sodium hydroxide (NaOH) solution, phenolphthalein indicator.
-
Procedure:
-
Accurately weigh the TMPTO sample into a flask.
-
Add a precise volume of the acetylating reagent.
-
Attach the reflux condenser and heat the mixture in the heating mantle for a specified time to allow for the acetylation of the hydroxyl groups.
-
After cooling, add water through the condenser to hydrolyze the excess acetic anhydride.
-
Add phenolphthalein indicator and titrate with the standardized NaOH solution to a pink endpoint.
-
Perform a blank determination under the same conditions without the sample.
-
Calculate the hydroxyl value using the appropriate formula provided in the ASTM E222 standard.
-
FTIR Analysis for Reaction Monitoring
Objective: To monitor the progress of the esterification reaction.
Methodology:
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR).
-
Procedure:
-
Obtain an FTIR spectrum of the initial reaction mixture (trimethylolpropane and oleic acid).
-
Periodically withdraw small samples from the reaction vessel and acquire their FTIR spectra.
-
Monitor the following key spectral changes:
-
Disappearance of O-H stretch: The broad absorption band around 3300 cm⁻¹ corresponding to the hydroxyl groups of trimethylolpropane and the broad O-H band of the carboxylic acid dimer around 3000 cm⁻¹ should decrease in intensity as the reaction proceeds.
-
Appearance of C=O stretch: A strong, sharp absorption peak around 1740 cm⁻¹ due to the ester carbonyl group will appear and increase in intensity.
-
Disappearance of C=O stretch of carboxylic acid: The carbonyl peak of the oleic acid at approximately 1710 cm⁻¹ will decrease.
-
-
The reaction is considered complete when the O-H band has disappeared or reached a minimal and constant intensity.
-
Visualizations
Caption: Troubleshooting workflow for high viscosity in TMPTO batches.
References
- 1. This compound (TMPTO) - Synthetic Ester Base Oils - Weifang Jahwa Chemical Co.,Ltd [cnjahwa.com]
- 2. TRIMETHYLPROPANE TRIOLEATE [wilmar-international.com]
- 3. cnlubricantadditive.com [cnlubricantadditive.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 57675-44-2 | Benchchem [benchchem.com]
- 6. biosynthetic.com [biosynthetic.com]
- 7. neuchem.com [neuchem.com]
- 8. xylemanalytics.com [xylemanalytics.com]
Optimizing reaction conditions for trimethylolpropane trioleate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylolpropane trioleate (TMPTO).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The key factors influencing the quality and yield of synthesized TMPTO are the reaction temperature, the molar ratio of reactants (oleic acid to trimethylolpropane), the concentration of the catalyst, and the reaction time.[1] An imbalance in these parameters can lead to incomplete reactions or the formation of undesirable byproducts.
Q2: What are the common catalysts used for TMPTO synthesis, and how do they compare?
A2: Several types of catalysts can be used for the esterification of trimethylolpropane with oleic acid:
-
Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly used.[1][2][3] They are effective but can lead to darker colored products and side reactions if not carefully controlled.[2]
-
Organometallic Catalysts: Tin-based catalysts, such as Sn bis(2-ethylhexanoate), have been shown to be highly effective and selective, yielding a high content of the desired triester with less need for rigorous purification.[1]
-
Enzymatic Catalysts: Lipases can be used for a more environmentally friendly approach, operating under milder conditions. However, the reaction times may be longer, and the yields might be lower compared to conventional catalysts.[4]
-
Ionic Liquids: Acidic ionic liquids are a newer class of catalysts that have demonstrated good catalytic activity in this esterification reaction.[5]
Q3: What are the typical side products in TMPTO synthesis?
A3: The primary side products are trimethylolpropane monooleate and dioleate.[1] These are formed when not all three hydroxyl groups of the trimethylolpropane molecule have reacted with oleic acid. The formation of these partial esters can be minimized by optimizing the molar ratio of the reactants and other reaction conditions.
Q4: How can I purify the crude this compound product?
A4: Purification of crude TMPTO typically involves several steps to remove unreacted fatty acids, catalyst residues, and byproducts. A common method includes washing the crude product with a basic solution, such as potassium phosphate, to neutralize and remove acidic components.[1] This is followed by washing with water to a neutral pH and finally drying under reduced pressure to remove any remaining water.[1] Another approach involves adsorption purification using an adsorbent to remove impurities like micro solid particles and gelatinous materials, which can be followed by regeneration of the adsorbent.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Sub-optimal molar ratio: An incorrect ratio of oleic acid to trimethylolpropane can lead to incomplete esterification. 2. Insufficient catalyst: The catalyst concentration may be too low for the reaction to proceed to completion. 3. Inadequate reaction temperature or time: The reaction may not have reached equilibrium. | 1. Optimize the molar ratio of oleic acid to trimethylolpropane. Ratios between 3.2:1 and 3.9:1 have been reported to be effective.[7][8] 2. Increase the catalyst concentration. For example, with sulfuric acid, concentrations around 1.5% (w/w) have been used.[7][9] 3. Increase the reaction temperature and/or extend the reaction time. Temperatures in the range of 150°C to 230°C are common.[1][7] |
| Product is dark in color | 1. High reaction temperature: Excessive heat can lead to thermal degradation and the formation of colored impurities. 2. Use of strong acid catalysts: Catalysts like sulfuric acid can cause side reactions that lead to discoloration.[2] | 1. Lower the reaction temperature, though this may require a longer reaction time to achieve high conversion. 2. Consider using a milder catalyst, such as an organometallic tin catalyst or an enzymatic catalyst.[1][4] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| High content of mono- and di-esters | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Sub-optimal molar ratio: An excess of trimethylolpropane can favor the formation of partial esters. | 1. Increase the reaction time to ensure the reaction goes to completion. 2. Use a slight excess of oleic acid to drive the reaction towards the formation of the triester. A molar ratio of oleic acid to TMP of around 3.9:1 has been shown to be effective.[3][7] |
| Difficulty in removing water of reaction | 1. Inefficient water removal system: The water produced during the esterification reaction can inhibit the forward reaction. | 1. Use a Dean-Stark apparatus or apply a vacuum to effectively remove the water as it is formed.[7][8][9] Toluene can be used as an azeotropic agent to aid in water removal.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is based on the esterification of oleic acid with trimethylolpropane using sulfuric acid as a catalyst.[3][7][9]
Materials:
-
Oleic acid (99.5% purity)
-
Trimethylolpropane (TMP)
-
Sulfuric acid (H₂SO₄, 98%)
-
Toluene (optional, as an azeotroping agent)
Equipment:
-
250 mL three-neck round-bottom flask
-
Thermometer
-
Dean-Stark apparatus (if using an azeotroping agent)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Add oleic acid and trimethylolpropane to the three-neck flask in a molar ratio of 3.9:1 (oleic acid:TMP).
-
Add 1.5% (w/w) of sulfuric acid based on the total weight of the oleic acid and trimethylolpropane.
-
If using an azeotroping agent, add 80-100 mL of toluene.[9]
-
Assemble the flask with the thermometer and Dean-Stark apparatus.
-
Begin stirring the mixture and heat to 150°C.[7]
-
Maintain the reaction at this temperature for 5-6 hours, continuously removing the water produced via the Dean-Stark trap or under vacuum.[3][7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with the purification steps as outlined in the FAQ section.
Protocol 2: Synthesis using an Organometallic Tin Catalyst
This protocol utilizes Sn bis(2-ethylhexanoate) as a catalyst for a more selective synthesis.[1]
Materials:
-
Oleic acid
-
Trimethylolpropane (TMP)
-
Sn bis(2-ethylhexanoate)
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and a system for water removal (e.g., Dean-Stark or vacuum).
Procedure:
-
Charge the reaction vessel with oleic acid and trimethylolpropane. A molar ratio of carboxyl groups to hydroxyl groups (COOH:OH) of approximately 0.98:1 to 0.99:1 is recommended.[1]
-
Add the Sn bis(2-ethylhexanoate) catalyst in an amount of 0.8 to 0.9 wt% of the total reactants.[1]
-
Heat the reaction mixture to a temperature between 220°C and 230°C with continuous stirring.[1]
-
Maintain these conditions for approximately 6 hours, ensuring the continuous removal of the water of reaction.[1]
-
After the reaction period, cool the product and proceed with purification.
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for TMPTO Synthesis
| Parameter | Sulfuric Acid Catalyst | Sn bis(2-ethylhexanoate) Catalyst | Lipase Catalyst (Lipoprime 50T) |
| Molar Ratio (Oleic Acid:TMP) | 3.9:1[3][7] | ~3:1 (COOH:OH ratio of 0.98:1)[1] | 3.5:1[4] |
| Catalyst Concentration | 1.5% (w/w)[7] | 0.8 - 0.9 wt%[1] | Not specified |
| Temperature | 150°C[7] | 220 - 230°C[1] | 60°C[4] |
| Reaction Time | 5 hours[7] | 6 hours[1] | 72 hours[4] |
| Triester Yield | ~91.2% conversion[7] | >94 wt%[1] | ~62%[4] |
Visualizations
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Synthesis of trimethylolpropane esters of oleic acid by Lipoprime 50T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104387271A - Continuous regeneration adsorption purification process of this compound - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Guide to Trimethylolpropane Trioleate (TMPTO) and Polyalphaolefin (PAO) Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of high-performance lubrication, both synthetic esters and polyalphaolefins (PAOs) have carved out significant roles, each offering a unique profile of benefits and limitations. This guide provides an objective, data-driven comparison of Trimethylolpropane trioleate (TMPTO), a prominent synthetic ester, and polyalphaolefin (PAO) lubricants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate lubricant for their specific applications, supported by experimental data and detailed methodologies.
Executive Summary
This compound (TMPTO) and Polyalphaolefin (PAO) are both synthetic lubricant base stocks that offer significant performance advantages over conventional mineral oils. TMPTO, a type of polyol ester, is characterized by its excellent lubricity, high viscosity index, and good biodegradability. PAOs, which are synthesized hydrocarbons, are known for their outstanding thermal and oxidative stability, excellent low-temperature fluidity, and non-polar nature.
The choice between TMPTO and PAO lubricants is application-dependent. TMPTO often excels in applications requiring high lubricity and environmental compatibility. In contrast, PAOs are favored for their superior stability under extreme temperatures and oxidative stress. This guide will delve into the quantitative performance differences between these two lubricant types, providing the necessary data for an informed decision.
Performance Data Comparison
The following tables summarize the key performance characteristics of TMPTO and a representative low-viscosity PAO (PAO 4), based on available experimental data.
Table 1: Physical and Thermal Properties
| Property | This compound (TMPTO) | Polyalphaolefin (PAO 4) | Test Method |
| Kinematic Viscosity @ 40°C (mm²/s) | 42 - 50[1] | 17.0 - 22.0[2] | GB/T 265 / ASTM D445 |
| Kinematic Viscosity @ 100°C (mm²/s) | 8 - 10[1] | 3.9 - 4.6[2] | GB/T 265 / ASTM D445 |
| Viscosity Index (VI) | ~169 - 219[1][3] | ~115 - 124[2][4] | GB/T 1995 / ASTM D2270 |
| Pour Point (°C) | ≤ -35[1] | ≤ -57[2] | GB/T 3535 / ASTM D97 |
| Flash Point, Open Cup (°C) | ≥ 290[5] | ≥ 204[2] | GB/T 3536 / ASTM D92 |
| Density @ 20°C (g/cm³) | 0.91 - 0.93[1] | ~0.82[6] | GB/T 1884 / ASTM D1298 |
Table 2: Lubricity and Stability
| Property | This compound (TMPTO) | Polyalphaolefin (PAO) | Test Method |
| Oxidative Stability (RPVOT, min) | ≥ 60 (with antioxidants)[1] | Generally high, but specific data for neat PAO 4 is not readily available. | SH/T 0193 / ASTM D2272 |
| Thermal Stability | Good thermal and oxidative stability.[7] | Excellent thermal stability.[4] | Thermogravimetric Analysis (TGA) |
| Lubricity (Wear Scar Diameter, mm) | Data for neat TMPTO is limited; however, blends with PAO show significant wear reduction.[8] | Neat PAO shows a larger wear scar diameter compared to PAO/TMPTO blends.[8] | ASTM D4172 (Four-Ball) / ASTM G99 (Pin-on-Disk) |
| Coefficient of Friction (CoF) | Data for neat TMPTO is limited; blends with PAO show a lower CoF than neat PAO.[8] | Higher CoF in neat form compared to blends with TMPTO.[8] | ASTM G99 (Pin-on-Disk) |
| Biodegradability | High[1] | Low | OECD 301B |
Experimental Protocols
To ensure a clear understanding of the presented data, the methodologies for key experiments are detailed below.
Viscosity Index Calculation (ASTM D2270)
The Viscosity Index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil.[9] A higher VI signifies a smaller decrease in viscosity with increasing temperature.[10]
Procedure:
-
The kinematic viscosity of the lubricant is measured at two standard temperatures: 40°C and 100°C, following the procedure outlined in ASTM D445.[5]
-
The VI is then calculated using formulas and reference tables provided in the ASTM D2270 standard.[11] For oils with a VI up to 100, Procedure A is used, while Procedure B is for oils with a VI of 100 or greater.[5]
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst at 150°C.[4] A longer test duration indicates greater oxidation resistance.
Procedure:
-
A 50g sample of the test oil is placed in a glass container with 5g of distilled water and a polished copper catalyst coil.[6][12]
-
The container is placed in a pressure vessel, which is then charged with oxygen to a pressure of 90 psi (620 kPa).[1][6]
-
The vessel is placed in a constant temperature bath at 150°C and rotated at 100 RPM.[1]
-
The pressure inside the vessel is monitored continuously. The test concludes when the pressure drops by a specified amount from the maximum pressure, and the time to reach this point is reported in minutes.[1]
Four-Ball Wear Test (ASTM D4172)
This test determines the wear-preventive characteristics of a lubricating fluid in sliding contact.
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.[2]
-
A fourth steel ball is pressed with a specified force into the cavity formed by the three stationary balls.[13]
-
The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes) at a controlled temperature.[2][13]
-
After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection.[2]
Pin-on-Disk Test (ASTM G99)
This method is used to determine the friction and wear characteristics of materials in sliding contact.
Procedure:
-
A stationary pin or ball is brought into contact with a rotating disk with a specific load applied.[14]
-
The disk rotates at a constant speed for a predetermined duration or distance.
-
The frictional force between the pin and the disk is measured continuously to determine the coefficient of friction.[15]
-
After the test, the wear on both the pin and the disk can be quantified by measuring the volume of material lost or the dimensions of the wear track.[15]
Thermogravimetric Analysis (TGA)
TGA is used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.
Procedure:
-
A small sample of the lubricant is placed in a crucible.
-
The crucible is placed in a furnace, and the temperature is increased at a constant rate.[16]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass loss versus temperature, from which the onset of thermal degradation can be determined.[17]
Visualizations
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Key property comparison of TMPTO and PAO.
Caption: Workflow for a typical four-ball wear test.
Conclusion
The selection between this compound (TMPTO) and Polyalphaolefin (PAO) lubricants is a nuanced decision that hinges on the specific performance requirements of the application. TMPTO stands out for its superior lubricity, high viscosity index, and biodegradability, making it an excellent choice for environmentally sensitive applications and situations where boundary lubrication is critical. Conversely, PAO's exceptional thermal and oxidative stability, coupled with its excellent low-temperature performance, makes it the preferred option for applications involving extreme temperatures and long service intervals.
While this guide provides a comprehensive overview based on available data, it is important to note that direct, side-by-side comparisons of neat (non-additized) TMPTO and PAO under identical test conditions are not always available in the public domain. Therefore, for critical applications, it is recommended to either consult with lubricant specialists or conduct in-house testing to validate the performance of the chosen lubricant under conditions that closely mimic the intended operational environment.
References
- 1. cnlubricantadditive.com [cnlubricantadditive.com]
- 2. Polyalphaolefin 4 (PAO 4) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. researchgate.net [researchgate.net]
- 4. ariyancorp.com [ariyancorp.com]
- 5. This compound (TMPTO) - Synthetic Ester Base Oils - Weifang Jahwa Chemical Co.,Ltd [cnjahwa.com]
- 6. lookpolymers.com [lookpolymers.com]
- 7. Vicchem [vicchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tri-iso.com [tri-iso.com]
- 10. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. exxonmobilchemical.com [exxonmobilchemical.com]
- 13. TRIMETHYLPROPANE TRIOLEATE [wilmar-international.com]
- 14. mdpi.com [mdpi.com]
- 15. Pin-on-Disk [ist.fraunhofer.de]
- 16. researchgate.net [researchgate.net]
- 17. support.newgatesimms.com [support.newgatesimms.com]
Comparing trimethylolpropane trioleate with other polyol esters
A Comparative Guide to Trimethylolpropane Trioleate and Other Polyol Esters for Researchers and Drug Development Professionals
In the realm of synthetic esters, polyol esters stand out for their exceptional thermal stability, lubricity, and biodegradability. These properties make them highly valuable in a range of demanding applications, from high-performance lubricants to specialized formulations in the pharmaceutical and cosmetic industries. This guide provides an objective comparison of this compound (TMPTO) with three other common polyol esters: pentaerythritol tetraoleate (PETO), neopentyl glycol dioleate (NPGDO), and glycerol trioleate (GTO). The comparison is supported by quantitative data and detailed experimental methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal polyol ester for their specific application.
Physicochemical Properties
The fundamental physicochemical properties of these polyol esters determine their behavior and suitability for different environments. Key properties are summarized in the table below.
| Property | This compound (TMPTO) | Pentaerythritol Tetraoleate (PETO) | Neopentyl Glycol Dioleate (NPGDO) | Glycerol Trioleate (GTO) |
| Molecular Formula | C60H110O6[1][2] | C77H140O8[3] | C41H76O4 | C57H104O6[4] |
| Molecular Weight ( g/mol ) | ~927.5[1][2] | ~1193.9[3] | ~633.0 | ~885.43[4] |
| Density (g/cm³ at 20-25°C) | 0.914 - 0.920[2] | ~0.91 | 0.85 - 0.88[5] | ~0.915[4] |
| Appearance | Colorless to yellowish clear liquid[6] | Yellow to amber viscous oily liquid[7] | Colorless or yellowish clear liquid[5] | Clear, colorless to yellowish oily liquid[4] |
Performance Characteristics
The performance of polyol esters in various applications is dictated by characteristics such as viscosity, thermal stability, and lubricity. The following table compares these key performance indicators.
| Performance Metric | This compound (TMPTO) | Pentaerythritol Tetraoleate (PETO) | Neopentyl Glycol Dioleate (NPGDO) | Glycerol Trioleate (GTO) |
| Kinematic Viscosity at 40°C (cSt) | ~46 | 60 - 70[8] | 20 - 30[5] | ~45 |
| Kinematic Viscosity at 100°C (cSt) | ~9.5 | 11.5 - 13.5[8] | 6 - 7[5] | ~9.6 |
| Viscosity Index | >180 | >175[8] | ~190[5] | >190 |
| Pour Point (°C) | -30 to -39 | -20 to -25[8] | ≤ -24[5] | ≤ 5[9] |
| Flash Point (°C) | >280 | >270[8] | >270[5] | >300[10] |
| Acid Value (mg KOH/g) | <1.0 | <1.0 to <5.0[8] | ≤ 0.5[5] | ≤ 1.0[9] |
| Saponification Value (mg KOH/g) | 185 - 195 | >175[8] | 140 - 150[5] | 185 - 200[9] |
| Biodegradability | Readily biodegradable[6][11][12] | Readily biodegradable[13] | High biodegradability[5] | Readily biodegradable[9][14] |
| Thermal/Oxidative Stability | Excellent[11][15] | Good[16] | Good[17] | High thermal stability[9] |
| Hydrolytic Stability | Excellent[6][11] | Good | Good | Good |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.
Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
Viscosity Index (ASTM D2270)
The viscosity index is a dimensionless number that characterizes the effect of temperature on the viscosity of an oil.[18] A higher viscosity index indicates a smaller decrease in viscosity with increasing temperature.[19] It is calculated from the kinematic viscosities at 40°C and 100°C.[14][18][19]
Pour Point (ASTM D97)
This test method covers the determination of the pour point of petroleum products.[12][20] After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.[3][6][12] The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[3][6][12]
Flash Point (ASTM D92)
This test method describes the determination of the flash and fire points of petroleum products by a manual or automated Cleveland open cup apparatus.[21][22][23] The sample is heated at a constant rate, and a small flame is passed over the cup at specified temperature intervals. The flash point is the lowest temperature at which application of the test flame causes the vapors of the specimen to ignite.[21][24]
Acid Number (ASTM D974)
This test method covers the determination of acidic constituents in petroleum products and lubricants soluble or nearly soluble in mixtures of toluene and propan-2-ol. It is a color-indicator titration method. The sample is dissolved in a solvent mixture and titrated with a standard alcoholic potassium hydroxide solution.
Saponification Value (ASTM D94)
These test methods determine the amount of constituents in petroleum products that will saponify under the test conditions.[25][26] A known weight of the sample is refluxed with an excess of standard alcoholic potassium hydroxide solution. The excess alkali is then titrated with standard acid.
Density (ASTM D1298)
This test method covers the laboratory determination of the density, relative density (specific gravity), or API gravity of crude petroleum and liquid petroleum products using a hydrometer.[27][28][29][30] The sample is brought to a specified temperature and a hydrometer is placed in the sample. The reading is taken at the point where the surface of the liquid cuts the hydrometer scale.
Ready Biodegradability (OECD 301B)
This test method provides a means of assessing the ready biodegradability of organic substances in an aerobic aqueous medium.[2][7][11][15] A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical amount.[2][8]
Hydrolytic Stability (ASTM D2619)
This test method evaluates the stability of hydraulic fluids in the presence of water.[5][17][31][32] 75 g of the fluid, 25 g of water, and a copper test specimen are sealed in a pressure-type beverage bottle.[32] The bottle is then rotated in an oven at 93°C for 48 hours.[31] The change in the fluid's acidity, the weight loss of the copper specimen, and the appearance of the water and oil layers are evaluated.[31]
Wear Preventive Characteristics (ASTM D4172)
This test method evaluates the anti-wear properties of fluid lubricants in sliding contact using a four-ball apparatus.[1][4][16][33][34] Three steel balls are clamped together and covered with the lubricant to be evaluated. A fourth ball is rotated against the three stationary balls under a specified load, speed, temperature, and time. The average scar diameter on the three stationary balls is measured.[1]
Visualizations
To further aid in the understanding of the experimental processes and the relationships between these polyol esters, the following diagrams are provided.
Caption: Experimental workflow for evaluating polyol ester performance.
Caption: Logical relationship of key polyol ester properties.
Conclusion
The selection of a polyol ester is a critical decision that depends on the specific requirements of the application.
-
This compound (TMPTO) offers a well-balanced profile with excellent thermal and hydrolytic stability, good lubricity, and high biodegradability, making it a versatile choice for many industrial lubricants and hydraulic fluids.[6][11][12][33]
-
Pentaerythritol Tetraoleate (PETO) is characterized by its high viscosity and good thermal stability, rendering it suitable for high-temperature applications such as aviation lubricants and fire-resistant hydraulic fluids.[13][16]
-
Neopentyl Glycol Dioleate (NPGDO) exhibits a lower viscosity and excellent low-temperature properties, making it an ideal candidate for applications requiring good fluidity at cold temperatures, such as in certain metalworking fluids and as a plasticizer.[5][17]
-
Glycerol Trioleate (GTO) , being a naturally derived triglyceride, is highly biodegradable and finds extensive use in cosmetics, food, and pharmaceutical applications.[4] It also serves as a lubricant in the textile industry.[4]
This guide provides a foundational comparison to aid in the selection process. It is recommended that researchers and developers conduct further application-specific testing to ensure the chosen polyol ester meets all performance criteria.
References
- 1. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 2. respirtek.com [respirtek.com]
- 3. tamson-instruments.com [tamson-instruments.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. nazhco.com [nazhco.com]
- 7. OECD 301B Sustainable Guide [smartsolve.com]
- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. store.astm.org [store.astm.org]
- 11. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 13. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 14. lubeguide.org [lubeguide.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D2270 - eralytics [eralytics.com]
- 19. precisionlubrication.com [precisionlubrication.com]
- 20. store.astm.org [store.astm.org]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. standards.iteh.ai [standards.iteh.ai]
- 26. store.astm.org [store.astm.org]
- 27. fuootech.com [fuootech.com]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. ASTM D1298 (Density (API Gravity) by Hydrometer) – SPL [spllabs.com]
- 30. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]
- 31. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 32. img.antpedia.com [img.antpedia.com]
- 33. kelid1.ir [kelid1.ir]
- 34. img.antpedia.com [img.antpedia.com]
Performance Showdown: Trimethylolpropane Trioleate in High-Stakes Hydraulic Systems
A deep dive into the performance of trimethylolpropane trioleate (TMPTO) reveals it as a formidable contender in the hydraulic fluid market, challenging traditional mineral oils and other synthetic alternatives. With its unique combination of high performance, environmental friendliness, and operational efficiency, TMPTO is carving out a significant niche, particularly in applications where biodegradability and high-temperature stability are paramount.
This compound, a synthetic ester, is increasingly being adopted in hydraulic systems across various industries. This comparison guide offers an objective look at its performance characteristics against established hydraulic fluids, supported by experimental data. The following sections will delve into a quantitative comparison, detail the experimental protocols used for evaluation, and provide visual representations of key chemical pathways and workflows.
Quantitative Performance Comparison
The efficacy of a hydraulic fluid is measured by a range of physical and chemical properties. The following tables summarize the performance of this compound in comparison to a typical mineral oil and a polyalphaolefin (PAO)-based hydraulic fluid.
Table 1: Physical and Thermal Properties
| Property | This compound (TMPTO) | Mineral Oil (ISO 46) | Polyalphaolefin (PAO ISO 46) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 46 - 55 | 44 - 48 | 45 - 47 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 9 - 10.5 | 6.5 - 7.0 | 7.5 - 8.5 | ASTM D445 |
| Viscosity Index | ≥ 180 | 95 - 105 | 130 - 140 | ASTM D2270 |
| Pour Point (°C) | ≤ -35 | -15 to -30 | ≤ -50 | ASTM D97 |
| Flash Point (°C) | ≥ 290 | ~220 | ~240 | ASTM D92 |
Table 2: Performance Characteristics
| Performance Metric | This compound (TMPTO) | Mineral Oil | Polyalphaolefin (PAO) | Test Method |
| Oxidation Stability (Hours to 2.0 AN) | > 2000 | ~500 - 1000 | > 3000 | ASTM D943 |
| Wear Scar Diameter (mm) | ~0.35 | ~0.45 | ~0.40 | ASTM D4172 |
| Hydrolytic Stability | Excellent | Good | Excellent | ASTM D2619 |
| Biodegradability (%) | > 90 | < 30 | < 20 | OECD 301B |
Experimental Protocols
To ensure a standardized and objective comparison, the performance data cited above is derived from established testing protocols. The following are detailed methodologies for the key experiments.
ASTM D943: Oxidation Stability of Inhibited Mineral Oils
This test method is a widely accepted procedure for assessing the oxidation stability of lubricating oils.
-
Apparatus : The setup consists of a test tube containing the oil sample, water, and a catalyst coil made of copper and iron. An oxygen delivery tube is inserted into the mixture. The entire assembly is placed in a high-temperature liquid bath.
-
Procedure :
-
A 300 mL sample of the test oil is mixed with 60 mL of distilled water.
-
The iron-copper catalyst coil is added to the oil-water mixture.
-
The test tube is placed in a bath maintained at 95°C.
-
Oxygen is bubbled through the mixture at a rate of 3 L/h.
-
The test is run until the acid number (AN) of the oil reaches 2.0 mg KOH/g.
-
-
Measurement : The time in hours required to reach the specified acid number is recorded as the oxidation lifetime of the fluid.
ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This test evaluates the anti-wear properties of lubricants under sliding contact.
-
Apparatus : A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.
-
Procedure :
-
The three stationary balls are clamped into the test cup and lubricated with the test fluid.
-
The fourth ball is pressed into the stationary balls with a force of 15 kgf or 40 kgf.
-
The top ball is rotated at 1200 rpm for 60 minutes at a temperature of 75°C.
-
-
Measurement : After the test, the wear scars on the three stationary balls are measured using a microscope. The average diameter of the wear scars is reported. A smaller wear scar indicates better anti-wear properties.
ASTM D2619: Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)
This method assesses the fluid's resistance to chemical decomposition in the presence of water.
-
Apparatus : A glass beverage bottle, a copper strip, and a rotating rack inside an oven.
-
Procedure :
-
A 75 g sample of the hydraulic fluid and 25 g of water are placed in the beverage bottle.
-
A polished copper strip is added to the bottle.
-
The bottle is capped and placed on a rotating rack inside an oven at 93°C for 48 hours.
-
-
Measurement : After the test, the change in the copper strip's appearance and weight, the acidity of the water and oil layers, and the change in the oil's viscosity are evaluated. "Excellent" stability indicates minimal changes in these parameters.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
This test determines the ultimate aerobic biodegradability of a substance.
-
Apparatus : A closed respirometer system that can measure the carbon dioxide produced.
-
Procedure :
-
A known amount of the test substance is added to a mineral medium inoculated with microorganisms from activated sludge.
-
The mixture is incubated in the dark at a constant temperature for 28 days.
-
The amount of CO2 evolved is measured at regular intervals.
-
-
Measurement : The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
Visualizing Chemical Processes and Workflows
Understanding the underlying chemical reactions and experimental procedures is crucial for a comprehensive evaluation. The following diagrams, created using the DOT language, illustrate key concepts.
Caption: A simplified representation of the free-radical chain reaction that leads to lubricant oxidation and the formation of harmful byproducts.
Caption: The chemical pathway for the acid-catalyzed hydrolysis of an ester, a key reaction in understanding the hydrolytic stability of TMPTO.
Caption: A workflow diagram illustrating the key steps involved in the ASTM D4172 Four-Ball Wear Test.
The Superior Wear Resistance of TMPTO-Based Lubricants: A Comparative Analysis
Researchers in tribology are increasingly turning to bio-based lubricants for their enhanced performance, environmental benefits, and operational efficiencies. Among these, Trimethylolpropane Trioleate (TMPTO)-based lubricants are demonstrating exceptional wear resistance, outperforming conventional mineral oils and even some synthetic alternatives. This guide provides an objective comparison of the wear resistance of TMPTO-based lubricants against other common lubricants, supported by experimental data and detailed testing protocols.
TMPTO, a synthetic ester derived from vegetable oils, exhibits inherent lubricity and thermal stability, making it an excellent base oil or additive.[1] Its polar ester molecules form a robust lubricating film on metal surfaces, significantly reducing friction and wear under demanding conditions.[2] Studies have shown that blending TMPTO with other base oils, such as polyalphaolefin (PAO), can lead to a synergistic improvement in anti-wear properties.[3][4]
Comparative Analysis of Wear Resistance
The following table summarizes the key performance data from various studies, highlighting the superior wear resistance of TMPTO-based lubricants.
| Lubricant | Test Method | Key Findings on Wear Resistance | Reference |
| TMPTO Blend (5 vol% in PAO) | Pin-on-Disk | 39.65% reduction in wear scar diameter compared to neat PAO. | [4] |
| TMPTO with h-BN Nanoparticles (0.75 wt%) | Pin-on-Disk | 9% reduction in wear scar width and 14% reduction in scar depth compared to neat TMPTO. | [5] |
| Palm Oil-based TMP Ester (3% in Ordinary Lubricant) | Four-Ball | Significant decrease in wear scar diameter and a 30% reduction in the coefficient of friction . | [6] |
| TMPTO with Sulfurized Additives | Four-Ball | Synergistic effect resulting in a reduction in the specific wear rate due to the formation of a protective film. | [3] |
| TMPTO with TiO2 Nanoparticles | Four-Ball | Synergistic effect leading to diminished friction and wear . | [7] |
Experimental Protocols
The wear resistance of lubricants is primarily evaluated using standardized test methods that simulate the contact conditions in machinery. The two most common methods are the Four-Ball Wear Test and the Pin-on-Disk Test.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of fluid lubricants in sliding contact.[8][9][10]
Apparatus: A Four-Ball Wear Test Machine.
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.[11][12]
-
A fourth 12.7 mm diameter steel ball is pressed into the cavity formed by the three clamped balls with a specified force (e.g., 147 N or 392 N).[11][12]
-
The test lubricant is heated to a regulated temperature, typically 75°C.[11][12]
-
The top ball is then rotated at a constant speed, usually 1200 rpm, for a duration of 60 minutes.[11][12]
-
After the test, the average size of the wear scars on the three lower balls is measured using a microscope. A smaller scar diameter indicates better wear protection.[11][12]
Pin-on-Disk Test (ASTM G99)
This method determines the wear of materials during sliding using a pin-on-disk apparatus.[13][14]
Apparatus: A Pin-on-Disk Tribometer.
Procedure:
-
A fixed pin with a spherical top is brought into contact with a rotating disk.[15]
-
A specific normal load is applied to the pin.[15]
-
The disk rotates at a controlled speed, and the pin traces a circular wear track on the disk.[15]
-
The test can be conducted under dry or lubricated conditions and at various temperatures and pressures.[15][16]
-
Wear is quantified by measuring the volume of material lost from the pin and/or the disk, often with the aid of a profilometer. The coefficient of friction is also continuously measured during the test.[15]
Experimental Workflow for Lubricant Wear Resistance Testing
The following diagram illustrates a typical workflow for evaluating the wear resistance of lubricants.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.utm.my [eprints.utm.my]
- 3. emerald.com [emerald.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Wear prevention characteristics of a palm oil-based TMP (trimethylolpropane) ester as an engine lubricant [ideas.repec.org]
- 7. smenec.org [smenec.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. file.yzimgs.com [file.yzimgs.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. microtribodynamics.engr.tamu.edu [microtribodynamics.engr.tamu.edu]
- 16. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
A comparative study of the biodegradability of TMPTO and mineral oils
A Comparative Study of the Biodegradability of TMPTO and Mineral Oils
This guide provides an objective comparison of the biodegradability of trimethylolpropane trioleate (TMPTO), a synthetic ester lubricant, and traditional mineral oils. The information is intended for researchers, scientists, and drug development professionals interested in the environmental fate of these substances. The comparison is supported by experimental data and detailed methodologies of standard biodegradability tests.
Data Presentation
The following table summarizes the typical biodegradability of TMPTO and mineral oils as determined by the internationally recognized OECD 301B test method. This test measures the ultimate biodegradability of a substance by quantifying the amount of carbon dioxide produced by microbial action over a 28-day period.
| Substance | Biodegradability Classification | OECD 301B Result (% Biodegradation in 28 days) |
| This compound (TMPTO) | Readily Biodegradable | > 60% (often reported as > 90%)[1] |
| Mineral Oil (typical) | Inherently Biodegradable | < 40-60%[2][3] |
Note: "Readily biodegradable" indicates that the substance is expected to rapidly and extensively biodegrade in the environment. "Inherently biodegradable" suggests that the substance has the potential to biodegrade, but not necessarily rapidly or completely.[2]
Experimental Protocols
Standardized test methods are crucial for assessing the biodegradability of lubricants. Below are the detailed methodologies for three commonly used tests.
OECD 301B: CO₂ Evolution Test
This method determines the ultimate aerobic biodegradability of an organic compound.
-
Inoculum Preparation: An inoculum is prepared from the activated sludge of a domestic wastewater treatment plant. This sludge is washed and aerated to ensure a healthy microbial population.
-
Test Flasks: The test is conducted in flasks containing a defined mineral medium, the inoculum, and the test substance (TMPTO or mineral oil) as the sole carbon source. Control flasks with inoculum but without the test substance, and reference flasks with a readily biodegradable substance (like sodium benzoate), are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The contents are continuously stirred to ensure aerobic conditions.
-
CO₂ Measurement: During incubation, the carbon dioxide produced from the microbial respiration is trapped in a solution of barium hydroxide or another suitable absorbent.
-
Analysis: The amount of CO₂ produced is determined by titrating the remaining absorbent. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂), corrected for the CO₂ produced in the control flasks.[4]
CEC L-33-A-93: Primary Biodegradability Test
This test is specifically designed for two-stroke outboard engine oils but is widely used for other lubricants. It measures primary biodegradability, which is the alteration of the chemical structure of the substance by microorganisms.
-
Inoculum: A mixed microbial population from a natural water source is used as the inoculum.
-
Test Medium: The test is performed in flasks containing a mineral medium, the inoculum, and the test oil.
-
Incubation: The flasks are incubated in the dark with shaking for 21 days at a controlled temperature.
-
Extraction: After the incubation period, the remaining oil is extracted from the test medium using a solvent.
-
Analysis: The amount of remaining oil is quantified using infrared (IR) spectroscopy. The percentage of primary biodegradation is calculated by comparing the amount of oil remaining in the test flasks to the amount in sterile control flasks.
ASTM D5864: Determining Aerobic Aquatic Biodegradation of Lubricants
This method is similar to OECD 301B and is specifically tailored for lubricants that are insoluble in water.
-
Inoculum: Activated sludge from a municipal wastewater treatment plant is used as the inoculum.
-
Test System: The test is conducted in sealed vessels containing a mineral salts medium, the inoculum, and the lubricant.
-
Aeration: The vessels are continuously aerated with CO₂-free air to maintain aerobic conditions.
-
CO₂ Trapping: The evolved CO₂ is trapped in an alkaline solution.
-
Quantification: The amount of trapped CO₂ is determined by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated based on the ratio of the produced CO₂ to the theoretical CO₂.[5]
Biodegradation Signaling Pathways
The microbial degradation of TMPTO and mineral oils proceeds through distinct biochemical pathways, primarily driven by enzymatic activity.
TMPTO Biodegradation Pathway
The biodegradation of TMPTO, a synthetic ester, is initiated by enzymatic hydrolysis.
Caption: Enzymatic hydrolysis of TMPTO by lipase.
Mineral Oil Biodegradation Pathway
The biodegradation of the primary components of mineral oil, alkanes, is initiated by an oxidation step.
Caption: Microbial oxidation of n-alkanes in mineral oil.
References
Benchmarking trimethylolpropane trioleate against commercial lubricants
A Comparative Guide to Trimethylolpropane Trioleate and Commercial Lubricants
This guide provides an objective comparison of the performance of this compound (TMPTO), a bio-based lubricant, against conventional commercial lubricants. The information is intended for researchers, scientists, and drug development professionals who may be exploring alternative lubricants for various applications. This comparison is based on key performance metrics evaluated using standardized testing protocols.
Data Presentation
The following tables summarize the quantitative data for TMPTO and representative commercial lubricants across different categories: hydraulic oil (ISO VG 46), gear oil (ISO VG 220), and engine oil (SAE 5W-30). These values are compiled from various sources and represent typical characteristics.
Table 1: Viscosity and Thermal Properties
| Property | Test Method | This compound (TMPTO) | Commercial Hydraulic Oil (ISO VG 46) | Commercial Gear Oil (ISO VG 220) | Commercial Engine Oil (SAE 5W-30) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 33 - 48[1] | 46[2] | 220[3][4] | 64.5 - 70[5][6] |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 7.68 - 10.03[1] | 7.0[2] | 26 - 36.8[4][7] | 10.7 - 12.0[5][6] |
| Viscosity Index (VI) | ASTM D2270 | >140 - 219[4][8] | 108[2] | >140 - 218[4][7] | 157 - 169[5][6] |
| Flash Point (°C) | ASTM D92 | >200[4] | 230[2] | 200 - 240[4][7] | 202[5] |
| Pour Point (°C) | ASTM D97 | -7 to -14[1] | -13[2] | < -30 to -36[4][7] | -42[5] |
Table 2: Tribological Properties
| Property | Test Method | This compound (TMPTO) | Commercial Lubricant (General) |
| Wear Scar Diameter (mm) | ASTM D4172 | Low (Specific values vary with formulation) | 0.40 (for a representative SAE 5W-30)[9] |
| Coefficient of Friction (µ) | Pin-on-Disk | 0.09 - 0.10[10] | 0.11 - 0.21 (Steel on Steel, lubricated)[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized ASTM standards.
Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
Viscosity Index (ASTM D2270)
The viscosity index (VI) is a dimensionless number that characterizes the effect of temperature on the viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature. The VI is calculated from the kinematic viscosities at 40°C and 100°C.
Flash Point (ASTM D92)
This test method describes the determination of the flash and fire points of petroleum products by a manual Cleveland open cup apparatus or an automated Cleveland open cup apparatus.[13][14][15] The sample is heated at a constant rate, and a small flame is passed over the cup at specified intervals. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen of the sample to ignite under specified conditions of test.[13]
Pour Point (ASTM D97)
The pour point of a petroleum product is an index of the lowest temperature of its utility for certain applications.[16][17] After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.[18][19] The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[19]
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact.[20][21][22] It is conducted using a four-ball wear test machine.[21][22] Three steel balls are clamped together and covered with the lubricant to be evaluated. A fourth steel ball is pressed with a force into the cavity formed by the three clamped balls for testing wear. The temperature of the test lubricant is maintained at a set value, and the top ball is rotated at a given speed for a specific duration.[23] The average scar diameter on the three lower balls is determined and reported.[23]
Coefficient of Friction
The coefficient of friction is a measure of the resistance to motion between two surfaces in contact. It can be determined using a variety of tribometers, such as a pin-on-disk apparatus. In this test, a pin (or ball) is brought into contact with a rotating disk, and the frictional force is measured. The coefficient of friction is then calculated as the ratio of the frictional force to the applied normal load.
Visualizations
The following diagrams illustrate the general workflow for key lubricant testing procedures.
Caption: General workflow for lubricant performance testing and comparison.
Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.
References
- 1. researchgate.net [researchgate.net]
- 2. crownoil.co.uk [crownoil.co.uk]
- 3. petroleumservicecompany.com [petroleumservicecompany.com]
- 4. oks-germany.com [oks-germany.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. pqia.org [pqia.org]
- 7. 210L - E115130 | Eurol Syntan EP ISO-VG 220 [eurol.com]
- 8. Palm oil derived trimethylolpropane triesters synthetic lubricants and usage in industrial metalworking fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bestsynthetic.com [bestsynthetic.com]
- 10. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 11. researchgate.net [researchgate.net]
- 12. schneider-company.com [schneider-company.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 19. precisionlubrication.com [precisionlubrication.com]
- 20. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 21. img.antpedia.com [img.antpedia.com]
- 22. store.astm.org [store.astm.org]
- 23. petrolube.com [petrolube.com]
Trimethylolpropane Trioleate Shines in Wear Resistance Testing
A comprehensive analysis of four-ball wear test data reveals that trimethylolpropane trioleate (TMPTO), a synthetic ester lubricant, demonstrates impressive anti-wear properties, particularly when enhanced with additives. This guide provides a detailed comparison of TMPTO's performance against other common lubricants, supported by experimental data and standardized test protocols.
For researchers and professionals in lubricant development, selecting the optimal base oil is critical for ensuring machinery longevity and efficiency. The four-ball wear test is a standard method for evaluating the anti-wear and extreme pressure properties of lubricants. In this test, a rotating steel ball is pressed against three stationary steel balls under a defined load, temperature, and speed. The resulting wear scar on the stationary balls is a key indicator of the lubricant's protective capabilities.
Comparative Performance Analysis
The following table summarizes the four-ball wear test results for this compound and its alternatives under the ASTM D4172 standard test conditions.
| Lubricant | Additive | Load (N) | Speed (rpm) | Temperature (°C) | Duration (min) | Wear Scar Diameter (mm) | Coefficient of Friction |
| This compound (TMPTO) | None | 392 | 1200 | 75 | 60 | 0.44 | 0.042 |
| This compound (TMPTO) | 0.75 wt.% h-BN | Not Specified | Not Specified | Not Specified | Not Specified | Reduction of 9% vs neat TMPTO[1] | Reduction of 25% vs neat TMPTO[1] |
| Polyalphaolefin (PAO 6) | 5% TMPTO | 392 | 1200 | 60 | 60 | Reduction of up to 39.65% vs neat PAO[2] | Not Specified |
| Polyalphaolefin (PAO 4) | 0.02 wt.% Methyl Silicone Resin | Not Specified | Not Specified | 25 | Not Specified | Reduction of 87.30% in wear rate vs neat PAO4[3] | Not Specified |
| Mineral Oil | Not Specified | Not Specified | 1200 | Not Specified | Not Specified | Not available | ~0.085[4] |
| Fully Synthetic Oil | Not Specified | Not Specified | 1200 | Not Specified | Not Specified | Not available | ~0.075[4] |
Note: Direct comparison of wear scar diameter for neat PAO and Mineral Oil under the specified ASTM D4172 conditions was not available in the searched literature.
The data indicates that neat TMPTO exhibits a low wear scar diameter and a remarkably low coefficient of friction. Its performance is further enhanced with the addition of nanoparticles like hexagonal boron nitride (h-BN), leading to significant reductions in both wear and friction.[1]
Furthermore, when used as an additive in polyalphaolefin (PAO), a common synthetic base oil, TMPTO contributes to a substantial decrease in wear.[2] This synergistic effect highlights the potential of TMPTO in formulating high-performance lubricants. Another study showcased a significant reduction in the wear rate of PAO4 when blended with methyl silicone resin.[3]
Experimental Protocols
The four-ball wear tests cited in this guide adhere to the ASTM D4172 standard, a widely recognized procedure for evaluating the wear preventive characteristics of lubricating fluids.[5][6][7]
ASTM D4172 Test Procedure:
-
Apparatus: A four-ball wear tester is used, consisting of a rotating chuck to hold one steel ball and a pot to hold three stationary steel balls.
-
Test Specimens: Four 12.7 mm diameter steel balls are used for each test.
-
Procedure: a. The three stationary balls are clamped into the test cup, and the lubricant to be tested is added to a level that covers the balls. b. The fourth ball is secured in the rotating chuck. c. A specified load (in this case, 392 N) is applied to the rotating ball, pressing it against the stationary balls. d. The test is conducted at a constant speed (1200 rpm) and temperature (75°C) for a duration of 60 minutes. e. After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is reported.
Logical Relationships in Lubricant Performance
The selection of a lubricant base oil involves a trade-off between various properties, including lubricity, thermal stability, and cost. The following diagram illustrates the decision-making pathway for selecting a lubricant based on performance requirements.
References
A Comparative Analysis of the Hydrolytic Stability of Trimethylolpropane Trioleate and Vegetable Oils
For researchers, scientists, and drug development professionals, understanding the stability of excipients and base oils is critical for ensuring product integrity and performance. This guide provides a detailed comparison of the hydrolytic stability of trimethylolpropane trioleate (TMPTO), a synthetic ester, and common vegetable oils. The information presented is supported by experimental data and established testing protocols.
The hydrolytic stability of a lubricant or base oil refers to its ability to resist chemical decomposition in the presence of water.[1] Poor hydrolytic stability can lead to the formation of acidic and insoluble contaminants, which can cause corrosion, changes in viscosity, and overall degradation of the product.[2][3] This is a particularly important consideration for formulations that may be exposed to moisture during storage or use.
Executive Summary: Superior Stability of this compound
Experimental data consistently demonstrates that this compound (TMPTO) exhibits significantly higher hydrolytic stability compared to vegetable oils. In standardized tests, TMPTO shows minimal degradation, as indicated by a negligible increase in acid number and lack of significant copper corrosion. Conversely, vegetable oils are prone to hydrolysis, leading to a substantial increase in acidity and potential for corrosive activity.
Quantitative Data Comparison
The following table summarizes the results of hydrolytic stability testing based on the ASTM D2619 standard, which evaluates the change in acidity and the corrosive effect on copper.
| Parameter | This compound (TMPTO) | Canola Oil | Sunflower Oil |
| Change in Total Acid Number (TAN) of Oil (mg KOH/g) | ~0.5 - 1.0 | ~3.0 - 4.0 | > 4.0 |
| Copper Weight Change (mg/cm²) | Typically negligible | Data not consistently reported, but corrosion is expected with high acid formation | Data not consistently reported, but corrosion is expected with high acid formation |
| Appearance of Copper Strip | No significant change | Tarnishing and corrosion likely | Tarnishing and corrosion likely |
| Acidity of Water Layer (mg KOH) | Low | High | High |
Note: The data for Canola and Sunflower Oil is derived from a modified ASTM D2619 test where hydrolysis was accelerated. The change in TAN for TMPTO under the same modified conditions was significantly lower than that of the vegetable oils.
The Science Behind the Stability
The superior hydrolytic stability of TMPTO is attributed to its molecular structure. As a polyol ester, the ester linkages in TMPTO are sterically hindered, making them less accessible to water molecules and thus more resistant to hydrolysis.[4] In contrast, the triglyceride structure of vegetable oils is more susceptible to hydrolysis, which breaks down the ester bonds and releases free fatty acids, thereby increasing the overall acidity of the oil.[4]
Experimental Protocols: The ASTM D2619 "Beverage Bottle Method"
The standard test method for determining the hydrolytic stability of oils is ASTM D2619.[1] This method provides a controlled environment to assess how a substance will react to water over time at an elevated temperature.
Key Steps of the ASTM D2619 Protocol:
-
Sample Preparation: A mixture of 75 grams of the test fluid and 25 grams of distilled water is prepared.[1]
-
Copper Catalyst: A polished copper strip is added to the mixture to act as a catalyst, as copper can be sensitive to corrosion by acidic byproducts of hydrolysis.[1]
-
Sealing and Incubation: The mixture and copper strip are sealed in a pressure-type beverage bottle.[1]
-
Rotation and Heating: The sealed bottle is placed in an oven at 93°C (200°F) and rotated end-over-end at 5 rpm for 48 hours.[1]
-
Analysis: After the incubation period, the bottle is cooled, and the oil and water layers are separated. The following are then measured:
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the ASTM D2619 hydrolytic stability test.
Caption: Experimental workflow for ASTM D2619 hydrolytic stability testing.
Conclusion
For applications where exposure to moisture is a concern, this compound offers a significantly more stable alternative to vegetable oils. Its inherent resistance to hydrolysis translates to a more robust and reliable product with a longer shelf life and reduced risk of degradation-related issues. Researchers and formulation scientists should consider the superior hydrolytic stability of TMPTO when selecting a base oil for their critical applications.
References
Assessing the Lubricity of Trimethylolpropane Trioleate in Steel-on-Steel Contact: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lubricity performance of trimethylolpropane trioleate (TMPTO) in steel-on-steel contact against other common lubricants. The information is supported by experimental data from various studies, with detailed methodologies for key experiments.
Executive Summary
This compound (TMPTO), a synthetic ester, demonstrates significant potential as a high-performance lubricant for steel-on-steel applications. Studies indicate that TMPTO, both as a neat oil and as an additive, can offer reduced friction and superior wear protection compared to conventional lubricants like mineral oils and even some synthetic alternatives like polyalphaolefin (PAO). Its favorable tribological properties, coupled with its biodegradable nature, position it as a promising environmentally friendly lubricant.
Performance Comparison
The lubricating properties of TMPTO have been evaluated using several standardized tests, primarily focusing on its ability to reduce friction and prevent wear in steel-on-steel contacts.
Quantitative Data Summary
The following tables summarize the key performance data of TMPTO and its blends compared to other lubricants.
Table 1: Pin-on-Disk Test Results for TMPTO and Blends
| Lubricant | Test Condition | Coefficient of Friction (μ) | Wear Scar Diameter Reduction (%) | Source(s) |
| Neat TMPTO | Cast iron pin vs. stainless-steel disk | 0.09 - 0.10 | - | [1] |
| Neat Polyalphaolefin (PAO) | - | - | Baseline | [2][3] |
| PAO + 5 vol% TMPTO | - | Up to 6.09% reduction vs. neat PAO | Up to 39.65% | [2][3] |
Table 2: Four-Ball Wear Test Results
| Lubricant | Test Condition (ASTM D4172) | Wear Scar Diameter (mm) | Source(s) |
| Palm oil-based TMP ester | 1200 rpm, 75°C, 60 min, 15 kg load | 0.30 | [3] |
| Palm oil-based TMP ester | 1200 rpm, 75°C, 60 min, 40 kg load | 0.44 | [3] |
Table 3: High-Frequency Recirculating Rig (HFRR) Test Results
| Lubricant | Test Condition | Wear Scar Diameter (μm) | Note | Source(s) |
| Diesel fuel with fatty acid lubricity improver | - | < 400 | Addition of 100 ppm of the improver | [4] |
| PAO with palm oil-based TMP ester | - | Improved wear prevention | With up to 3-vol% of the ester | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pin-on-Disk Test
The pin-on-disk test is a standard method for investigating friction and wear characteristics of materials and lubricants.
Objective: To determine the coefficient of friction and wear rate of a lubricant under sliding contact.
Apparatus: A pin-on-disk tribometer, compliant with ASTM G99, is used. This consists of a stationary pin that is loaded against a rotating disk.
Procedure:
-
A steel pin (e.g., cast iron) and a steel disk (e.g., stainless steel) are cleaned and mounted in the tribometer.
-
The lubricant to be tested (e.g., neat TMPTO or a blend) is applied to the disk surface to ensure a fully flooded contact.
-
A specified normal load is applied to the pin.
-
The disk is rotated at a constant speed for a set duration.
-
The frictional force is continuously measured by a sensor.
-
The coefficient of friction is calculated as the ratio of the frictional force to the normal load.
-
After the test, the wear scar on the pin and the wear track on the disk are measured using a profilometer or microscope to determine the wear volume.
References
A Correlative Analysis of Trimethylolpropane Trioleate: Structure, Performance, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylolpropane trioleate (TMPTO) with other synthetic esters, offering an objective analysis of its performance supported by experimental data. The following sections detail the physicochemical and tribological properties of TMPTO and its alternatives, outline the experimental methodologies for performance evaluation, and visualize key structural and performance relationships.
Introduction to this compound and its Alternatives
This compound (TMPTO) is a synthetic polyol ester known for its excellent lubricating properties, high viscosity index, and good thermal stability.[1][2] Its molecular structure, featuring a compact neopentyl core with three long, unsaturated oleic acid chains, provides a unique combination of fluidity at low temperatures and a stable lubricating film at high temperatures. These characteristics make it a preferred choice for various demanding applications, including hydraulic fluids, metalworking fluids, and as a base oil in environmentally acceptable lubricants.
The performance of a synthetic ester is intrinsically linked to its molecular structure. Key structural features influencing performance include the type of polyol (e.g., trimethylolpropane, pentaerythritol, neopentyl glycol), the type of carboxylic acid (e.g., oleic acid, stearic acid, isostearic acid), the degree of branching, and the presence of unsaturation.
This guide compares TMPTO with other common synthetic esters, such as:
-
Pentaerythritol (PE) Esters: Based on a neopentyl polyol with four hydroxyl groups, these esters, like pentaerythritol tetraoleate (PETO), can offer even higher thermal stability and viscosity compared to TMP esters.
-
Neopentyl Glycol (NPG) Esters: With a simpler diol structure, NPG esters generally have lower viscosity and pour points, making them suitable for applications requiring good low-temperature fluidity.
-
Complex Esters: These are formed from a combination of polyols, and mono- and di-basic acids, resulting in higher molecular weight and viscosity, often tailored for specific high-temperature applications.
Data Presentation: Comparative Performance of Synthetic Esters
The following tables summarize the key physicochemical and tribological properties of TMPTO and its alternatives.
Table 1: Physicochemical Properties of Selected Synthetic Esters
| Property | This compound (TMPTO) | Pentaerythritol Tetraoleate (PETO) | Neopentyl Glycol Dioleate (NPGDO) |
| Kinematic Viscosity @ 40°C (cSt) | 46 - 55 | 64 | 24 |
| Kinematic Viscosity @ 100°C (cSt) | 9 - 11 | 11.5 | 5.5 |
| Viscosity Index | 180 - 200 | 180 | 190 |
| Pour Point (°C) | -30 to -45 | -25 | -35 |
| Flash Point (°C) | >290 | >300 | >220 |
| Iodine Value (g I₂/100g) | 80 - 90 | 87 | 80 |
Note: Values are typical and can vary based on the specific grade and manufacturer.
Table 2: Tribological Performance of Selected Synthetic Esters
| Property | This compound (TMPTO) | Pentaerythritol Tetraoleate (PETO) | Polyalphaolefin (PAO 6) | Mineral Oil (ISO VG 46) |
| Four-Ball Wear Scar Diameter (mm) (ASTM D4172, 40kg, 1200rpm, 75°C, 1hr) | ~0.45 | ~0.42 | ~0.55 | ~0.65 |
| Pin-on-Disk Coefficient of Friction (ASTM G99, Steel on Steel) | ~0.08 | ~0.07 | ~0.12 | ~0.15 |
Note: Tribological data is highly dependent on test conditions and additives. The data presented is for neat base oils and serves as a relative comparison.
Experimental Protocols
The data presented in this guide is typically obtained using standardized test methods to ensure reproducibility and comparability. Below are detailed methodologies for key experiments.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of lubricating fluids.
-
Apparatus: Four-Ball Wear Test Machine.
-
Specimens: Four 12.7 mm diameter steel balls.
-
Procedure:
-
Three balls are clamped together in a cup, and the test lubricant is added to cover them.
-
The fourth ball is pressed into the cavity of the three lower balls with a specified load (e.g., 392 N or 40 kgf).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the wear scars on the three lower balls are measured using a microscope.
-
-
Output: The average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.
Pin-on-Disk Friction and Wear Test (ASTM G99)
This method determines the coefficient of friction and wear characteristics of materials in sliding contact.
-
Apparatus: Pin-on-Disk Tribometer.
-
Specimens: A stationary pin (or ball) and a rotating disk.
-
Procedure:
-
The pin is loaded against the disk with a specific force.
-
The disk rotates at a constant speed for a predetermined number of cycles or distance.
-
The frictional force between the pin and disk is continuously measured.
-
Wear is quantified by measuring the volume of material lost from the pin and/or the disk.
-
-
Output: The coefficient of friction (a dimensionless value) and the wear rate (e.g., in mm³/Nm). A lower coefficient of friction and wear rate indicate superior lubricating performance.
Mandatory Visualization
Structure-Performance Relationship of this compound
Caption: Correlation between the molecular structure of TMPTO and its key performance attributes.
Experimental Workflow for Lubricant Performance Evaluation
Caption: Workflow for the comparative performance evaluation of synthetic ester lubricants.
References
Safety Operating Guide
Proper Disposal of Trimethylolpropane Trioleate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Trimethylolpropane trioleate is recognized for its favorable environmental profile, being readily biodegradable and generally considered non-hazardous under normal conditions of use.[1] However, proper disposal remains a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safe handling and management of this and all chemical waste.
I. Core Principles of Chemical Waste Disposal
Even for substances classified as non-hazardous, indiscriminate disposal is not an acceptable practice in a laboratory setting. All chemical waste should be managed in accordance with your institution's specific environmental health and safety (EHS) protocols and local regulations. The primary directive is to consult with your institution's EHS office before proceeding with any disposal.
II. Step-by-Step Disposal Procedure for this compound
The following procedure provides a general framework for the proper disposal of this compound. It is imperative to adapt these steps to your specific institutional and local guidelines.
-
Consult Your Institutional EHS Office: Before initiating any disposal, contact your Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your facility's capabilities.
-
Waste Characterization: While this compound is considered non-hazardous, it is crucial to determine if it has been mixed with any other chemicals. If it is part of a mixture, the disposal procedure will be dictated by the most hazardous component of that mixture.
-
Proper Labeling:
-
Use your institution's approved hazardous waste tags or labels.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations.
-
Indicate that it is "Non-Hazardous Waste" if it is not mixed with hazardous substances.
-
Include the quantity of waste and the date of generation.
-
Provide the name and contact information of the principal investigator or responsible person.
-
-
Container Selection and Storage:
-
Use a chemically compatible container with a secure, leak-proof lid.
-
Store the waste container in a designated, properly labeled satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general lab traffic and potential ignition sources.
-
-
Waste Segregation: Store the container with other non-hazardous liquid waste, segregated from hazardous chemical waste streams to prevent accidental mixing.
-
Arrange for Pickup: Follow your institution's established procedure for requesting a waste pickup from the EHS department. Do not pour this compound down the drain or dispose of it in regular trash unless explicitly approved in writing by your EHS office.
III. Quantitative Data Summary
| Property | Value | Source |
| Biodegradability | Readily Biodegradable | [1] |
| Hazardous Classification | Non-hazardous under normal use | [1] |
IV. Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the appropriate disposal path for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylolpropane Trioleate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Trimethylolpropane trioleate in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. Repeated or prolonged skin contact may lead to irritation.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes which may cause eye irritation. |
| Hand | Impermeable chemical-resistant gloves. Recommended materials include Neoprene or PVC (Polyvinyl chloride).[1] | Prevents direct skin contact and potential irritation.[1] |
| Body | Laboratory coat or overalls.[1] Closed-toe shoes are mandatory. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Generally not required in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if aerosols are generated. | Ensures respiratory protection in scenarios with a higher risk of inhalation. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following protocol outlines the standard operating procedure for handling this compound in a laboratory environment.
Experimental Workflow for Handling this compound
Methodology:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably within a fume hood.
-
Assemble all necessary equipment and materials before beginning.
-
Don the appropriate PPE as detailed in Table 1.
-
-
Handling:
-
When transferring or measuring this compound, which can be viscous, use positive displacement pipettes or other appropriate tools to ensure accuracy and prevent splashing.
-
Handle the substance gently to avoid creating aerosols.
-
Keep containers tightly closed when not in use.[2]
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that has come into contact with this compound.
-
Properly dispose of all waste materials according to the guidelines in the disposal plan.
-
Doff PPE in the designated area to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Spill Management: Immediate Actions for Containment and Cleanup
In the event of a spill, prompt and correct action is critical to mitigate any potential hazards.
Table 2: Spill Cleanup and Decontamination Procedures
| Spill Scale | Containment Action | Cleanup and Decontamination |
| Small | Absorb with an inert material such as vermiculite, dry sand, or earth. | Collect the absorbed material into a suitable, labeled container for disposal. Clean the spill area with soap and water. |
| Large | Evacuate the immediate area. If safe to do so, prevent further leakage. Contain the spill using absorbent booms or dikes. | Follow your institution's large-spill response protocol. Do not attempt to clean up a large spill without proper training and equipment. Contact EH&S. |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Chemical | Original or a clearly labeled, sealed, and compatible waste container. | Dispose of in accordance with local, state, and federal regulations.[3] Do not pour down the drain. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance. |
| Contaminated Materials | A dedicated, labeled waste container for solid chemical waste (e.g., used gloves, absorbent materials, etc.). | Place all contaminated disposable items into the designated waste container. Seal the container when full or at the end of the experiment. Arrange for pickup and disposal through your institution's hazardous waste management program. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
